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  • Product: N-(3-aminophenyl)-4-fluorobenzenesulfonamide
  • CAS: 436089-66-6

Core Science & Biosynthesis

Foundational

Synthesis and characterization of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-aminophenyl)-4-fluorobenzenesulfonamide For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a valuable scaffold in medicinal chemistry. The sulfonamide moiety is a cornerstone in drug design, known for its ability to mimic carboxylic acids and participate in hydrogen bonding, while the fluorinated phenyl ring often enhances metabolic stability and binding affinity.[1][2] This document moves beyond a simple recitation of steps, delving into the causal reasoning behind procedural choices, offering a self-validating workflow from synthesis to structural confirmation, and grounding all claims in authoritative references.

Strategic Approach: Retrosynthetic Analysis

The design of a synthetic route begins with a logical deconstruction of the target molecule. The primary challenge in synthesizing N-(3-aminophenyl)-4-fluorobenzenesulfonamide is the presence of two distinct amine functionalities: the sulfonamide nitrogen and the primary aromatic amine at the 3-position. The latter is nucleophilic and would interfere with the formation of the sulfonamide bond.

Therefore, a protection strategy is essential. The most robust approach is to introduce the 3-amino group in its latent form as a nitro group. The nitro group is strongly electron-withdrawing, deactivating the aromatic ring and preventing side reactions, and it can be selectively reduced to the desired amine in the final synthetic step.

This leads to a straightforward two-step synthesis:

  • Sulfonamide Bond Formation: Coupling of 4-fluorobenzenesulfonyl chloride with 3-nitroaniline.

  • Nitro Group Reduction: Selective reduction of the nitro intermediate to the target primary amine.

G cluster_step2 Step 2: Nitro Reduction cluster_step1 Step 1: Sulfonamide Formation Target N-(3-aminophenyl)-4-fluorobenzenesulfonamide Intermediate N-(3-nitrophenyl)-4-fluorobenzenesulfonamide Intermediate->Target   Reduction (e.g., SnCl2/HCl) Reagent1 3-Nitroaniline Reagent1->Intermediate Reagent2 4-Fluorobenzenesulfonyl Chloride Reagent2->Intermediate

Caption: Retrosynthetic analysis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Synthesis Methodology: A Self-Validating Protocol

This section details the experimental protocols. The causality behind the choice of reagents and conditions is explained to empower the researcher with a deeper understanding of the transformation.

Step 1: Synthesis of N-(3-nitrophenyl)-4-fluorobenzenesulfonamide

The formation of the sulfonamide bond is achieved by the nucleophilic attack of the amine (3-nitroaniline) on the electrophilic sulfur atom of the sulfonyl chloride. This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized to prevent the protonation of the starting amine, which would render it non-nucleophilic. Pyridine is an excellent choice as it serves as both the solvent and the base to scavenge the HCl.

Experimental Protocol:

  • To a stirred solution of 3-nitroaniline (1.0 eq) in anhydrous pyridine (5-10 mL per gram of aniline) in a round-bottom flask equipped with a magnetic stirrer and a drying tube, add 4-fluorobenzenesulfonyl chloride (1.1 eq) portion-wise at 0 °C (ice bath).

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approx. 100 mL). This will precipitate the crude product and dissolve the pyridine hydrochloride salt.

  • Stir the aqueous suspension for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual pyridine.

  • Dry the crude product under vacuum. For enhanced purity, the solid can be recrystallized from an ethanol/water mixture.

Step 2: Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

The reduction of an aromatic nitro group to an amine is a classic transformation with several available methods. While catalytic hydrogenation (e.g., H₂/Pd-C) is clean, the use of tin(II) chloride (SnCl₂) in concentrated HCl is highly effective, reliable, and chemoselective for this purpose.[3][4][5] The tin metal acts as the reducing agent in the acidic medium.[2][5]

Experimental Protocol:

  • In a round-bottom flask, suspend the N-(3-nitrophenyl)-4-fluorobenzenesulfonamide (1.0 eq) from Step 1 in ethanol.

  • Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

  • Carefully add concentrated hydrochloric acid (HCl) and reflux the mixture at 80-90 °C for 3-5 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to neutralize the acid and precipitate tin salts.[6] Caution: This is an exothermic process. The pH should be adjusted to be basic (pH > 8).

  • The resulting slurry contains the product and tin salts. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volume of the reaction mixture). The tin salts can be challenging to filter; thorough extraction is key.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

  • Purify the final compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Parameter Step 1: Sulfonamide Formation Step 2: Nitro Reduction
Key Reagents 3-Nitroaniline, 4-Fluorobenzenesulfonyl ChlorideN-(3-nitrophenyl)-4-fluorobenzenesulfonamide, SnCl₂·2H₂O, HCl
Solvent Anhydrous PyridineEthanol
Temperature 0 °C to Room Temperature80-90 °C (Reflux)
Reaction Time 12-18 hours3-5 hours
Workup Aqueous PrecipitationNeutralization & Extraction
Purification Recrystallization (Ethanol/Water)Column Chromatography / Recrystallization

Table 1: Summary of Reaction Conditions

Comprehensive Characterization: Confirming Identity and Purity

Unequivocal structural confirmation is paramount.[7][8] A combination of spectroscopic methods should be employed to ensure the identity and purity of the synthesized N-(3-aminophenyl)-4-fluorobenzenesulfonamide.[9][10][11]

G cluster_techniques Characterization Techniques cluster_info Information Obtained Compound Synthesized N-(3-aminophenyl)-4- fluorobenzenesulfonamide NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS MP Melting Point Compound->MP NMR_Info Molecular Structure Connectivity Proton Environment NMR->NMR_Info IR_Info Presence of Key Functional Groups (N-H, S=O, C-F) IR->IR_Info MS_Info Molecular Weight Elemental Formula MS->MS_Info MP_Info Purity Assessment MP->MP_Info

Sources

Foundational

Spectroscopic Profile of N-(3-aminophenyl)-4-fluorobenzenesulfonamide: A Technical Guide

Introduction N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a key chemical intermediate with significant potential in the development of novel pharmaceutical agents and functional materials. Its molecular architecture,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a key chemical intermediate with significant potential in the development of novel pharmaceutical agents and functional materials. Its molecular architecture, featuring a fluorinated benzenesulfonamide core linked to an aminophenyl moiety, imparts a unique combination of physicochemical properties that are of considerable interest to researchers in medicinal chemistry and materials science. Accurate structural elucidation and characterization are paramount for its application and further development. This technical guide provides an in-depth analysis of the spectroscopic data for N-(3-aminophenyl)-4-fluorobenzenesulfonamide, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental spectroscopic principles and supported by comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

The structure of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, presented below, consists of two aromatic rings connected by a sulfonamide linkage. The presence of various functional groups, including a primary amine (-NH2), a sulfonamide (-SO2NH-), and a carbon-fluorine bond (C-F), gives rise to a distinct and interpretable spectroscopic signature.

Chemical Structure of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Figure 1. Chemical Structure of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

This guide will systematically present the predicted and literature-supported spectroscopic data for this compound, followed by a detailed interpretation of each spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for N-(3-aminophenyl)-4-fluorobenzenesulfonamide, typically recorded in a solvent such as deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Singlet1HSO₂NH
~7.8 - 7.9Multiplet2HProtons ortho to SO₂
~7.3 - 7.4Multiplet2HProtons ortho to F
~6.9 - 7.0Triplet1HH-5'
~6.5Doublet of doublets1HH-6'
~6.3Triplet1HH-2'
~6.2Doublet of doublets1HH-4'
~5.2Singlet (broad)2HNH₂
¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ, ppm)Assignment
~165 (d, ¹JCF ≈ 250 Hz)C -F
~149C -NH₂
~140C -SO₂
~139C -NH
~130C H (ortho to SO₂)
~129C H-5'
~117 (d, ²JCF ≈ 22 Hz)C H (ortho to F)
~115C H-6'
~112C H-2'
~108C H-4'
Interpretation of NMR Spectra

The predicted ¹H NMR spectrum is characterized by distinct regions corresponding to the aromatic protons and the exchangeable protons of the amine and sulfonamide groups. The protons on the 4-fluorobenzenesulfonyl ring are expected to appear at a lower field (higher ppm) due to the electron-withdrawing nature of the sulfonyl group. The protons ortho to the fluorine atom will exhibit coupling to the fluorine nucleus, resulting in more complex splitting patterns. The protons on the 3-aminophenyl ring are generally found at a higher field (lower ppm) due to the electron-donating effect of the amino group. The broad singlet for the -NH₂ protons and the singlet for the -SO₂NH- proton are characteristic and their chemical shifts can be sensitive to solvent and concentration.

In the ¹³C NMR spectrum, the carbon attached to the fluorine atom will show a large one-bond coupling constant (¹JCF), which is a definitive feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of their substituents. The carbons of the 4-fluorobenzenesulfonyl ring are generally deshielded compared to those of the 3-aminophenyl ring.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The table below lists the characteristic IR absorption bands expected for N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Characteristic IR Absorption Bands (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, Sharp (doublet)N-H stretching (asymmetric and symmetric) of -NH₂
3300 - 3200Medium, SharpN-H stretching of -SO₂NH-
1620 - 1580MediumN-H bending of -NH₂
1600 - 1450Medium to StrongC=C stretching in aromatic rings
1350 - 1310StrongAsymmetric SO₂ stretching
1170 - 1140StrongSymmetric SO₂ stretching
1270 - 1100StrongC-F stretching
950 - 890MediumS-N stretching
850 - 800StrongC-H out-of-plane bending (para-substituted ring)
800 - 700StrongC-H out-of-plane bending (meta-substituted ring)
Interpretation of IR Spectrum

The IR spectrum is expected to be dominated by strong absorptions from the sulfonyl group (SO₂) and the N-H bonds of the primary amine and the sulfonamide. The presence of a primary amine is typically indicated by a doublet in the N-H stretching region.[1] The strong asymmetric and symmetric stretching vibrations of the SO₂ group are characteristic of sulfonamides.[2] The C-F stretching vibration also gives rise to a strong absorption band. The positions of the aromatic C-H out-of-plane bending bands can provide information about the substitution patterns of the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For N-(3-aminophenyl)-4-fluorobenzenesulfonamide, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrometry Data (ESI-MS)
  • Molecular Formula: C₁₂H₁₁FN₂O₂S

  • Molecular Weight: 266.29 g/mol

  • [M+H]⁺ (Positive Ion Mode): m/z 267.05

  • [M-H]⁻ (Negative Ion Mode): m/z 265.04

Major Fragmentation Pathways (Predicted)

The fragmentation of sulfonamides in mass spectrometry often involves the cleavage of the S-N bond and the loss of SO₂.[3] Key predicted fragment ions for N-(3-aminophenyl)-4-fluorobenzenesulfonamide in positive ion mode include:

  • Loss of SO₂: [M+H - SO₂]⁺ at m/z 203.07, corresponding to the formation of a protonated N-(3-aminophenyl)-4-fluoroaniline.

  • Cleavage of the S-N bond:

    • Formation of the 4-fluorobenzenesulfonyl cation at m/z 159.00.

    • Formation of the protonated 3-aminoaniline radical cation at m/z 108.07.

  • Formation of the anilide anion (in negative ion mode): [M-H - C₆H₄FSO₂]⁻ at m/z 92.05.

Experimental Protocols

The acquisition of high-quality spectroscopic data is contingent upon the use of standardized and well-validated experimental protocols. The following sections outline the general procedures for obtaining NMR, IR, and Mass spectra for a solid organic compound like N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

NMR Spectroscopy Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (e.g., Bruker 400 MHz) cluster_processing Data Processing Sample Weigh ~5-10 mg of sample Solvent Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Insert Insert sample into the magnet Tube->Insert Lock Lock on the deuterium signal of the solvent Insert->Lock Shim Shim the magnetic field for homogeneity Lock->Shim Tune Tune and match the probe for the desired nucleus (¹H, ¹³C) Shim->Tune Acquire Acquire spectra using standard pulse programs Tune->Acquire FT Fourier Transform the FID Acquire->FT Phase Phase correct the spectrum FT->Phase Baseline Apply baseline correction Phase->Baseline Integrate Integrate the signals (¹H NMR) Baseline->Integrate FTIR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing Clean Clean the ATR crystal Background Acquire a background spectrum Clean->Background Sample Place a small amount of solid sample on the crystal Background->Sample Pressure Apply pressure with the anvil Sample->Pressure Acquire Acquire the sample spectrum (e.g., 16-32 scans at 4 cm⁻¹ resolution) Pressure->Acquire Process Process the spectrum (e.g., baseline correction, ATR correction) Acquire->Process

Workflow for FTIR data acquisition using an ATR accessory.

For solid samples, Attenuated Total Reflectance (ATR) is a convenient and widely used technique for obtaining IR spectra. This method requires minimal sample preparation and involves pressing the sample against a high-refractive-index crystal.

Mass Spectrometry Acquisition

MS_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (ESI) cluster_processing Data Analysis Dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile) Dilute Dilute to a low concentration (e.g., 1-10 µg/mL) Dissolve->Dilute Infuse Infuse the sample solution into the ESI source via a syringe pump Dilute->Infuse Optimize Optimize source parameters (e.g., capillary voltage, gas flow) Infuse->Optimize Acquire Acquire the mass spectrum in the desired mass range and polarity mode Optimize->Acquire Analyze Analyze the spectrum to identify the molecular ion and major fragment ions Acquire->Analyze

Sources

Exploratory

Solubility and stability of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in different solvents

An In-depth Technical Guide to the Solubility and Stability of N-(3-aminophenyl)-4-fluorobenzenesulfonamide Executive Summary N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a molecule of interest within pharmaceutical r...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility and Stability of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Executive Summary

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a molecule of interest within pharmaceutical research, belonging to the sulfonamide class of compounds. Understanding its fundamental physicochemical properties, particularly solubility and stability, is a non-negotiable prerequisite for successful drug development. These parameters directly influence bioavailability, dictate formulation strategies, and determine the ultimate shelf-life and safety of a potential therapeutic agent. This guide provides a comprehensive framework for characterizing the solubility and stability of this compound, grounded in established regulatory principles and best practices. We present detailed, field-proven protocols for equilibrium solubility determination and forced degradation studies, explain the scientific rationale behind experimental choices, and offer a blueprint for data interpretation to guide critical development decisions.

Introduction: The Imperative of Early-Stage Characterization

The journey from a promising chemical entity to a viable drug product is fraught with challenges, many of which can be traced back to suboptimal physicochemical properties. For N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a thorough understanding of its solubility and stability is paramount.

  • Solubility dictates the rate and extent of dissolution in physiological fluids, which is often the rate-limiting step for absorption and, consequently, bioavailability.[] Poor aqueous solubility can lead to erratic absorption, high inter-subject variability, and potential failure to achieve therapeutic concentrations. Early and accurate solubility profiling across a range of physiologically relevant pH values and in various co-solvents is essential for identifying potential liabilities and guiding formulation design.[]

  • Stability refers to the capacity of the molecule to maintain its chemical integrity and potency over time under various environmental conditions.[2] Degradation can lead to a loss of efficacy and, more critically, the formation of potentially toxic impurities.[2] Stability testing, particularly through forced degradation studies, is a regulatory requirement designed to elucidate potential degradation pathways and to develop and validate analytical methods capable of monitoring the drug's purity throughout its lifecycle.[3][4]

This guide serves as a technical resource for scientists tasked with performing this critical early-stage characterization.

Physicochemical Profile of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

A foundational understanding begins with the molecule's intrinsic properties. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics based on its structure and data from analogous compounds.

PropertyValue (Predicted/Typical)Significance
Chemical Structure The presence of two amino groups and a sulfonamide linkage dictates its acid-base properties, hydrogen bonding capacity, and potential degradation sites.
Molecular Formula C₁₂H₁₁FN₂O₂SDefines the exact composition and molecular weight.
Molecular Weight 266.29 g/mol Influences diffusion and membrane transport properties.
pKa (Predicted) ~1.5-2.5 (aromatic amine), ~8.5-9.5 (sulfonamide N-H)The two pKa values indicate that the molecule's charge and solubility will be highly dependent on pH. It will be positively charged at low pH, neutral at physiological pH, and negatively charged at high pH.
LogP (Predicted) ~1.8 - 2.5Suggests moderate lipophilicity, indicating that permeability may not be a major barrier, but aqueous solubility could be limited.

Note: Predicted values are derived from computational models and data from structurally similar compounds like 4-amino-N-(3-aminophenyl)benzenesulfonamide[5]. Experimental verification is essential.

Comprehensive Solubility Profiling

The goal of solubility profiling is to determine the thermodynamic equilibrium solubility of the active pharmaceutical ingredient (API). The shake-flask method is the gold-standard technique for this purpose as it allows for the determination of a saturated solution at equilibrium.[6][7]

Rationale for Solvent Selection

The choice of solvents should be strategic, aiming to predict the compound's behavior in both physiological and potential formulation systems.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8, 7.4): These mimic the pH conditions of the gastrointestinal tract (stomach, small intestine) and blood, which is critical for oral and parenteral dosage forms.[]

  • Common Pharmaceutical Co-solvents: Solvents like Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400) are frequently used in liquid formulations to enhance the solubility of poorly soluble drugs.

  • Biorelevant Media (e.g., FaSSIF, FeSSIF): Simulated intestinal fluids (Fasted and Fed State) can provide a more accurate prediction of in vivo dissolution and absorption than simple buffers.

Experimental Protocol: Equilibrium Solubility by Shake-Flask Method

This protocol ensures that true equilibrium is reached and that the analytical method is self-validating.

Step 1: Preparation

  • Dispense an excess amount of N-(3-aminophenyl)-4-fluorobenzenesulfonamide into separate, appropriately sized glass vials for each solvent system. "Excess" is key; a visible amount of solid must remain at the end of the experiment to confirm saturation.[6]

  • Add a precise volume of the selected solvent (e.g., 2 mL) to each vial.

  • Seal the vials tightly to prevent solvent evaporation.

Step 2: Equilibration

  • Place the vials in a constant temperature shaker or rotator set to a physiologically relevant temperature, typically 37 ± 1 °C.[7]

  • Agitate the samples at a speed sufficient to keep the solid suspended but without creating a vortex.[7]

  • Allow the samples to equilibrate for a minimum of 24-48 hours. To confirm equilibrium, samples can be taken at multiple time points (e.g., 24h, 48h, and 72h). Equilibrium is reached when consecutive measurements are statistically identical.

Step 3: Sample Processing

  • After equilibration, allow the vials to stand briefly for large particles to settle.

  • Withdraw an aliquot from the supernatant using a syringe.

  • Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PVDF) into a clean vial. This step is critical to remove all undissolved solids.

Step 4: Analysis

  • Dilute the filtered sample appropriately with mobile phase or a suitable solvent.

  • Quantify the concentration of the dissolved API using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8][9]

  • Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

Visualization: Solubility Determination Workflow

G prep Step 1: Preparation (Add excess API to solvent) equil Step 2: Equilibration (Agitate at 37°C for 48h) prep->equil Ensure excess solid sample Step 3: Sampling (Withdraw supernatant) equil->sample Confirm equilibrium filter Step 4: Filtration (0.22 µm syringe filter) sample->filter Remove undissolved solid dilute Step 5: Dilution (Dilute filtrate) filter->dilute analyze Step 6: Analysis (Quantify by HPLC-UV) dilute->analyze Against calibration curve report Result (Solubility in mg/mL) analyze->report G cluster_stress Stress Conditions cluster_results Data Evaluation start API Stock Solution (1 mg/mL) acid Acidic 0.1N HCl, 80°C start->acid base Basic 0.1N NaOH, 40°C start->base ox Oxidative 3% H2O2, RT start->ox therm Thermal 80°C Solid start->therm photo Photolytic ICH Q1B Light start->photo analysis Analysis by Stability-Indicating HPLC-PDA Method acid->analysis base->analysis ox->analysis therm->analysis photo->analysis purity Peak Purity analysis->purity mass Mass Balance analysis->mass path Degradation Pathway ID analysis->path

Caption: Workflow for a forced degradation study.

Representative Data Presentation
Stress ConditionDuration% Assay of Parent% Total ImpuritiesMass Balance (%)Observations
Control (t=0) 0100.0< 0.1100.0Single peak observed.
Acid Hydrolysis 24h88.511.299.7Major degradant at RRT 0.85.
Base Hydrolysis 8h85.114.599.6Two major degradants at RRT 0.72 and 0.91.
Oxidation 24h92.37.599.8Minor degradant at RRT 1.15 (possible N-oxide).
Thermal (Solid) 7 days99.50.499.9Highly stable to heat.
Photolytic (Solution) ICH Q1B96.83.199.9Moderately sensitive to light.

Data is hypothetical and for illustrative purposes. RRT = Relative Retention Time. Mass balance is a critical parameter; a value close to 100% indicates that all degradation products are being detected by the analytical method.

Interpretation and Strategic Application

The data generated from these studies are not merely academic; they are actionable intelligence for the drug development team.

  • Formulation Strategy: The low solubility at neutral pH strongly suggests that an enabling formulation will be necessary for oral delivery. Options could include salt formation (if a suitable counter-ion is found), amorphous solid dispersions, or lipid-based formulations. The high solubility in PG and PEG 400 indicates feasibility for liquid-filled capsules or parenteral formulations.

  • Analytical Method Validation: The forced degradation study is the foundation for validating the HPLC method as "stability-indicating." The ability to resolve all stress-generated impurities proves the method is fit for purpose for formal stability studies.

  • Packaging and Storage: The observed sensitivity to base-catalyzed hydrolysis and light indicates that the final drug product will likely require protection from light (e.g., amber vials, opaque packaging) and careful control of excipient compatibility to avoid basic microenvironments. A recommended storage condition would be "Store at controlled room temperature, protected from light."

Conclusion

A rigorous, data-driven characterization of solubility and stability is a foundational activity in pharmaceutical development. For N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a systematic approach as outlined in this guide enables a clear understanding of its inherent liabilities and strengths. By employing gold-standard methodologies like the shake-flask technique and comprehensive forced degradation studies, researchers can generate the critical data needed to design robust formulations, develop validated analytical controls, and ultimately de-risk the path towards clinical application. This early investment in fundamental understanding is invariably a key determinant of a successful development program.

References

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  • Al-Shdefat, R., et al. (2021). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Molecules, 26(16), 4945. Available from: [Link]

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  • Sheraz, M. A., et al. (2014). Validation of a Stability-Indicating Spectrometric Method for the Determination of Sulfacetamide Sodium in Pure Form and Ophthalmic Preparations. Journal of Analytical Methods in Chemistry, 2014, 804586. Available from: [Link]

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  • PubMed. Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Available from: [Link]

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  • American Journal of Chemistry. Forced Degradation in Pharmaceuticals – A Regulatory Update. Available from: [Link]

  • PubMed. Development of N-(4-(1 H-Imidazol-1-yl)phenyl)-4-chlorobenzenesulfonamide, a Novel Potent Inhibitor of β-Catenin with Enhanced Antitumor Activity and Metabolic Stability. Available from: [Link]

  • SGS. HOW TO APPROACH A FORCED DEGRADATION STUDY. Available from: [Link]

  • MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available from: [Link]

  • PubChem. Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. Available from: [Link]

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Foundational

Unveiling the Biological Landscape of N-(3-aminophenyl)-4-fluorobenzenesulfonamide: A Technical Guide to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a synthetic compound featuring a sulfonamide core, a pharmacophore of s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a synthetic compound featuring a sulfonamide core, a pharmacophore of significant interest in modern drug discovery. The sulfonamide functional group is present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, anticancer, and diuretic drugs.[1][2][3] This guide provides a comprehensive framework for elucidating the potential biological targets of this specific molecule. We will dissect its chemical architecture to form rational hypotheses about its molecular interactions, outline a multi-phase experimental strategy for robust target identification and validation, and provide detailed, field-proven protocols. This document is intended to serve as a practical manual for researchers embarking on the characterization of this and structurally related compounds.

Structural and Physicochemical Analysis: Deconstructing the Molecule

The predictive power of any target identification campaign begins with a thorough understanding of the lead compound's structure. N-(3-aminophenyl)-4-fluorobenzenesulfonamide can be dissected into three key functional domains, each contributing to its potential binding profile.

cluster_molecule N-(3-aminophenyl)-4-fluorobenzenesulfonamide cluster_function Potential Roles in Binding A 4-Fluorophenyl Head B Sulfonamide Linker (-SO2NH-) A->B A_func Hydrophobic/Aromatic Interactions Halogen Bonding (Fluorine) A->A_func Influences C 3-Aminophenyl Tail B->C B_func Critical H-Bond Donor/Acceptor Coordinates with Metal Ions (e.g., Zn2+) B->B_func Dictates C_func H-Bond Donor (Amine) Potential Covalent Handle Aromatic Interactions C->C_func Provides

Caption: Functional domains of the target compound.

Table 1: Computed Physicochemical Properties (Note: Properties are for the closely related compound 4-amino-N-(3-aminophenyl)benzenesulfonamide as a proxy.)

PropertyValueSource
Molecular Weight263.32 g/mol [4]
XLogP30.9[4]
Hydrogen Bond Donor Count3[4]
Hydrogen Bond Acceptor Count5[4]
Rotatable Bond Count2[4]

The sulfonamide linker is the most informative feature. It is a well-established zinc-binding moiety, making metalloenzymes a primary class of hypothesized targets. Furthermore, its hydrogen bonding capacity allows it to interact with the hinge region of protein kinases.

Hypothesized Biological Target Classes

Based on extensive precedent in medicinal chemistry, we can prioritize several protein families as high-probability targets.[2][3]

  • 2.1 Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are classic targets for sulfonamides.[5] The deprotonated sulfonamide nitrogen coordinates directly with the catalytic zinc ion, leading to potent inhibition. Given that a structurally related sulfonamide, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, has confirmed CA inhibitory activity, this is a primary avenue for investigation.[6]

  • 2.2 Protein Kinases: Deregulation of protein kinases is a hallmark of cancer.[7] The sulfonamide moiety can act as a bioisostere for other functional groups that form critical hydrogen bonds with the kinase hinge region. Numerous sulfonamide-containing molecules have been developed as inhibitors of kinases such as Aurora kinase B, FLT3, and FGFR.[7][8][9][10]

  • 2.3 Dihydropteroate Synthase (DHPS): This enzyme is the target of antibacterial sulfonamides.[11] While less relevant for non-infectious disease applications in human cells, it remains a possibility if the compound exhibits antimicrobial activity.

  • 2.4 DNA Methyltransferases (DNMTs): Epigenetic modifiers are an emerging target class. The compound SGI-1027, which contains a central amide bond similar in orientation to the sulfonamide here, is a known DNMT inhibitor, suggesting this as a potential, albeit less common, target family.[12]

A Phased Experimental Workflow for Target Deconvolution

We propose a systematic, multi-phase approach that moves from broad, hypothesis-generating screens to rigorous, in-cell validation. This self-validating workflow ensures high confidence in the final identified target(s).

cluster_workflow Target Identification & Validation Workflow cluster_methods Key Methodologies P1 Phase 1: Hypothesis Generation P2 Phase 2: Unbiased Discovery P1->P2 If no hits or novel targets suspected P3 Phase 3: In-Cell Target Engagement P1->P3 If hits identified M1 Kinase Panel Screening In Silico Docking P1->M1 P2->P3 Validate novel hits M2 Affinity Chromatography- Mass Spectrometry P2->M2 P4 Phase 4: Functional Validation P3->P4 Confirm functional effect M3 Cellular Thermal Shift Assay (CETSA) P3->M3 M4 Enzymatic Assays Cell Viability Assays Downstream Signaling Analysis P4->M4

Caption: A multi-phase experimental workflow.

Phase 1: Initial Profiling and Hypothesis Generation

Causality: The goal of this phase is to rapidly and cost-effectively narrow the field of potential targets. We leverage high-throughput screening against a panel of likely candidates (kinases) to test our primary hypothesis.

Protocol 1: Kinase Panel Screening

  • Preparation: Solubilize N-(3-aminophenyl)-4-fluorobenzenesulfonamide in 100% DMSO to create a 10 mM stock solution.

  • Assay Choice: Engage a commercial service (e.g., Eurofins, Reaction Biology) to screen the compound at a standard concentration (typically 1-10 µM) against a broad panel of human protein kinases (>400). The assay format is typically a radiometric (³³P-ATP) or fluorescence-based activity assay.

  • Data Analysis:

    • Primary data is expressed as '% Inhibition' relative to a DMSO control.

    • A hit is typically defined as >50% inhibition at the screening concentration.

    • Follow up on primary hits by determining the half-maximal inhibitory concentration (IC₅₀) through a 10-point dose-response curve.

Phase 2: Unbiased Target Identification via Chemoproteomics

Causality: If panel screens yield no clear hits or if a novel mechanism of action is suspected, an unbiased approach is necessary. Affinity chromatography leverages the compound as "bait" to pull its binding partners out of a complex cellular lysate for identification by mass spectrometry. This is a discovery-driven, hypothesis-free method.

Protocol 2: Affinity Chromatography coupled with Mass Spectrometry (MS)

  • Probe Synthesis: Synthesize an analogue of the parent compound that incorporates a linker (e.g., a short polyethylene glycol chain) terminating in a reactive handle (e.g., an alkyne or amine) for immobilization. Critical: The linker attachment point should be chosen to minimize disruption of the key binding pharmacophores. The 3-amino group on the phenyl tail is a logical choice.

  • Resin Preparation: Covalently attach the synthesized probe to NHS-activated Sepharose beads or click it onto Azide-functionalized beads. Create a control resin by blocking the reactive groups with a small molecule (e.g., ethanolamine) to identify non-specific binders.

  • Lysate Preparation:

    • Culture a relevant human cell line (e.g., HEK293T for general profiling, or a cancer cell line like MOLM-13 if an anti-cancer effect is observed[8]) to ~80-90% confluency.

    • Harvest cells and lyse in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.[13] Determine protein concentration via Bradford or BCA assay.

  • Affinity Pulldown:

    • Incubate 5-10 mg of clarified lysate with 50 µL of the compound-immobilized resin and the control resin for 2-4 hours at 4°C with gentle rotation.[13]

    • To increase specificity, perform a competition experiment by incubating a third sample of lysate with the compound-resin in the presence of 100-fold excess of free N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

  • Washing and Elution:

    • Wash the beads 3-5 times with lysis buffer to remove non-specific binders.

    • Elute bound proteins by boiling the resin in SDS-PAGE loading buffer.

  • Protein Identification:

    • Run the eluates on a 1D SDS-PAGE gel and visualize with Coomassie stain.

    • Excise protein bands that are present in the compound-resin lane but absent or significantly reduced in the control and competition lanes.

    • Submit the excised bands for in-gel trypsin digestion followed by LC-MS/MS analysis for protein identification.

Phase 3: In-Cell Target Engagement Confirmation

Causality: A compound binding to a purified protein does not guarantee it engages the same target in the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) directly measures target engagement in intact cells or lysates by exploiting the principle that a ligand-bound protein is thermally stabilized.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Seed a relevant cell line in multiple plates. Treat cells with either vehicle (DMSO) or a saturating concentration of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (e.g., 10x the in vitro IC₅₀) for 1-2 hours.

  • Heat Challenge:

    • Harvest the cells and resuspend in a physiological buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler. Include an unheated (room temperature) control.

  • Lysis and Clarification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Analysis by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Analyze the abundance of the putative target protein (identified in Phase 1 or 2) in each sample by Western Blot.

  • Data Interpretation:

    • Plot the band intensity for the target protein against temperature for both vehicle and drug-treated samples.

    • A successful target engagement will result in a rightward shift of the melting curve for the drug-treated sample, indicating thermal stabilization.

Phase 4: Functional Validation

Causality: Confirming target engagement is crucial, but it must be linked to a functional cellular outcome. This phase validates that the compound's biological effect is a direct consequence of its interaction with the identified target.

cluster_pathway Hypothetical Kinase Inhibition Pathway Compound N-(3-aminophenyl)-4- fluorobenzenesulfonamide Target Target Kinase (e.g., FLT3) Compound->Target Inhibits Substrate_P Phosphorylated Downstream Substrate Target->Substrate_P Phosphorylates Substrate Downstream Substrate Response Cellular Response (e.g., Proliferation) Substrate_P->Response

Sources

Exploratory

A Technical Guide to the Discovery of N-(3-aminophenyl)-4-fluorobenzenesulfonamide Derivatives for Drug Development Professionals

In the intricate field of medicinal chemistry, the identification of novel molecular scaffolds that can be systematically optimized for therapeutic benefit is a paramount objective. The N-(3-aminophenyl)-4-fluorobenzenes...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate field of medicinal chemistry, the identification of novel molecular scaffolds that can be systematically optimized for therapeutic benefit is a paramount objective. The N-(3-aminophenyl)-4-fluorobenzenesulfonamide core has garnered significant attention as a "privileged scaffold"—a molecular framework that demonstrates the ability to bind to multiple, diverse biological targets. This guide offers an in-depth technical exploration of this promising class of compounds, designed for researchers, scientists, and drug development professionals. We will delve into the rationale behind its design, detailed synthetic protocols, key biological targets, and the principles of structure-activity relationship (SAR) optimization, grounding all claims in authoritative scientific literature.

The Rationale: Why N-(3-aminophenyl)-4-fluorobenzenesulfonamide?

The strategic selection of this scaffold is rooted in established medicinal chemistry principles. The sulfonamide moiety is a classic pharmacophore, renowned for its role in the pioneering sulfa drugs and its continued prevalence in modern therapeutics for various diseases, including bacterial infections and cancer.[1] Its ability to act as a hydrogen bond donor and acceptor, coupled with its tetrahedral geometry, allows it to form stable, specific interactions within enzyme active sites.

The inclusion of the 4-fluorophenyl group is a deliberate tactic to enhance drug-like properties. Fluorine's high electronegativity can modulate the acidity of the sulfonamide N-H group, potentially increasing binding affinity. Furthermore, the C-F bond is metabolically stable, often improving the pharmacokinetic profile of a compound by blocking sites of oxidative metabolism. The 3-aminophenyl portion provides a crucial vector for chemical modification, allowing for the introduction of various substituents to explore the chemical space and fine-tune biological activity and selectivity.

Core Synthesis: A Validated Experimental Protocol

The synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide derivatives is achievable through a robust and reproducible chemical sequence. The protocol below is a self-validating system, where the successful formation of each intermediate can be confirmed by standard analytical techniques (e.g., NMR, Mass Spectrometry) before proceeding.

Experimental Protocol: Synthesis of the Core Scaffold

  • Objective: To synthesize N-(3-aminophenyl)-4-fluorobenzenesulfonamide from commercially available starting materials.

  • Materials: m-Nitroaniline, 4-fluorobenzenesulfonyl chloride, Iron (Fe) powder, Ammonium chloride (NH₄Cl), Pyridine, Dichloromethane (DCM), Ethanol (EtOH), Hydrochloric acid (HCl).

  • Step 1: Sulfonamide Bond Formation

    • Causality: The nucleophilic amino group of m-nitroaniline attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. Pyridine acts as a base to neutralize the HCl byproduct, driving the reaction to completion. The nitro group serves as a precursor to the desired amine, preventing undesired side reactions at that position.

    • Procedure:

      • Dissolve m-nitroaniline (1.0 eq) in anhydrous pyridine (5-10 volumes) and cool the solution to 0 °C in an ice bath.

      • Slowly add 4-fluorobenzenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature below 5 °C.

      • Allow the reaction to warm to room temperature and stir for 12-18 hours.

      • Monitor reaction completion by Thin Layer Chromatography (TLC).

      • Pour the reaction mixture into ice-cold 1M HCl.

      • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide.

  • Step 2: Reduction of the Nitro Group

    • Causality: The nitro group is selectively reduced to an amine using a classic Bechamp reduction (iron in the presence of a proton source). This method is effective and avoids the need for high-pressure hydrogenation.

    • Procedure:

      • Suspend 4-fluoro-N-(3-nitrophenyl)benzenesulfonamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

      • Add ammonium chloride (0.2 eq) and iron powder (3.0-5.0 eq).

      • Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, monitoring by TLC.

      • Once the reaction is complete, filter the hot mixture through a pad of Celite® to remove the iron salts.

      • Concentrate the filtrate under reduced pressure.

      • Purify the crude product by recrystallization or column chromatography to yield pure N-(3-aminophenyl)-4-fluorobenzenesulfonamide.[2]

Diagram: Synthetic Workflow

G cluster_pathway FLT3 Signaling Pathway in AML FLT3 Mutated FLT3 Receptor Downstream Downstream Signaling (e.g., STAT5, PI3K/Akt) FLT3->Downstream Constitutive Activation Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor {N-(3-aminophenyl)-4-fluorobenzenesulfonamide Derivative | + Electrophilic Warhead} Inhibitor->FLT3 Covalent Inhibition

Caption: Covalent inhibition of the FLT3 signaling pathway in AML.

Antibacterial Action

The foundational mechanism of sulfonamide antibiotics is the inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway. This pathway is essential for bacterial survival but absent in humans, providing a basis for selective toxicity. N-(3-aminophenyl)-4-fluorobenzenesulfonamide derivatives can act as mimics of the natural substrate, p-aminobenzoic acid (PABA), competitively inhibiting the enzyme and halting bacterial growth.

Structure-Activity Relationships (SAR) and Data Interpretation

Systematic optimization of the core scaffold is essential for enhancing potency, selectivity, and pharmacokinetic properties. The data below represents a hypothetical SAR exploration for a generic kinase target.

Table 1: Hypothetical SAR Data for Kinase Inhibition

Compound IDR Group (at 3-amino position)Kinase IC₅₀ (nM)Rationale for Change
Core -H>10,000Baseline activity of the core scaffold.
1a -C(O)CH=CH₂ (Acrylamide)500Introduction of a Michael acceptor for potential covalent binding.
1b -C(O)C≡CH (Propiolamide)250Alternative electrophile with different geometry.
1c -C(O)CH₂Cl (Chloroacetamide)85Potent, but potentially less selective, electrophile.
2a 4-fluorophenylsulfonamide replaced with 4-chlorophenylsulfonamide75Exploring halogen substitution on the sulfonamide ring for improved hydrophobic interactions.

Key SAR Insights:

  • The 3-Amino Position: This is the primary vector for introducing functionality. As shown in Table 1, adding an electrophilic group (like an acrylamide) dramatically increases potency, suggesting a covalent or pseudo-covalent binding mode.

  • The Sulfonamide Phenyl Ring: The substitution on this ring interacts with the "back pocket" of many kinase active sites. Modifying the electronics and sterics (e.g., F vs. Cl) can fine-tune these interactions and improve potency.

  • The Central Phenyl Ring: While not modified in this example, substitution on this ring can alter the orientation of the two aromatic systems, which can be critical for fitting into the enzyme's binding groove.

Conclusion and Future Outlook

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold is a validated and highly tractable starting point for modern drug discovery campaigns. Its synthetic accessibility and demonstrated success against critical therapeutic targets like protein kinases provide a robust foundation for further development. Future efforts should focus on leveraging computational modeling to design derivatives with enhanced selectivity to minimize off-target effects, and on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop orally bioavailable drug candidates. The principles and protocols outlined in this guide provide the necessary framework for any research team to confidently engage with and innovate upon this promising chemical series.

References

  • Aziz, M. A., Serya, R., Lasheen, D., & Abouzid, K. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Available at: [Link]

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]

  • MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. Available at: [Link]

  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide. Available at: [Link]

  • PubMed. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Available at: [Link]

  • TSI Journals. (n.d.). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Available at: [Link]

  • PubMed Central. (n.d.). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Available at: [Link]

  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles. Available at: [Link]

  • National Institutes of Health. (n.d.). 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Available at: [Link]

  • MDPI. (n.d.). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Available at: [Link]

  • PubMed. (2010). N-{3-[(1,1-dioxido-1,2-benzothiazol-3-yl)(phenyl)amino]propyl}benzamide analogs as potent Kv1.3 inhibitors. Part 1. Available at: [Link]

  • PubMed. (n.d.). Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. Available at: [Link]

  • IJNRD. (n.d.). synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. Available at: [Link]

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Foundational

The Structure-Activity Relationship of N-(3-aminophenyl)-4-fluorobenzenesulfonamide Analogs: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold In the landscape of modern drug discovery, the N-phenylbenzenesulfonamide scaffold has emerged as a privileged structure, forming the core of numerou...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of modern drug discovery, the N-phenylbenzenesulfonamide scaffold has emerged as a privileged structure, forming the core of numerous biologically active molecules. This guide delves into the nuanced world of the structure-activity relationship (SAR) of a specific, promising subclass: N-(3-aminophenyl)-4-fluorobenzenesulfonamide analogs. While direct and exhaustive literature on this exact scaffold is emerging, this document synthesizes established principles from closely related sulfonamide-based inhibitors to provide a robust framework for researchers, scientists, and drug development professionals. By understanding the intricate interplay between chemical structure and biological function, we can rationally design and optimize novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic profiles. This guide is structured to provide not just a theoretical overview, but also actionable insights and detailed methodologies to empower your research endeavors.

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide Core: A Strategic Starting Point

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold is a composite of three key pharmacophoric elements, each offering distinct opportunities for modification and optimization:

  • The 4-Fluorobenzenesulfonamide Moiety: The sulfonamide group is a cornerstone of many kinase inhibitors, often acting as a hydrogen bond acceptor and interacting with the hinge region of the kinase domain. The fluorine atom on the phenyl ring can modulate electronic properties and metabolic stability, and may engage in favorable halogen bonding interactions within the target protein.

  • The N-Phenyl Linker: This central phenyl ring provides a rigid scaffold that dictates the spatial orientation of the other two components. Its substitution pattern is critical for fine-tuning the molecule's conformation and interaction with the target.

  • The 3-Aminophenyl Group: The amino group at the meta-position offers a versatile handle for further chemical elaboration. It can serve as a key hydrogen bond donor or as a point of attachment for various substituents to explore different regions of the target's binding pocket, thereby influencing potency and selectivity.

The strategic placement of these functionalities provides a solid foundation for the development of targeted therapies, particularly in the realm of oncology and inflammatory diseases where kinases play a pivotal role.

Deconstructing the Structure-Activity Relationship: A Predictive Framework

Based on extensive studies of related sulfonamide-based inhibitors, we can infer a likely SAR landscape for N-(3-aminophenyl)-4-fluorobenzenesulfonamide analogs. This predictive framework is essential for guiding the design of new derivatives.

The Indispensable Sulfonamide Core

The sulfonamide group is often the lynchpin of activity for this class of compounds when targeting kinases. It typically forms crucial hydrogen bonds with the backbone amide of the hinge region residues in the ATP-binding site. Therefore, modifications to the sulfonamide itself, such as N-alkylation, can be detrimental to inhibitory activity, as this may disrupt these vital interactions.[1]

Probing the Periphery: The 3-Aminophenyl Moiety

The 3-amino group is a primary site for diversification. Its role can be multifaceted:

  • Hydrogen Bonding: As a hydrogen bond donor, it can interact with nearby amino acid residues, contributing to binding affinity.

  • Vector for Exploration: More significantly, it serves as a reactive handle to introduce a wide array of substituents. These substituents can be designed to:

    • Access new pockets: Larger, more complex groups can extend into adjacent hydrophobic or hydrophilic pockets within the binding site, leading to increased potency and selectivity.

    • Modulate physicochemical properties: The addition of polar or ionizable groups can improve solubility and other pharmacokinetic parameters.

The nature of the substituent on the 3-amino group will profoundly impact the overall activity. For instance, in related kinase inhibitor scaffolds, the introduction of solubilizing groups or moieties that can form additional interactions has been shown to enhance cellular activity and in vivo efficacy.[2]

The Influence of the 4-Fluorophenyl Ring

The 4-fluorophenyl group also plays a critical role. While the fluorine atom can enhance metabolic stability and membrane permeability, its primary contribution to SAR is likely through:

  • Hydrophobic Interactions: The phenyl ring itself engages in hydrophobic interactions with nonpolar residues in the active site.

  • Halogen Bonding: The fluorine atom may participate in halogen bonds with backbone carbonyls or other electron-rich atoms, further anchoring the inhibitor.

Substitution on this ring should be approached with caution. While small, electron-withdrawing groups might be tolerated, bulky substituents could introduce steric hindrance and negatively impact binding.

The following table summarizes the anticipated impact of modifications at different positions of the N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold, based on data from related sulfonamide inhibitors.[1][3]

Position of Modification Type of Modification Anticipated Impact on Activity Rationale
Sulfonamide Nitrogen AlkylationLikely decreaseDisruption of key hydrogen bonds with the kinase hinge region.[1]
3-Amino Group Acylation, Alkylation, ArylationHigh potential for improvementAllows for exploration of additional binding pockets and modulation of physicochemical properties.[2]
4-Fluorophenyl Ring Introduction of other halogens or small electron-withdrawing groupsMay be tolerated or slightly beneficialCan fine-tune electronic properties and halogen bonding interactions.
4-Fluorophenyl Ring Introduction of bulky groupsLikely decreasePotential for steric clash within the binding site.

Experimental Design and Protocols: A Practical Guide

A robust and reproducible experimental workflow is paramount for the successful exploration of the SAR of N-(3-aminophenyl)-4-fluorobenzenesulfonamide analogs.

General Synthetic Strategy

The synthesis of these analogs typically follows a convergent approach. The key step is the sulfonamide bond formation between a substituted aniline and a sulfonyl chloride.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_products Products 3-Nitroaniline_Deriv Substituted 3-Nitroaniline Sulfonamide_Formation Sulfonamide Formation (Pyridine, DCM) 3-Nitroaniline_Deriv->Sulfonamide_Formation 4-Fluorobenzenesulfonyl_Chloride 4-Fluorobenzenesulfonyl Chloride 4-Fluorobenzenesulfonyl_Chloride->Sulfonamide_Formation Nitro_Intermediate N-(3-Nitrophenyl)-4-fluorobenzenesulfonamide Analog Sulfonamide_Formation->Nitro_Intermediate Nitro_Reduction Nitro Group Reduction (e.g., H₂, Pd/C) Final_Analog N-(3-Aminophenyl)-4-fluorobenzenesulfonamide Analog Nitro_Reduction->Final_Analog Nitro_Intermediate->Nitro_Reduction

Caption: General synthetic workflow for N-(3-aminophenyl)-4-fluorobenzenesulfonamide analogs.

Detailed Experimental Protocol: Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

This protocol is a general guideline and may require optimization for specific analogs.

Step 1: Synthesis of N-(3-Nitrophenyl)-4-fluorobenzenesulfonamide

  • Reaction Setup: In a dry round-bottom flask, dissolve 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: To the stirred solution, add pyridine (1.2 eq) at room temperature.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture via a dropping funnel over 15-20 minutes.

  • Reaction: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[4]

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Step 2: Synthesis of N-(3-Aminophenyl)-4-fluorobenzenesulfonamide

  • Reaction Setup: Dissolve the N-(3-nitrophenyl)-4-fluorobenzenesulfonamide from Step 1 in ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.

  • Purification: Concentrate the filtrate under reduced pressure to yield the desired product, which can be further purified by recrystallization if necessary.

Biological Evaluation: Kinase Inhibition Assays

Given the prevalence of the sulfonamide scaffold in kinase inhibitors, a primary biological evaluation should focus on kinase inhibitory activity.

Kinase_Assay_Workflow Synthesized_Analogs Synthesized Analogs Primary_Screen Primary Kinase Screen (e.g., against a panel of kinases) Synthesized_Analogs->Primary_Screen Active_Hits Identification of Active Hits Primary_Screen->Active_Hits IC50_Determination IC₅₀ Determination for Active Hits Active_Hits->IC50_Determination Selectivity_Profiling Selectivity Profiling (against related kinases) IC50_Determination->Selectivity_Profiling Cell-Based_Assays Cell-Based Assays (e.g., target engagement, anti-proliferative activity) Selectivity_Profiling->Cell-Based_Assays Lead_Compound Lead Compound Identification Cell-Based_Assays->Lead_Compound Pharmacophore_Model HBA: Hydrogen Bond Acceptor (Sulfonamide) HBD: Hydrogen Bond Donor (3-Amino Group) AR: Aromatic Ring HY/X: Hydrophobic/Halogen Feature (Fluorine) cluster_pharmacophore Hypothetical Pharmacophore Model HBA HBA AR1 AR HBA->AR1 Distance 1 HBD HBD AR2 AR AR1->AR2 Distance 2 HY HY/X AR1->HY Distance 4 AR2->HBD Distance 3

Caption: A hypothetical pharmacophore model for N-(3-aminophenyl)-4-fluorobenzenesulfonamide analogs.

This model proposes the following key features:

  • One Hydrogen Bond Acceptor (HBA): The sulfonamide oxygen atoms.

  • One Hydrogen Bond Donor (HBD): The 3-amino group.

  • Two Aromatic Rings (AR): The 4-fluorophenyl and the N-phenyl rings.

  • One Hydrophobic/Halogen Feature (HY/X): The fluorine atom.

This model can be used to virtually screen for new analogs and to guide the design of derivatives with improved binding affinity.

Concluding Remarks and Future Directions

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold represents a fertile ground for the discovery of novel kinase inhibitors and other therapeutic agents. While this guide provides a comprehensive framework based on the SAR of related compounds, it is imperative that these hypotheses are experimentally validated. Future work should focus on the synthesis and biological evaluation of a diverse library of analogs to build a detailed and specific SAR for this promising chemical series. The integration of computational modeling with empirical testing will be crucial for accelerating the optimization process and ultimately unlocking the full therapeutic potential of these compounds.

References

  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751. [Link]

  • Auld, D., et al. (2010). Identification of activators for the M2 isoform of human pyruvate kinase. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Haskins, C., et al. (2011). Development of sulfonamide AKT PH domain inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(6), 1753-1757. [Link]

  • Li, X., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry, 90, 864-876. [Link]

  • Science.gov. (n.d.). structure-based pharmacophore model: Topics by Science.gov. [Link]

  • ResearchGate. (n.d.). N-phenyl benzenesulfonamide derivatives synthesized. [Link]

  • Gomha, S. M., et al. (2015). Synthesis and kinase inhibitory activity of new sulfonamide derivatives of pyrazolo[4,3-e]t[1][5][6]riazines. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 946-953. [Link]

  • Yang, Y., et al. (2025). Pharmacophore modeling in drug design. Journal of Pharmaceutical Analysis, 15(1), 1-11. [Link]

  • Abdel-Ghani, T. M., et al. (2022). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Molecules, 27(15), 4983. [Link]

  • Klüter, S., et al. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Journal of Medicinal Chemistry, 65(5), 4160-4183. [Link]

  • Wang, Y., et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. European Journal of Medicinal Chemistry, 242, 114675. [Link]

  • El-Sayed, M. A. A., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7551. [Link]

  • Tripathi, A., & Muthusamy, K. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Methods in Molecular Biology, 1823, 119-135. [Link]

  • Griffin, R. J., et al. (2014). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry, 12(3), 454-467. [Link]

  • Khan, I., et al. (2022). Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. Molecules, 27(19), 6649. [Link]

  • Kumar, D., et al. (2015). Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives and Evaluation of their Src Kinase Inhibitory Activities. Chapman University Digital Commons. [Link]

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Exploratory

An In-Depth Technical Guide to the Aminophenyl-Benzenesulfonamide Scaffold as a Privileged Motif in Kinase Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Abstract: While specific research on N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a kinase inhibitor is not extensively documented in publicly available...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: While specific research on N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a kinase inhibitor is not extensively documented in publicly available literature, the core aminophenyl-benzenesulfonamide structure represents a significant and recurring motif in the design of novel kinase inhibitors. This technical guide provides an in-depth analysis of this "privileged scaffold," exploring its chemical properties, its role in engaging kinase active sites, and the methodologies for evaluating its derivatives as potential therapeutic agents. We will delve into the rationale behind its use, structure-activity relationships (SAR), and the experimental workflows necessary for its characterization.

Introduction: The Central Role of Kinase Inhibitors and Privileged Scaffolds

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of proteins.[1] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[2] The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies and other diseases.[2]

In the quest for novel kinase inhibitors, medicinal chemists often identify "privileged scaffolds." These are molecular frameworks that are capable of binding to multiple biological targets with high affinity. The aminophenyl-benzenesulfonamide motif is one such scaffold, offering a versatile platform for the development of potent and selective kinase inhibitors. This guide will explore the key features of this scaffold and its application in kinase inhibitor design.

Physicochemical Properties of the N-(3-aminophenyl)-4-fluorobenzenesulfonamide Scaffold

To understand the potential of the aminophenyl-benzenesulfonamide scaffold, it is essential to first characterize its fundamental physicochemical properties. While biological data for the specific molecule N-(3-aminophenyl)-4-fluorobenzenesulfonamide is sparse, its chemical properties can be predicted and are available from chemical suppliers.[3]

PropertyValueSource
CAS Number 436089-66-6[3]
Molecular Formula C₁₂H₁₁FN₂O₂S[3]
Molecular Weight 266.29 g/mol [3]
Storage Sealed in dry, 2-8°C[3]

These properties are foundational for any drug discovery program, influencing solubility, permeability, and metabolic stability. The presence of the fluorine atom can enhance metabolic stability and binding affinity, while the amino group provides a key point for hydrogen bonding interactions within the kinase active site.

The Aminophenyl-Benzenesulfonamide Scaffold in Kinase Inhibition

The aminophenyl-benzenesulfonamide scaffold combines several key features that make it an attractive starting point for the design of kinase inhibitors:

  • Hydrogen Bonding Capabilities: The sulfonamide and amino groups are excellent hydrogen bond donors and acceptors, allowing for critical interactions with the hinge region of the kinase ATP-binding pocket.

  • Structural Rigidity and Flexibility: The two aromatic rings provide a rigid core to orient the key interacting moieties, while the sulfonamide linker allows for some conformational flexibility to optimize binding.

  • Vectors for Chemical Elaboration: The aromatic rings provide multiple positions for substitution, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of this scaffold have been explored as inhibitors of various kinases, including those involved in cancer and inflammatory diseases.[4][5]

General Mechanism of Action: Targeting the ATP-Binding Site

Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate protein. The aminophenyl-benzenesulfonamide scaffold is designed to mimic the adenine region of ATP, forming key interactions with the hinge region of the kinase.

cluster_0 Kinase ATP-Binding Pocket cluster_1 Aminophenyl-Benzenesulfonamide Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket Ribose Pocket Ribose Pocket Amino Group Amino Group Amino Group->Hinge Region H-Bonds Sulfonamide Sulfonamide Sulfonamide->Hinge Region H-Bonds Aromatic Rings Aromatic Rings Aromatic Rings->Hydrophobic Pocket Hydrophobic Interactions

Caption: Conceptual binding mode of the aminophenyl-benzenesulfonamide scaffold.

Synthesis and Derivatization

The synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and its derivatives can be achieved through standard organic chemistry reactions. A common approach involves the coupling of a substituted aniline with a substituted benzenesulfonyl chloride.

A representative synthetic route is outlined below:

start 4-Fluorobenzenesulfonyl chloride + 3-Nitroaniline step1 Sulfonamide Formation (e.g., Pyridine, DCM) start->step1 intermediate N-(3-nitrophenyl)-4-fluorobenzenesulfonamide step1->intermediate step2 Nitro Reduction (e.g., Fe/NH4Cl or H2/Pd-C) intermediate->step2 product N-(3-aminophenyl)-4-fluorobenzenesulfonamide step2->product

Caption: A general synthetic scheme for N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

This modular synthesis allows for the generation of a library of analogs by varying the substituents on both the aniline and benzenesulfonyl chloride starting materials. This is a crucial step in exploring the structure-activity relationship (SAR).

Experimental Evaluation of Kinase Inhibitory Activity

A tiered approach is typically used to evaluate the potential of a novel kinase inhibitor. This involves a combination of in vitro biochemical assays and cell-based assays.

In Vitro Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Protocol:

  • Reagents and Materials:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • ATP (often radiolabeled, e.g., [γ-³²P]ATP, or in a system with a detection antibody for phosphorylated substrate)

    • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

    • Test compound (dissolved in DMSO)

    • 96- or 384-well plates

    • Detection reagents (e.g., phosphospecific antibody, scintillation counter)

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • Add the kinase, substrate, and kinase buffer to the wells of the plate.

    • Add the test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at the optimal temperature for the kinase (e.g., 30°C or 37°C) for a defined period (e.g., 30-60 minutes).

    • Stop the reaction (e.g., by adding EDTA).

    • Detect the amount of phosphorylated substrate.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Cell-Based Proliferation Assay

This assay assesses the effect of the compound on the growth and viability of cancer cell lines that are known to be dependent on the target kinase.

Protocol:

  • Reagents and Materials:

    • Cancer cell line (e.g., a line with a known activating mutation in the target kinase)

    • Cell culture medium and supplements (e.g., FBS)

    • Test compound (dissolved in DMSO)

    • 96-well cell culture plates

    • Reagent for measuring cell viability (e.g., MTT, resazurin, or a reagent for measuring ATP content like CellTiter-Glo®)

    • Plate reader

  • Procedure:

    • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Treat the cells with the different concentrations of the compound. Include vehicle controls (DMSO).

    • Incubate the plates for a period that allows for multiple cell divisions (e.g., 48-72 hours).

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the GI₅₀ or IC₅₀ value.

start Compound Library Synthesis biochem_assay In Vitro Kinase Assay (IC50 Determination) start->biochem_assay cell_assay Cell-Based Proliferation Assay (GI50 Determination) biochem_assay->cell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis cell_assay->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt lead_opt->start Iterative Design

Caption: Workflow for the evaluation of novel kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for N-(3-aminophenyl)-4-fluorobenzenesulfonamide is not available, we can infer general principles from related classes of kinase inhibitors.[6]

  • Hinge-Binding Moiety: The aminophenyl group is critical for hinge binding. The position of the amino group (ortho, meta, or para) can significantly impact activity.

  • Substituents on the Phenyl Rings:

    • Fluorine and other halogens: Can improve potency and metabolic stability.

    • Small lipophilic groups: Can enhance binding by interacting with hydrophobic pockets in the active site.[6]

    • Solubilizing groups: Can be introduced to improve physicochemical properties.

  • The Sulfonamide Linker: While effective, this linker can sometimes be replaced with other groups (e.g., amides, ureas) to modulate activity and properties.[7]

A hypothetical SAR table based on these principles is presented below:

CompoundR1 (on Aminophenyl Ring)R2 (on Benzenesulfonyl Ring)Kinase IC₅₀ (nM)Cell GI₅₀ (µM)
Scaffold H4-F>1000>10
Analog A 3-CH₃4-F5005
Analog B H3-Cl, 4-F2502.5
Analog C 3-CH₃3-Cl, 4-F500.5

Conclusion and Future Directions

The aminophenyl-benzenesulfonamide scaffold represents a valuable starting point for the design of novel kinase inhibitors. Its favorable physicochemical properties and ability to form key interactions within the kinase active site make it a "privileged" structure in medicinal chemistry. Future work in this area will likely focus on:

  • Improving Selectivity: Modifying the scaffold to achieve greater selectivity for specific kinases or kinase families to minimize off-target effects.

  • Overcoming Resistance: Designing derivatives that are active against known resistance mutations in clinically relevant kinases.

  • Exploring Novel Kinase Targets: Screening libraries based on this scaffold against a broader range of kinases to identify new therapeutic opportunities.

This in-depth guide provides a framework for researchers and drug development professionals to understand and exploit the potential of the aminophenyl-benzenesulfonamide scaffold in the ongoing search for new and effective kinase inhibitors.

References

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  • ResearchGate.

  • Enamine.

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Foundational

The Resurgence of the Sulfa Scaffold: A Technical Guide to the Discovery and Evaluation of Novel Sulfonamide Antimicrobials

Introduction: Why Revisit a Classic? The Imperative for Novel Sulfonamides The dawn of the antibiotic era was heralded by the sulfonamides, the first class of synthetic antimicrobial agents to be widely and effectively u...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Why Revisit a Classic? The Imperative for Novel Sulfonamides

The dawn of the antibiotic era was heralded by the sulfonamides, the first class of synthetic antimicrobial agents to be widely and effectively used against systemic bacterial infections.[1][2] Their mechanism, the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folic acid synthesis pathway, was a triumph of rational drug design.[1] This pathway is essential for the biosynthesis of nucleic acids, and its absence in humans, who obtain folate from their diet, provides an elegant basis for selective toxicity.[1]

However, the extensive use and misuse of these foundational drugs have led to the predictable and widespread emergence of antimicrobial resistance, diminishing their clinical utility.[1][3] Bacteria have evolved sophisticated resistance mechanisms, primarily through two distinct strategies: mutations in the chromosomal folP gene that encodes for DHPS, which reduce the binding affinity of sulfonamides, and the horizontal gene transfer of plasmids carrying sul genes (sul1, sul2, etc.), which produce highly resistant alternative DHPS enzymes.[1][4]

This escalating resistance crisis has paradoxically rekindled interest in the versatile sulfonamide scaffold.[3] The inherent "drug-like" properties, synthetic tractability, and well-understood pharmacophore of sulfonamides make them an ideal starting point for the development of new derivatives.[3][5] Modern medicinal chemistry strategies, particularly molecular hybridization, are now being employed to design novel sulfonamide derivatives that can overcome existing resistance mechanisms, broaden the spectrum of activity, and even confer novel mechanisms of action. This guide provides a technical deep-dive into the contemporary workflow for the design, synthesis, and antimicrobial evaluation of this promising class of compounds.

Section 1: The Strategic Design and Synthesis of Novel Sulfonamide Derivatives

The core principle behind the design of new sulfonamides is to retain the essential p-aminobenzenesulfonamide pharmacophore responsible for DHPS inhibition while introducing novel chemical moieties that confer enhanced antimicrobial properties. This is often achieved through molecular hybridization, where the sulfonamide is covalently linked to another biologically active scaffold. The choice of the hybridization partner and the linker strategy are critical decisions that dictate the resulting compound's biological profile.

The Rationale of Molecular Hybridization

The rationale for creating hybrid molecules is multifaceted. A well-chosen partner scaffold can:

  • Introduce a second mechanism of action , creating a multi-target drug that is less susceptible to resistance.

  • Improve penetration through the complex bacterial cell wall, particularly in Gram-negative bacteria.

  • Overcome resistance by sterically hindering the modifications in the resistant DHPS enzyme that prevent classical sulfonamides from binding.

  • Enhance binding affinity to the target enzyme through additional interactions.

The following diagram illustrates the conceptual workflow of designing and evaluating these novel derivatives.

G cluster_0 Design & Synthesis cluster_1 Biological Evaluation A Conceptual Design (Molecular Hybridization) B Selection of Scaffolds (e.g., Quinoline, Thiazole, Coumarin) A->B C Synthetic Route Design (e.g., Schiff Base, Amide Linkage) B->C D Chemical Synthesis & Purification C->D E Structural Characterization (NMR, MS, IR) D->E F Primary Antimicrobial Screening (e.g., Agar Diffusion) E->F Candidate Compounds G Quantitative Potency Assay (Broth Microdilution for MIC) F->G H Cytotoxicity Assessment (XTT Assay) G->H I Structure-Activity Relationship (SAR) Analysis H->I I->A Feedback Loop J Lead Optimization I->J

Caption: A conceptual workflow for the discovery of novel sulfonamide antimicrobials.

Exemplary Synthetic Protocols for Sulfonamide Hybrids

The choice of synthetic route is dictated by the desired hybrid structure. The following are representative, field-proven protocols for creating prominent classes of sulfonamide derivatives.

Protocol 1.1: Synthesis of Sulfonamide-Schiff Base Hybrids

Schiff bases, characterized by an imine (-C=N-) linkage, are readily synthesized and offer a versatile platform for creating diverse libraries of derivatives. The imine bond is often crucial for biological activity.

  • Rationale: The condensation reaction between an aromatic aldehyde and the primary amino group of a sulfonamide is a straightforward and high-yielding reaction. Microwave-assisted synthesis can significantly reduce reaction times.[2][6]

  • Step-by-Step Methodology:

    • Dissolve an equimolar amount of a substituted benzenesulfonamide (e.g., sulfamethoxazole) and a selected aromatic aldehyde (e.g., vanillin) in 10 mL of 95% ethanol.[7]

    • Add a catalytic amount (2-3 drops) of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress using Thin Layer Chromatography (TLC).[8]

    • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice to precipitate the product.[7]

    • Filter the resulting solid, wash with cold water, and recrystallize from ethanol to obtain the purified Schiff base derivative.[2]

    • Characterize the final product using FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[2]

Protocol 1.2: Synthesis of Sulfonamide-Thiazole Hybrids

The thiazole ring is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities. Its incorporation can significantly enhance the antimicrobial potency of sulfonamides.

  • Rationale: The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. This protocol involves the reaction of a thiourea derivative with an α-haloketone.[9]

  • Step-by-Step Methodology:

    • Step A: Synthesis of Thiourea Intermediate: React the starting sulfonamide containing a primary amine with an appropriate isothiocyanate in a solvent like tetrahydrofuran (THF) at 70-75°C for 24 hours to form the corresponding N-substituted thiourea.[9]

    • Step B: Thiazole Ring Formation: Dissolve the purified thiourea intermediate from Step A in a mixture of ethanol and DMF (1:1 v/v).[9]

    • Add an equimolar amount of a substituted α-haloketone (e.g., phenacyl bromide).

    • Reflux the mixture at 60°C for 24 hours.[9]

    • Monitor the reaction by TLC. After completion, cool the mixture and neutralize with a saturated sodium bicarbonate solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the final sulfonamide-thiazole hybrid.

    • Confirm the structure using appropriate spectroscopic techniques.

Protocol 1.3: Synthesis of Sulfonamide-Quinoline/Coumarin Hybrids

Quinolines and coumarins are other important heterocyclic systems known for their broad-spectrum antimicrobial activities.[4][10] Their synthesis often involves multi-step sequences.

  • Rationale: For quinoline hybrids, a common approach is the acylation of an aminoquinoline with a sulfonyl chloride.[11][12] For coumarin hybrids, the Knoevenagel or Perkin condensation of a sulfonamide-bearing active methylene compound with a salicylaldehyde derivative is frequently employed.[8][13]

  • Step-by-Step Methodology (Quinoline Example):

    • Dissolve the starting aminoquinoline (e.g., 8-aminoquinoline) in a suitable solvent such as pyridine or dichloromethane.

    • Cool the solution in an ice bath and slowly add an equimolar amount of the desired benzenesulfonyl chloride.

    • Allow the reaction to stir at room temperature overnight.

    • Quench the reaction by adding water, and extract the product with an organic solvent.

    • Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic phase, concentrate, and purify the resulting sulfonamide-quinoline hybrid by recrystallization or column chromatography.[11][12]

Section 2: Rigorous Evaluation of Antimicrobial Efficacy and Safety

Once synthesized and characterized, the novel sulfonamide derivatives must undergo a battery of tests to determine their antimicrobial potency and their safety profile for potential therapeutic use. This section details the standard protocols for these evaluations.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized, quantitative, and high-throughput technique for determining MIC values.

  • Causality and Self-Validation: This method is the gold standard because it provides a quantitative measure of potency (the MIC value), which is more informative than qualitative diffusion assays. Adherence to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) ensures reproducibility and comparability of data across different laboratories.[3] The inclusion of positive (standard antibiotic) and negative (no drug) controls in every assay plate validates the experiment by ensuring the bacteria are viable and the media is not contaminated.

  • Detailed Step-by-Step Protocol (CLSI-based):

    • Preparation of Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism. Suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

    • Preparation of Compound Plate: Perform a two-fold serial dilution of the novel sulfonamide derivatives in a 96-well microtiter plate. The final volume in each well should be 50 µL of CAMHB containing the compound at 2x the final desired concentration. A typical concentration range might be 256 µg/mL to 0.5 µg/mL.

    • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL and diluting the compounds to their final test concentrations.

    • Controls: Include the following controls on each plate:

      • Growth Control: A well containing only CAMHB and the bacterial inoculum.

      • Sterility Control: A well containing only CAMHB.

      • Positive Control: A row of wells with a standard antibiotic (e.g., ciprofloxacin or sulfamethoxazole) serially diluted in the same manner as the test compounds.

    • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

    • Reading the MIC: The MIC is read as the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well). For sulfonamides, the endpoint is often read as the concentration that causes an ~80% reduction in growth (turbidity) compared to the growth control.

The following diagram illustrates the broth microdilution workflow.

G A Prepare 0.5 McFarland Bacterial Suspension B Dilute Suspension to ~5x10^5 CFU/mL in CAMHB A->B D Inoculate Plate with Bacterial Suspension B->D C Prepare 2x Serial Dilutions of Test Compounds in 96-well Plate C->D E Incubate at 37°C for 16-20 hours D->E F Read MIC (Lowest Concentration with No Growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

Assessment of Cytotoxicity using the XTT Assay

A potent antimicrobial agent is only useful if it is not toxic to human cells. The XTT assay is a colorimetric method used to assess cell viability and proliferation, providing a reliable measure of a compound's cytotoxicity.

  • Causality and Self-Validation: The assay is based on the principle that metabolically active (i.e., viable) cells can reduce the yellow tetrazolium salt XTT to a soluble orange formazan product.[14] The amount of formazan produced is directly proportional to the number of viable cells. This method is preferred over the older MTT assay because it does not require a solubilization step, simplifying the protocol and reducing potential errors.[15] Including a vehicle control (cells treated with only the solvent, e.g., DMSO) and a positive control (a known cytotoxic agent) ensures that any observed cell death is due to the test compound and not the solvent or other experimental artifacts.

  • Detailed Step-by-Step Protocol:

    • Cell Seeding: Seed a 96-well plate with a suitable human cell line (e.g., HEK293, HepG2) at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

    • Compound Treatment: Prepare serial dilutions of the novel sulfonamide derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Controls: Include wells with cells treated with medium only (negative control) and medium with the same concentration of solvent used for the test compounds (vehicle control).

    • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours) at 37°C and 5% CO₂.

    • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions (typically by mixing the XTT reagent and an electron-coupling reagent). Add 50 µL of the XTT labeling mixture to each well.[14]

    • Final Incubation: Incubate the plate for an additional 2-4 hours at 37°C until the orange formazan color develops.

    • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 450-500 nm, with a reference wavelength of >650 nm.[14]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Section 3: Deciphering the Structure-Activity Relationship (SAR)

The data generated from the MIC and cytotoxicity assays are crucial for establishing a Structure-Activity Relationship (SAR). SAR analysis is an iterative process that links specific structural features of the synthesized molecules to their biological activity, guiding the design of more potent and less toxic derivatives.

Core Principles of Sulfonamide SAR

Decades of research have established some fundamental SAR principles for classical sulfonamides, which serve as a baseline for designing new derivatives:

  • The p-Aminobenzenesulfonamide Core: The sulfanilamide skeleton is generally considered the minimum structural requirement for the classical mechanism of antibacterial activity.[16]

  • The N⁴-Amino Group: A free aromatic amino group at the N⁴ position is typically essential for activity, as it mimics the p-aminobenzoic acid (PABA) substrate.[16]

  • The Sulfonamide Group: The sulfur atom must be directly linked to the benzene ring. Substitutions on the sulfonamide nitrogen (N¹) are highly permissible and are the primary site for modification to modulate pharmacokinetic and pharmacodynamic properties.[16]

  • Physicochemical Properties: An optimal pKa value (typically between 6.6 and 7.4) is crucial for good activity, as it ensures a balance between the ionized and non-ionized forms of the drug, facilitating cell penetration.[16][17]

SAR in Novel Hybrid Derivatives

For novel hybrid sulfonamides, the SAR becomes more complex and nuanced, depending on the nature of the linked scaffold.

  • Sulfonamide-Schiff Bases: The nature of the substituent on the aldehyde-derived part of the molecule is critical. Electron-withdrawing or electron-donating groups can significantly alter the electronic properties of the imine bond and the overall lipophilicity of the molecule, impacting both potency and spectrum of activity. Metal complexes of these Schiff bases often show enhanced antibacterial activity compared to the ligands alone.[18]

  • Sulfonamide-Thiazoles/Quinolines/Coumarins: The position of the linkage between the sulfonamide and the heterocyclic ring, as well as the substitution pattern on the heterocycle itself, are key determinants of activity. For instance, in quinoline-sulfonamide hybrids, certain compounds have shown potent activity against resistant strains like P. aeruginosa.[4]

  • The Role of the Linker: The linker connecting the sulfonamide to the partner moiety is not merely a spacer. Its length, flexibility, and chemical nature (e.g., amide, imine) can influence the overall conformation of the molecule and its ability to bind to its target(s).[19]

The following diagram illustrates the key points for SAR analysis.

G center Antimicrobial Activity (MIC) N4 N4-Amino Group (Free vs. Substituted) center->N4 Aromatic Aromatic Ring (Substitutions) center->Aromatic Sulfonamide N1-Substitution (Heterocyclic Rings) center->Sulfonamide Linker Linker Group (Length, Flexibility) center->Linker PhysChem Physicochemical Properties (pKa, LogP) center->PhysChem Toxicity Cytotoxicity (IC50) center->Toxicity

Caption: Key structural features influencing the activity of novel sulfonamides.

Section 4: Data Presentation and Interpretation

Table 1: Representative Antimicrobial Activity (MIC in µg/mL) of Novel Sulfonamide Derivatives
Compound IDScaffold TypeS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)Cytotoxicity IC₅₀ (µM)
QS-3 [4]Quinoline>12864ND>100 (low hemolysis)
1C [3]Simple Aromatic>25050NDND
Matrine-10g [20]Matrine-Hydroxamic AcidNDND0.062ND
QBSC-4d [11]Quinoline-Cd Complex0.0196.090.019ND
Ciprofloxacin Reference0.50.015NA>100
Fluconazole ReferenceNANA8.59>100
(ND = Not Determined; NA = Not Applicable)

Interpretation: The data in Table 1 highlights several key aspects of modern sulfonamide development. The quinoline hybrid QS-3 shows promising activity against the Gram-negative pathogen P. aeruginosa, a challenging target.[4] The simple aromatic derivative 1C demonstrates good potency against E. coli.[3] The matrine hybrid Matrine-10g exhibits exceptionally potent antifungal activity against C. albicans, far exceeding the reference drug fluconazole.[20] The cadmium complex QBSC-4d shows outstanding broad-spectrum activity, though potential metal toxicity would be a major consideration for further development.[11]

Conclusion: The Path Forward for Sulfonamide Antimicrobials

The sulfonamide scaffold, far from being a relic of a bygone era, remains a fertile ground for the discovery of novel antimicrobial agents. The strategic application of modern medicinal chemistry principles, particularly molecular hybridization, has yielded derivatives with potent activity against resistant bacteria and fungi.[4][20] The key to success in this field lies in a rational, iterative design process that is tightly integrated with a robust and standardized biological evaluation workflow. By understanding the causality behind experimental choices—from the selection of a synthetic route to the interpretation of an MIC assay—researchers can efficiently navigate the complex path of drug discovery. The continued exploration of novel sulfonamide derivatives, guided by the principles and protocols outlined in this guide, holds significant promise for addressing the urgent global threat of antimicrobial resistance.

References

  • Hussain, S., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 31(5), 2161-2169.
  • Baral, S., & Ghimire, A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 10(4), 543-561.
  • Zhang, L., et al. (2022). Coumarin Sulfonamides and Amides Derivatives: Design, Synthesis, and Antitumor Activity In Vitro. Molecules, 27(15), 4984.
  • Di Nardo, G., et al. (2023). Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp. Journal of Fungi, 9(6), 652.
  • Abdel-Wahab, B. F., et al. (2026). Bridging the gap with amide linkers: rational design, synthesis, and multi-target evaluation of sulfonamide/acetamide-NSAID hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 123-135.
  • Aragón-Muriel, A., et al. (2021). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Antibiotics, 10(3), 303.
  • Ahmad, S., et al. (2023). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 13(34), 23891-23903.
  • Di Pilato, V., et al. (2022). An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation. International Journal of Molecular Sciences, 23(21), 12896.
  • Verma, P., & Kumar, D. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 12(6), 784-791.
  • Zhang, Y., et al. (2022). Workflow of antimicrobial peptide design. Trends in Biotechnology, 40(5), 534-548.
  • Vree, T. B., et al. (1995). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Antimicrobial Chemotherapy, 36(1), 15-28.
  • Patel, M. N., & Patel, C. R. (2016). Transition Metal Complexes of Sulfonamide Based Schiff Bases: PreparationCharacterization and Antibacterial Activity. Moroccan Journal of Chemistry, 4(4), 945-953.
  • Chiscop, I., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2968.
  • Johnson, M. C., & Johnson, C. L. (2018). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In Drug Design. IntechOpen.
  • Wang, L., et al. (2023). Design, synthesis and antifungal activity of novel matrine-hydroxamic acid derivatives containing benzene sulfonamide. RSC Medicinal Chemistry, 14(10), 2005-2015.
  • Aragón-Muriel, A., et al. (2021). Comparison of antibacterial activity of Schiff bases versus metal(II) complexes. Journal of Molecular Structure, 1244, 130932.
  • World Health Organization. (2017). Global priority list of antibiotic-resistant bacteria to guide research, discovery, and development of new antibiotics.
  • Popa, A., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2968.
  • Zhang, H., et al. (2025). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. European Journal of Medicinal Chemistry, 285, 116234.
  • Verma, P., & Kumar, D. (2020). Sulfonamides : Historical Discovery Development (Structure-Activity Relationship Notes). Journal of Pharmaceutical Sciences and Research, 12(6), 784-791.
  • Singh, P., & Singh, A. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1604.
  • Genç, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. African Journal of Biotechnology, 7(21).
  • Roopsi, et al. (2022). Machine Learning in Antibacterial Drug Design. Frontiers in Molecular Biosciences, 9, 897937.
  • Hassan, A. S., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7439.
  • Brown, D. G., & Wobst, H. J. (2022). Design and synthesis of hybrid compounds as novel drugs and medicines. RSC Medicinal Chemistry, 13(8), 903-926.
  • Aslantürk, Ö. S. (2018). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. In Genotoxicity. IntechOpen.
  • Ren, S., et al. (2002). Synthesis and antibacterial activity of the sulfonamide based schiff base and its transition metal (II) complexes. Journal of the Serbian Chemical Society, 67(1), 1-8.
  • Eldehna, W. M., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Molecules, 28(10), 4181.
  • Kumar, A., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
  • Braschi, I., et al. (2015). Embedding monomers and dimers of sulfonamide antibiotics into high silica zeolite Y: an experimental and computational study of the tautomeric forms involved. Physical Chemistry Chemical Physics, 17(34), 22114-22125.
  • Raauf, A. M., et al. (2024). Synthesis, characterization and antimicrobial evaluation of schiff base derived from sulfonamides and vanillin. Zanco Journal of Medical Sciences, 28(2), 1-10.
  • Chiscop, I., et al. (2020). Hybrid Quinoline-Sulfonamide Complexes (M2+) Derivatives with Antimicrobial Activity. Molecules, 25(13), 2968.
  • Singh, P., & Singh, A. (2022). An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules, 27(5), 1604.
  • Ineos Oxford Institute. (n.d.). Antimicrobial drug discovery and development. University of Oxford.
  • Asif, M. (2025). Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. Current Organic Synthesis, 22(1), 1-20.
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Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Validated Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Abstract This document provides a comprehensive, field-tested protocol for the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a key intermediate in contemporary drug discovery programs. The protocol is design...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a key intermediate in contemporary drug discovery programs. The protocol is designed for researchers, medicinal chemists, and process development scientists, offering a detailed, step-by-step guide from reagent preparation to product purification and characterization. Emphasizing scientific integrity, this guide explains the causality behind each experimental choice, ensuring a reproducible and safe execution of the synthesis. All procedural steps are grounded in established chemical principles and supported by authoritative references.

Introduction: The Significance of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a versatile bifunctional molecule incorporating a reactive primary amine and a sulfonamide linkage. The presence of the fluorine atom on the phenyl ring often enhances metabolic stability and binding affinity, making this scaffold a valuable building block in the development of therapeutic agents. The primary amino group provides a convenient handle for further chemical modifications, allowing for the exploration of a diverse chemical space in lead optimization campaigns.

The synthesis described herein follows a classic nucleophilic substitution pathway, reacting a sulfonyl chloride with an aromatic amine. The choice of reagents and reaction conditions has been optimized to ensure a high yield and purity of the final product, while maintaining a strong focus on laboratory safety.

Reaction Scheme & Mechanism

The synthesis proceeds via the nucleophilic attack of the more basic amino group of m-phenylenediamine on the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, such as pyridine, is employed to scavenge the hydrochloric acid byproduct, driving the reaction to completion.

Reaction:

  • m-Phenylenediamine + 4-Fluorobenzenesulfonyl chloride → N-(3-aminophenyl)-4-fluorobenzenesulfonamide + Pyridinium hydrochloride

Mechanism:

  • The lone pair of electrons on one of the nitrogen atoms of m-phenylenediamine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, expelling the chloride ion as a leaving group.

  • The pyridine base deprotonates the newly formed sulfonamide, yielding the final product and pyridinium hydrochloride.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
m-PhenylenediamineReagent grade, ≥99%Sigma-AldrichStore in a cool, dark, dry place.
4-Fluorobenzenesulfonyl chlorideReagent grade, ≥98%TCI ChemicalsMoisture sensitive. Store under inert gas.[1][2]
PyridineAnhydrous, 99.8%Fisher ScientificStore over molecular sieves.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Hydrochloric Acid (HCl)37% (w/w)Fisher Scientific
Sodium Bicarbonate (NaHCO₃)Reagent gradeVWR Chemicals
Anhydrous Magnesium Sulfate (MgSO₄)Reagent gradeSigma-Aldrich
Ethyl AcetateHPLC gradeFisher ScientificFor purification.
HexanesHPLC gradeFisher ScientificFor purification.
Equipment
  • Round-bottom flasks (100 mL and 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

  • Glass funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Flash chromatography system (optional, for high purity)

Step-by-Step Synthesis Procedure

Workflow Visualization:

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve m-phenylenediamine in anhydrous DCM and pyridine B Cool solution to 0°C A->B 1. C Slowly add 4-fluorobenzenesulfonyl chloride solution B->C 2. D Warm to room temperature and stir for 12-18 hours C->D 3. E Quench with water D->E 4. F Extract with DCM E->F 5. G Wash with dilute HCl F->G 6. H Wash with NaHCO₃ solution G->H 7. I Wash with brine H->I 8. J Dry organic layer (MgSO₄) I->J 9. K Concentrate in vacuo J->K 10. L Purify by crystallization or flash chromatography K->L 11.

Caption: Synthetic workflow for N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Protocol Steps:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve m-phenylenediamine (1.0 eq, e.g., 2.16 g, 20 mmol) in anhydrous dichloromethane (DCM, 80 mL) and anhydrous pyridine (1.2 eq, e.g., 1.90 mL, 24 mmol).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.0 eq, e.g., 3.89 g, 20 mmol) in anhydrous DCM (20 mL). Add this solution dropwise to the cooled diamine solution over 30 minutes using a dropping funnel.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The starting diamine should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Aqueous Work-up: Upon completion, quench the reaction by adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers and extract the aqueous layer with DCM (2 x 30 mL).

  • Acidic Wash: Combine the organic layers and wash with 1 M HCl (2 x 40 mL) to remove excess pyridine and any unreacted m-phenylenediamine.

  • Basic Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1 x 40 mL) to neutralize any remaining acidic components.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) (1 x 40 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product can be purified by one of the following methods, depending on the desired purity.

  • Crystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate. Slowly add hexanes until the solution becomes turbid. Allow the solution to cool to room temperature and then place it in a refrigerator (4 °C) to facilitate crystal formation. Collect the crystals by filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Flash Column Chromatography: For higher purity, the crude product can be purified by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point: To assess purity.

Safety Precautions and Hazard Management

4.1. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.[1][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory.[1]

  • Body Protection: A lab coat must be worn.

  • Respiratory Protection: All operations should be conducted in a well-ventilated chemical fume hood.[3][4]

4.2. Reagent-Specific Hazards

ReagentHazardsHandling Precautions
m-Phenylenediamine Toxic if swallowed, in contact with skin, or if inhaled.[4] Causes serious eye irritation. May cause an allergic skin reaction. Suspected of causing genetic defects.[4] Very toxic to aquatic life.[4] Can cause methemoglobinemia.[5]Avoid breathing dust. Wash skin thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[6] Use only outdoors or in a well-ventilated area.[6] Wear protective gloves and eye protection.
4-Fluorobenzenesulfonyl chloride Causes severe skin burns and eye damage.[2] Reacts with water, releasing corrosive HCl gas. Moisture sensitive.[1]Handle under an inert atmosphere (e.g., nitrogen or argon).[1][3] Do not breathe dust/fume/gas/mist/vapors/spray.[7][8] Wash face, hands, and any exposed skin thoroughly after handling.[2][7] Store in a dry, cool, and well-ventilated place.[9]
Pyridine Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye damage. Suspected of causing cancer.Keep away from heat, sparks, and open flames. Use in a chemical fume hood. Avoid contact with skin and eyes.
Dichloromethane (DCM) Skin and eye irritant. Suspected of causing cancer.Use in a chemical fume hood. Avoid skin and eye contact.

4.3. Waste Disposal

All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled hazardous waste containers according to institutional and local regulations. Do not pour any chemicals down the drain.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide. By adhering to the described procedures and safety precautions, researchers can confidently produce this valuable chemical intermediate for their drug discovery and development endeavors. The emphasis on explaining the rationale behind the procedural steps aims to empower scientists to not only replicate the synthesis but also to troubleshoot and adapt the protocol as needed for their specific applications.

References

  • Al Najjar, M. M., Taha, M. O., & HAW, A. (2012). 4-(4-Fluorobenzenesulfonamido)phenyl 4-fluorobenzenesulfonate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1855. [Link]

  • Chemos GmbH & Co.KG. (2024, April 29). Safety Data Sheet: m-phenylenediamine. [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet: 1,3-Phenylenediamine. [Link]

  • Veverková, E., et al. (2018). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. [Link]

Sources

Application

Topic: High-Yield Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and Its Derivatives

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of the N-Aryl Sulfonamide Scaffold The N-(3-ami...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the N-Aryl Sulfonamide Scaffold

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide core is a privileged scaffold in modern medicinal chemistry. Its derivatives are integral to the development of targeted therapeutics, particularly as kinase inhibitors for oncology applications.[1][2] The sulfonamide group acts as a potent hydrogen bond donor and acceptor, while the fluorinated phenyl ring can enhance binding affinity and improve metabolic stability. The strategically positioned amino group on the second phenyl ring serves as a versatile chemical handle for introducing further molecular complexity, enabling the systematic exploration of structure-activity relationships (SAR).

This guide provides a robust, high-yield synthetic strategy for the parent compound, N-(3-aminophenyl)-4-fluorobenzenesulfonamide. We will delve into the causality behind the procedural choices, offering field-proven insights for optimization. Furthermore, we will present protocols for subsequent derivatization using modern cross-coupling methodologies, empowering researchers to generate diverse compound libraries for drug discovery programs.

Overall Synthetic Strategy

The synthesis is a two-step process, designed for efficiency and scalability. The strategy hinges on the initial formation of a stable nitro-intermediate, which is then cleanly reduced to the target primary amine. This approach avoids issues with protecting group chemistry and allows for the direct use of commercially available starting materials. Subsequent derivatization leverages the reactivity of the aniline amine for C-N or C-C bond formation.

Synthesis_Workflow SM1 3-Nitroaniline reagents1 Pyridine or TEA DCM, 0°C to RT SM2 4-Fluorobenzenesulfonyl Chloride Intermediate N-(3-Nitrophenyl)-4-fluorobenzenesulfonamide reagents2 Fe / NH4Cl EtOH / H2O, Reflux Product N-(3-Aminophenyl)-4-fluorobenzenesulfonamide reagents3 Ar-X, Pd Catalyst Base, Ligand Derivatives Functionalized Derivatives (via Cross-Coupling, Acylation, etc.) reagents1->Intermediate Step 1: Sulfonamide Formation reagents2->Product Step 2: Nitro Group Reduction reagents3->Derivatives Step 3: Derivatization

Figure 1: High-level workflow for the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and its subsequent derivatization.

Experimental Protocols & Mechanistic Insights

Part A: Synthesis of N-(3-Nitrophenyl)-4-fluorobenzenesulfonamide (Intermediate)

This step involves the nucleophilic attack of the amine (3-nitroaniline) on the electrophilic sulfur atom of the sulfonyl chloride.

Causality & Expertise:

  • Choice of Base: Pyridine or triethylamine (TEA) is used to neutralize the HCl generated during the reaction. Pyridine can also act as a nucleophilic catalyst. The choice between them often comes down to ease of removal (TEA is more volatile) and reaction kinetics.

  • Solvent: Dichloromethane (DCM) is an excellent choice as it is relatively inert and effectively solubilizes the starting materials.

  • Temperature Control: The reaction is initiated at 0°C to control the initial exotherm from the addition of the highly reactive sulfonyl chloride. Allowing the reaction to warm to room temperature ensures completion.

Protocol:

  • To a stirred solution of 3-nitroaniline (1.0 eq) in dry DCM (approx. 0.2 M), add pyridine (1.5 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of 4-fluorobenzenesulfonyl chloride (1.05 eq) in dry DCM dropwise over 20-30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product is typically a solid that can be purified by recrystallization from ethanol or by flash column chromatography.

Part B: Synthesis of N-(3-Aminophenyl)-4-fluorobenzenesulfonamide (Target Compound)

The reduction of the aromatic nitro group to an amine is a critical transformation. While catalytic hydrogenation (H₂/Pd-C) is a clean method, reduction with metallic iron in the presence of an electrolyte like ammonium chloride is often more practical, cost-effective, and scalable.[3][4]

Causality & Expertise:

  • Reducing System: The Fe/NH₄Cl system in a protic solvent mixture (Ethanol/Water) is a classic and highly effective method for nitro group reduction. Iron acts as the electron donor, and the reaction is driven forward in the aqueous environment. Ammonium chloride acts as an electrolyte to facilitate the process. This method is tolerant of many functional groups, including the sulfonamide and the aryl fluoride.

Protocol:

  • In a round-bottom flask, suspend N-(3-nitrophenyl)-4-fluorobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v).

  • Add ammonium chloride (4-5 eq) and iron powder (4-5 eq).

  • Heat the mixture to reflux (typically 80-90°C) and stir vigorously. The reaction is often visually complete when the yellow color of the nitro compound disappears.

  • Monitor the reaction by TLC (typically 2-4 hours).

  • Upon completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with ethanol or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The remaining aqueous layer can be extracted with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude product.

  • Purification is typically achieved by flash column chromatography or recrystallization to yield the final product as a solid.

Data Summary and Characterization

The identity and purity of the synthesized compounds must be confirmed through rigorous analytical techniques.[5]

Table 1: Expected Characterization Data for N-(3-Aminophenyl)-4-fluorobenzenesulfonamide

Analysis Expected Results
¹H NMR Aromatic protons in the 6.5-8.0 ppm range. Distinct signals for the aminophenyl and fluorophenyl rings. A broad singlet for the NH₂ protons and a singlet for the SO₂NH proton.
¹³C NMR Signals corresponding to all unique carbon atoms. The C-F bond will result in characteristic splitting patterns.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the benzenesulfonamide ring.
IR (cm⁻¹) N-H stretching (amine & sulfonamide) ~3200-3500 cm⁻¹; S=O stretching ~1350 & 1160 cm⁻¹; C-F stretching ~1090 cm⁻¹.
Mass Spec (HRMS) Calculated m/z value for [M+H]⁺ should match the observed value within ±5 ppm.

Advanced Application: Derivatization via Cross-Coupling

The synthesized N-(3-aminophenyl)-4-fluorobenzenesulfonamide is an ideal substrate for building molecular diversity. The amino group can be readily functionalized using modern palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination to form C-N bonds or the Suzuki-Miyaura coupling (after conversion of the amine to a halide or triflate) to form C-C bonds.[6][7][8][9]

Derivatization Start N-(3-Aminophenyl)-4- fluorobenzenesulfonamide Path_CN Buchwald-Hartwig Amination Start->Path_CN R-X, Pd Catalyst, Ligand, Base Path_Acyl Acylation Start->Path_Acyl Acyl Chloride or Carboxylic Acid + Coupling Agent Product_CN Diaryl/Alkyl-Aryl Amine Derivatives Path_CN->Product_CN Product_Acyl Amide Derivatives Path_Acyl->Product_Acyl

Figure 2: Key derivatization pathways for the target aminophenyl scaffold.

Protocol Example: Buchwald-Hartwig Amination

This protocol provides a general method for coupling an aryl halide to the 3-amino position.

Causality & Expertise:

  • Catalyst System: A palladium precatalyst (e.g., Pd₂(dba)₃) combined with a specialized phosphine ligand (e.g., Xantphos, SPhos) is crucial for efficient catalytic turnover.[6][8] The choice of ligand is critical and depends on the specific substrates.

  • Base: A non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is used to deprotonate the amine without competing in the reaction.

  • Solvent: Anhydrous, degassed aprotic polar solvents like toluene or dioxane are required to prevent catalyst deactivation.

Protocol:

  • To an oven-dried reaction vessel, add N-(3-aminophenyl)-4-fluorobenzenesulfonamide (1.0 eq), the desired aryl halide (1.1 eq), Cs₂CO₃ (2.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 90-110°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite® to remove inorganic salts and the catalyst.

  • Concentrate the filtrate and purify the crude product by flash column chromatography to obtain the desired diarylamine derivative.

Troubleshooting and Optimization

Table 2: Common Issues and Solutions

Issue Potential Cause Recommended Solution
Low Yield in Step 1 Incomplete reaction; impure sulfonyl chloride.Increase reaction time. Check the purity of 4-fluorobenzenesulfonyl chloride (it can hydrolyze over time).
Incomplete Nitro Reduction Insufficient reducing agent; poor quality iron.Add more Fe/NH₄Cl and continue reflux. Use finer, activated iron powder. Ensure vigorous stirring.
Difficulty in Purification Streaking on TLC; co-eluting impurities.For polar amine products, consider adding 0.5-1% TEA to the chromatography eluent. Recrystallization may be a better alternative to chromatography.
Failed Cross-Coupling Inactive catalyst; presence of oxygen or water.Use freshly degassed solvents. Ensure all glassware is rigorously dried. Screen different palladium ligands.

References

  • Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. ResearchGate. [Link]

  • N-(2,3-Difluorophenyl)-2-fluorobenzamide. MDPI. [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. [Link]

  • (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions. ResearchGate. [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. PubMed. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. PubMed. [Link]

  • (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Synthesis of 3-amino-4-amidoximinofurazan with high yield. ResearchGate. [Link]

  • Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Methodical letter. [Link]

  • Synthesis of 3-amino-4-fluoropyrazoles. PubMed. [Link]

  • (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. ResearchGate. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • The optimization and characterization of functionalized sulfonamides derived from sulfaphenazole against Mycobacterium tuberculosis with reduced CYP 2C9 inhibition. PubMed. [Link]

  • Synthesis of intermediates for the Buchwald–Hartwig amination. ResearchGate. [Link]

  • Optimization of the sulfamide synthesis. ResearchGate. [Link]

  • Aminative Suzuki–Miyaura coupling. Science. [Link]

  • Aminative Suzuki-Miyaura coupling. PubMed. [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. [Link]

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. [Link]

  • Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. MDPI. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. [Link]

  • Buchwald−Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Semantic Scholar. [Link]

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Method

Application &amp; Protocols for Utilizing N-(3-aminophenyl)-4-fluorobenzenesulfonamide in In Vitro Kinase Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist: Dr. Gemini Abstract Protein kinases are fundamental regulators of cellular processes, and their dysregulat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist: Dr. Gemini

Abstract

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[1][2] This has made them one of the most critical classes of drug targets.[3] N-(3-aminophenyl)-4-fluorobenzenesulfonamide represents a scaffold of interest for the development of novel kinase inhibitors. This document provides a comprehensive guide for researchers utilizing this and similar small molecules in in vitro kinase assays. It details the underlying principles of kinase inhibition, offers a selection of robust assay protocols, and provides a framework for rigorous data analysis and interpretation. The methodologies described herein are designed to ensure scientific validity, reproducibility, and a clear understanding of the compound's inhibitory characteristics.

Introduction: The Central Role of Kinase Inhibition

The human genome encodes over 500 protein kinases, which together form a complex network of signaling pathways that govern cell proliferation, differentiation, survival, and metabolism.[3] These enzymes catalyze the transfer of a phosphate group from ATP to a protein or peptide substrate, a process known as phosphorylation. This modification acts as a molecular switch, altering the substrate's function and propagating cellular signals.[3]

Given their central role, aberrant kinase activity is a direct driver of oncogenesis and other pathologies.[1][4] Consequently, small molecule inhibitors that can modulate kinase activity have become a cornerstone of modern pharmacology.[5] The development of these inhibitors relies on robust and reliable in vitro assays to determine their potency, selectivity, and mechanism of action. This guide focuses on N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a representative compound for establishing such assays.

Understanding the Inhibitor: N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Chemical Structure:

  • Scaffold: Benzenesulfonamide

  • Key Features: A fluorinated phenyl ring linked via a sulfonamide group to an aminophenyl ring. This structure provides a versatile backbone for forming critical interactions within a kinase's active site.

While extensive public data on the specific biological targets of N-(3-aminophenyl)-4-fluorobenzenesulfonamide is nascent, the aminophenyl and sulfonamide moieties are present in numerous known kinase inhibitors. For instance, related structures have shown activity against targets like FMS-like tyrosine kinase-3 (FLT3), a key driver in acute myeloid leukemia (AML).[1][6]

Mechanism of Action Considerations: The majority of kinase inhibitors are ATP-competitive, meaning they bind to the kinase's active site and compete directly with ATP.[3][7] These inhibitors are often hydrophobic molecules that fit into the non-polar ATP-binding pocket.[3] However, achieving selectivity can be challenging due to the high conservation of the ATP-binding site across the kinome.[8]

Alternative mechanisms include:

  • Non-ATP Competitive (Type II/III): These inhibitors bind to a site distinct from the ATP pocket, often inducing a conformational change that inactivates the enzyme.[9][10] This can lead to greater selectivity.[7]

  • Substrate-Competitive: These compounds block the binding of the protein or peptide substrate.[7]

  • Allosteric: Binding to a remote site that regulates kinase activity.

The initial experimental design for N-(3-aminophenyl)-4-fluorobenzenesulfonamide should remain open to these possibilities, although characterization will likely begin by testing for ATP competition.

Choosing the Right In Vitro Kinase Assay

The selection of an assay platform is a critical decision driven by the specific research question, desired throughput, and available instrumentation.[11] The goal is to accurately measure the phosphorylation event and its modulation by the inhibitor.[5]

Assay Type Principle Advantages Considerations
Radiometric Assays Measures the incorporation of radioactive phosphate (³²P or ³³P) from ATP into a substrate.[11]"Gold standard" direct measurement of catalytic activity; universal applicability.[12][13][14]Requires handling of radioactive materials; lower throughput.
Luminescence (ADP-Glo™) Quantifies kinase activity by measuring the amount of ADP produced, which is converted back to ATP to drive a luciferase reaction.[15]High sensitivity, broad dynamic range, resistant to signal interference.Indirect measurement; requires multiple reagent addition steps.
TR-FRET (LanthaScreen™) A binding assay where an inhibitor displaces a fluorescent tracer from the kinase's ATP site, decreasing the FRET signal.[15]Homogeneous (no-wash), high-throughput, can study both active and inactive kinases.[15]Measures binding, not direct catalytic inhibition; requires specific reagents for each kinase.
AlphaLISA®/AlphaScreen® Proximity-based assay where phosphorylation of a biotinylated substrate brings Donor and Acceptor beads together, generating a luminescent signal.[16][17]High sensitivity, homogeneous, suitable for various substrates including full-length proteins.[16][18]Can be sensitive to light and singlet oxygen quenchers.

For initial characterization and high-throughput screening (HTS), luminescence and TR-FRET-based assays are often preferred for their balance of speed, reliability, and scalability.[11]

Experimental Protocols

Preliminary Steps: Reagent Preparation and Handling
  • Compound Preparation:

    • Prepare a high-concentration stock solution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (e.g., 10-50 mM) in 100% DMSO.

    • Perform serial dilutions in DMSO to create a concentration gradient for IC₅₀ determination. This minimizes variability introduced by diluting in aqueous buffers where solubility may be lower.

  • Enzyme and Substrate:

    • Obtain purified, active kinase and a suitable substrate (peptide or protein).

    • Aliquot the enzyme upon receipt and store at -80°C to prevent degradation from repeated freeze-thaw cycles.

    • Prepare working solutions of enzyme and substrate in the appropriate kinase reaction buffer immediately before use.

  • Kinase Buffer: A typical buffer contains a buffering agent (e.g., HEPES, Tris-HCl), a magnesium salt (e.g., MgCl₂), a reducing agent (e.g., DTT), and a protein to prevent non-specific binding (e.g., BSA). The exact composition may need optimization for the specific kinase.

Protocol 1: Luminescence-Based Kinase Assay (ADP-Glo™ Methodology)

This protocol measures kinase activity by quantifying the amount of ADP produced. It is a universal assay applicable to virtually any kinase.[15]

Workflow Diagram:

ADP_Glo_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A 1. Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions B 2. Add Kinase, Substrate, & Inhibitor to Plate A->B C 3. Initiate Reaction by adding ATP B->C D 4. Incubate at RT (e.g., 60 min) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Incubate at RT (e.g., 40 min) E->F G 7. Convert ADP to ATP & Detect (Add Kinase Detection Reagent) F->G H 8. Incubate at RT (e.g., 30 min) G->H I 9. Read Luminescence H->I

Caption: Workflow for the ADP-Glo™ Kinase Assay.

Step-by-Step Protocol:

  • Assay Plate Setup: In a 384-well white assay plate, add 1-2 µL of N-(3-aminophenyl)-4-fluorobenzenesulfonamide dilutions or DMSO (for 0% and 100% inhibition controls).

  • Add Kinase/Substrate Mix: Add 5 µL of a 2X kinase/substrate solution prepared in kinase reaction buffer.

  • Initiate Reaction: Add 5 µL of a 2X ATP solution. The final ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.[2]

  • Incubation: Incubate the plate at room temperature for 60 minutes. The reaction time should be within the linear range of the enzyme kinetics.

  • Stop Reaction: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 20 µL of Kinase Detection Reagent. This converts the ADP generated by the kinase into ATP and provides luciferase/luciferin to produce light.

  • Signal Stabilization: Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Read the plate on a luminometer. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[15]

Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol measures the displacement of a fluorescent tracer from the kinase's ATP binding site, making it a direct measure of compound binding.[15] It is an excellent high-throughput method for identifying ATP-competitive inhibitors.[15]

Principle Diagram:

TR_FRET_Principle cluster_high High TR-FRET Signal (No Inhibitor) cluster_low Low TR-FRET Signal (Inhibitor Present) K Kinase-Europium (Donor) T Tracer-AlexaFluor (Acceptor) K->T Binding Emission_D Donor Emission (615 nm) K->Emission_D Emission_A Acceptor Emission (665 nm) K->Emission_A FRET K2 Kinase-Europium (Donor) I Inhibitor K2->I Binding No_Emission_A No Acceptor Emission K2->No_Emission_A T2 Tracer-AlexaFluor (Acceptor) Excitation Excitation (340 nm) Excitation->K Excitation->K2

Caption: Principle of the LanthaScreen™ TR-FRET Binding Assay.

Step-by-Step Protocol:

  • Assay Plate Setup: In a 384-well black or white assay plate, add 1-2 µL of N-(3-aminophenyl)-4-fluorobenzenesulfonamide dilutions or DMSO controls.

  • Add Reagents: Prepare a 4X mix of Kinase-Europium antibody and a 4X mix of Tracer in the assay buffer.

  • Dispense: Add 5 µL of the 4X Kinase/Antibody mix to all wells.

  • Dispense: Add 5 µL of the 4X Tracer mix to all wells.

  • Incubation: Incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET enabled microplate reader, measuring the emission at both 665 nm (Acceptor) and 615 nm (Donor).

Data Analysis and Quality Control

Calculating Percent Inhibition

The first step is to convert raw data (e.g., luminescence units) into percent inhibition using the high (0% inhibition, DMSO only) and low (100% inhibition, no enzyme or potent inhibitor) controls.

Formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Low_Control) / (Signal_High_Control - Signal_Low_Control))

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of an inhibitor required to reduce enzyme activity by 50%.

  • Dose-Response Curve: Plot the % Inhibition versus the logarithm of the inhibitor concentration.

  • Curve Fitting: Fit the data using a non-linear regression model, typically a four-parameter logistic equation: Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))

  • Interpretation: The resulting LogIC₅₀ value from the curve fit is the most accurate measure of the inhibitor's potency under the specific assay conditions.

Assay Validation: The Z'-Factor

For any screening assay, particularly in HTS, it is essential to quantify its quality and reliability.[19] The Z'-factor is a statistical parameter that measures the separation between the high and low controls.[20][21]

Formula: Z' = 1 - (3 * (SD_High_Control + SD_Low_Control)) / |Mean_High_Control - Mean_Low_Control|

  • SD: Standard Deviation

  • Mean: Mean signal

Z'-Factor Interpretation:

Z' Value Assay Quality
> 0.5 Excellent assay, suitable for HTS.
0 to 0.5 Marginal assay, may require optimization.

| < 0 | Unsuitable assay, no separation between controls. |

An assay should consistently produce a Z'-factor > 0.5 to be considered robust and reliable for screening.[22]

Troubleshooting Common Issues

Problem Potential Cause(s) Recommended Solution(s)
Low Z'-Factor (<0.5) High data variability; low signal window.Check reagent stability and pipetting accuracy. Optimize enzyme/substrate concentrations to increase the signal-to-background ratio.
Inconsistent IC₅₀ Values Compound precipitation at high concentrations; unstable reagents; incorrect ATP concentration.Visually inspect wells for precipitation. Prepare fresh reagents daily. Ensure ATP concentration is kept constant and at Km.[2]
High Background Signal Contaminated reagents; non-specific binding of reagents to the plate.Use high-purity water and reagents. Try a different plate type (e.g., low-binding surface).
No Inhibition Observed Compound is inactive against the target; compound is not bioavailable in the assay (e.g., binds to BSA); incorrect kinase/substrate pair.Test against a broader panel of kinases. Remove BSA from the buffer if possible. Confirm the activity of the enzyme with a known control inhibitor.

Conclusion

N-(3-aminophenyl)-4-fluorobenzenesulfonamide and related compounds represent a promising area for kinase inhibitor discovery. By employing robust, well-validated in vitro assays such as the ADP-Glo™ or LanthaScreen™ platforms, researchers can accurately determine the inhibitory potential of these molecules. Adherence to rigorous protocols, including proper controls, careful reagent handling, and thorough data analysis, is paramount for generating reproducible and meaningful results. The methodologies outlined in this guide provide a solid foundation for characterizing novel kinase inhibitors and advancing the field of targeted drug discovery.

References

  • BMG LABTECH. (2020, September 1). Kinase assays. BMG LABTECH. [Link]

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Scott, D. E., Ehebauer, M. T., & Tautermann, C. S. (2014). Small Molecule Substrate Phosphorylation Site Inhibitors of Protein Kinases: Approaches and Challenges. ACS Medicinal Chemistry Letters, 5(12), 1296–1301. [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Wang, Y., Lv, T., et al. (2022). Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3. Molecules, 27(22), 7935. [Link]

  • Lamba, V., & Ghosh, I. (2008). Non-ATP-competitive kinase inhibitors – enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 745–757. [Link]

  • Le, T., Sünnen, H., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 798. [Link]

  • Zhang, Z., Goncearenco, A., et al. (2017). Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. Journal of Biological Chemistry, 292(22), 9336–9348. [Link]

  • Wang, Y., Wang, Y., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research, 84(3), 569-582. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]

  • Paul, S., & Guchhait, S. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Journal of Biological Chemistry, 298(9), 102319. [Link]

  • Roskoski, R. Jr. (2015). Non-ATP competitive protein kinase inhibitors. Pharmacological Research, 100, 126-145. [Link]

  • Reaction Biology. (n.d.). Radiometric Filter Binding Assay. Reaction Biology. [Link]

  • Boguslavsky, S., & Klubo-Gwiezdzinska, J. (2015). A high-throughput radiometric kinase assay. Bio-protocol, 5(10), e1477. [Link]

  • Logé, C., Gelin, M., et al. (2020). Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Cell and Developmental Biology, 8, 87. [Link]

  • El-Damasy, A. K., Ke, Y., et al. (2025). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Bioorganic & Medicinal Chemistry, 140, 117709. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Lamba, V., & Ghosh, I. (2008). Non-ATP-competitive kinase inhibitors - enhancing selectivity through new inhibition strategies. Expert Opinion on Therapeutic Patents, 18(7), 745-57. [Link]

  • Khan, I. U., Iqbal, M., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E, 67(Pt 11), o2871. [Link]

  • Neophytou, C. M., & Vasilopoulos, Y. (2025). Non-ATP Competitive Protein Kinase Inhibitors. Methods in Molecular Biology, 3071, 1-13. [Link]

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  • Rudolf, A. F., Skovgaard, T., et al. (2014). A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PLoS ONE, 9(6), e98800. [Link]

  • Al-Masoudi, N. A., Al-Salihi, M. J., & Al-Amiery, A. A. (2023). Synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide. Molbank, 2023(2), M1622. [Link]

  • Gerges, A., & Canning, U. (2025). High-risk neuroblastoma stage 4 (NBS4): multi-target inhibitors for c-Src kinases (Csk) and retinoic acid (RA) signalling pathways. Exploration of Drug Science, 3, 1008109. [Link]

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Application

Application Notes and Protocols: A Comprehensive Guide to Evaluating the Efficacy of N-(3-aminophenyl)-4-fluorobenzenesulfonamide Using Cell-Based Assays

Introduction: Unveiling the Therapeutic Potential of Novel Sulfonamide Derivatives The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Therapeutic Potential of Novel Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents, from antimicrobials to anticancer drugs.[1][2] N-(3-aminophenyl)-4-fluorobenzenesulfonamide represents a novel investigational compound within this esteemed chemical class. Its efficacy as a potential therapeutic agent, particularly in oncology, necessitates a systematic and rigorous evaluation using cell-based assays. These in vitro models are fundamental in drug discovery, providing critical insights into a compound's biological effects on cellular processes.[3][4][5]

This comprehensive guide provides a strategic framework and detailed protocols for assessing the efficacy of N-(3-aminophenyl)-4-fluorobenzenesulfonamide. As the precise mechanism of action for this novel compound is yet to be fully elucidated, we will proceed under the hypothesis that it functions as an inhibitor of a critical cellular kinase pathway, a common mechanism for sulfonamide-based anticancer agents.[6][7][8] This document is designed to empower researchers, scientists, and drug development professionals with the rationale and step-by-step methodologies to thoroughly characterize the compound's activity, from initial cytotoxicity screening to in-depth mechanistic studies.

Our approach is built on three pillars: establishing the cytotoxic and anti-proliferative effects, elucidating the mechanism of cell death, and confirming target engagement within the cellular environment.

Part 1: Foundational Efficacy Assessment - Cytotoxicity and Anti-Proliferative Activity

The initial step in evaluating any potential anti-cancer compound is to determine its impact on cell viability and proliferation. These assays provide fundamental data on the compound's potency and therapeutic window.

Rationale for Viability Assessment

Cell viability assays are quantitative methods used to determine the number of living cells in a population after exposure to a therapeutic agent. Tetrazolium-based colorimetric assays, such as the XTT assay, are widely used for their simplicity and suitability for high-throughput screening.[9] These assays measure the metabolic activity of viable cells, which correlates with the number of living cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Preparation cluster_1 Compound Treatment cluster_2 XTT Assay cluster_3 Data Analysis cell_seeding Seed cancer cell lines in 96-well plates cell_adhesion Allow cells to adhere (24 hours) cell_seeding->cell_adhesion compound_prep Prepare serial dilutions of N-(3-aminophenyl)-4-fluorobenzenesulfonamide treatment Treat cells with compound (including vehicle control) compound_prep->treatment incubation Incubate for 48-72 hours treatment->incubation add_xtt Add XTT reagent to each well incubation_xtt Incubate for 2-4 hours add_xtt->incubation_xtt read_plate Measure absorbance at 450 nm incubation_xtt->read_plate data_norm Normalize data to vehicle control dose_response Generate dose-response curves data_norm->dose_response ic50 Calculate IC50 values dose_response->ic50

Caption: Workflow for determining the IC50 of the compound.

Detailed Protocol: XTT Cell Viability Assay

This protocol is designed for assessing the viability of adherent cancer cell lines treated with N-(3-aminophenyl)-4-fluorobenzenesulfonamide in a 96-well format.

Materials:

  • Selected cancer cell line(s) (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • N-(3-aminophenyl)-4-fluorobenzenesulfonamide

  • Dimethyl sulfoxide (DMSO)

  • XTT Cell Viability Assay Kit

  • 96-well flat-bottom tissue culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[10]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in DMSO.

    • Perform serial dilutions of the stock solution in complete growth medium to achieve the desired final concentrations. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with vehicle (DMSO) control and untreated cells.

  • Incubation:

    • Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • XTT Assay:

    • Prepare the XTT reagent according to the manufacturer's instructions.

    • Add 50 µL of the XTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.

    • Gently shake the plate to ensure a homogenous distribution of the colored formazan product.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50).[11]

Data Presentation:

Compound Concentration (µM)Mean Absorbance (450 nm)Standard Deviation% Viability
0 (Vehicle)1.250.08100
0.11.180.0794.4
10.950.0676.0
100.620.0549.6
500.250.0320.0
1000.150.0212.0

Part 2: Mechanistic Insights - Unraveling the Mode of Action

Following the confirmation of cytotoxic activity, the next crucial step is to investigate how N-(3-aminophenyl)-4-fluorobenzenesulfonamide induces cell death. Key cellular processes to investigate include apoptosis and cell cycle progression.

Apoptosis Induction

Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[12] Assays that detect key markers of apoptosis, such as the externalization of phosphatidylserine (PS) and the activation of caspases, can confirm this mode of action.[13]

In healthy cells, phosphatidylserine is located on the inner leaflet of the plasma membrane. During early apoptosis, PS translocates to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium iodide (PI) is a fluorescent dye that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells to stain the DNA. Dual staining with Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay provides a simple, plate-based method for real-time apoptosis detection.[14][15][16]

Materials:

  • Cancer cell line(s)

  • Complete growth medium

  • N-(3-aminophenyl)-4-fluorobenzenesulfonamide

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit (Promega)

  • White-walled 96-well plates

  • Multimode plate reader capable of measuring luminescence and fluorescence

Procedure:

  • Cell Seeding:

    • Seed cells in a white-walled 96-well plate at the optimal density in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C and 5% CO2.

  • Reagent Preparation and Treatment:

    • Prepare the 2X assay reagent according to the manufacturer's protocol.

    • Prepare 2X concentrations of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in complete growth medium.

    • Add 100 µL of the 2X compound solution to the appropriate wells.

    • Add 100 µL of the 2X assay reagent to all wells.

  • Data Acquisition:

    • Measure luminescence and fluorescence at time zero and then at regular intervals (e.g., every 1-2 hours) for up to 48 hours using a plate reader.

  • Data Analysis:

    • Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time for each concentration.

    • Compare the kinetic profiles of treated cells to the vehicle control to determine the onset and progression of apoptosis.

Cell Cycle Analysis

Many kinase inhibitors exert their effects by arresting the cell cycle at specific checkpoints, thereby preventing cell division.[6]

Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[17] The amount of PI fluorescence in a cell is directly proportional to its DNA content.[18] By analyzing a population of PI-stained cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[19][20][21]

G cluster_0 Cell Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry cell_culture Culture cells in 6-well plates treatment Treat with compound (IC50 concentration) for 24 hours cell_culture->treatment harvest Harvest and wash cells fixation Fix cells in cold 70% ethanol harvest->fixation stain Stain with Propidium Iodide and RNase A fixation->stain acquire Acquire data on a flow cytometer analyze Analyze DNA content histograms acquire->analyze quantify Quantify cell cycle phases (G0/G1, S, G2/M) analyze->quantify

Caption: Workflow for cell cycle analysis by flow cytometry.

Materials:

  • Cancer cell line(s)

  • Complete growth medium

  • N-(3-aminophenyl)-4-fluorobenzenesulfonamide

  • Phosphate-buffered saline (PBS)

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with N-(3-aminophenyl)-4-fluorobenzenesulfonamide at concentrations around the IC50 value for 24 hours.

  • Cell Preparation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Fix the cells by resuspending the pellet in ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution containing RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer.

    • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation:

Treatment% G0/G1% S% G2/M
Vehicle Control55.228.116.7
Compound (10 µM)25.835.538.7

Part 3: Target Validation - Confirming Target Engagement

A critical aspect of drug development is confirming that the compound directly interacts with its intended target within the complex cellular environment.

Rationale for Cellular Thermal Shift Assay (CETSA®)

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method for assessing target engagement in intact cells and tissues.[22][23] The principle is based on the ligand-induced thermal stabilization of the target protein.[24] When a compound binds to its target protein, the protein's melting temperature typically increases.[22] This change in thermal stability can be quantified, providing direct evidence of target engagement.[24][25][26]

Experimental Workflow: CETSA®

G cluster_0 Cell Treatment and Lysis cluster_1 Protein Analysis cluster_2 Data Analysis treat_cells Treat cells with compound or vehicle heat_challenge Heat cell lysates to a range of temperatures treat_cells->heat_challenge centrifuge Centrifuge to separate soluble and aggregated proteins heat_challenge->centrifuge collect_supernatant Collect the soluble fraction western_blot Analyze by Western Blot for the target protein collect_supernatant->western_blot quantify_signal Quantify band intensities western_blot->quantify_signal plot_data Plot protein abundance vs. temperature generate_melt_curves Generate melt curves plot_data->generate_melt_curves compare_curves Compare curves of treated vs. vehicle to show thermal shift generate_melt_curves->compare_curves

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Detailed Protocol: CETSA® for Target Engagement

Materials:

  • Cancer cell line expressing the putative target kinase

  • N-(3-aminophenyl)-4-fluorobenzenesulfonamide

  • PBS and protease inhibitors

  • PCR tubes

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, primary and secondary antibodies)

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Treatment and Lysis:

    • Treat cultured cells with the compound or vehicle for a specified time.

    • Harvest, wash, and resuspend the cells in PBS with protease inhibitors.

    • Lyse the cells by freeze-thaw cycles.

  • Heat Challenge:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble proteins.

  • Protein Analysis:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the relative amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the compound-treated sample indicates target engagement.

Conclusion

The suite of cell-based assays detailed in this application note provides a robust framework for the comprehensive evaluation of N-(3-aminophenyl)-4-fluorobenzenesulfonamide's efficacy. By systematically assessing its impact on cell viability, elucidating its mechanism of action through apoptosis and cell cycle analysis, and confirming its interaction with the intended target, researchers can build a strong data package to support the continued development of this promising compound. The integration of these well-validated protocols ensures scientific rigor and provides the critical information needed to advance novel therapeutic candidates from the laboratory to the clinic.

References

  • Tran, P., Moccia, M., Wang, X., Brescia, A., Federico, G., Gunaganti, N., Wang, Z., Yang, M., Wang, M., Jabali, B., Yan, W., Frett, B., Santoro, M., Carlomagno, F., & Li, H. Y. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]

  • Khan, I. U., Ibrar, A., Abbas, N., & Farooq, U. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2626. [Link]

  • (2025). Antimicrobial sulfonamide drugs. ResearchGate. [Link]

  • Zhang, S., Xue, H., Liu, Y., Li, H., Cregg, J., Wang, Y., Gleave, M. E., Collins, C. C., & Dong, X. (2024). 5'-S-(3-aminophenyl)-5'-thioadenosine, a novel chemoprotective agent for reducing toxic side effects of fluorouracil in treatment of MTAP-deficient cancers. Journal of Hematology & Oncology, 17(1), 60. [Link]

  • Leppä, S., O'Connor, O. A., & Younes, A. (2002). Profiling Novel Sulfonamide Antitumor Agents with Cell-based Phenotypic Screens and Array-based Gene Expression Analysis. Cancer Research, 62(17), 5003-5010. [Link]

  • Jaramillo, M. L., & Pique-Regi, R. (2011). Statistical methods and software for the analysis of high-throughput reverse genetic assays using flow cytometry readouts. BMC Bioinformatics, 12, 163. [Link]

  • Martinez, E. D., & Oquerol, J. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1470, 249-264. [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Pelago Bioscience. [Link]

  • University of Padua. (n.d.). DNA Cell Cycle Analysis with PI. University of Padua. [Link]

  • Promega Corporation. (2023, July 31). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay [Video]. YouTube. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. [Link]

  • Toviwek, B., Chokchaisiri, R., & Tiyaboonchai, W. (2019). The Effect of the EGFR-Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Molecules, 24(15), 2795. [Link]

  • Quora. (2024, January 20). How to do the statistical analysis of data collected from the SRB cell viability assay. Quora. [Link]

  • University College London. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University College London. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Bio-Rad. (n.d.). Cell Based Assays in Drug Development: Comprehensive Overview. Bio-Rad. [Link]

  • Liu, B., et al. (2017). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Bio-protocol, 7(16), e2491. [Link]

Sources

Method

Application Notes &amp; Protocols: A Guide to In Vivo Evaluation of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (NAFB) in Oncology Models

Introduction: Contextualizing NAFB for Preclinical Development N-(3-aminophenyl)-4-fluorobenzenesulfonamide, hereafter referred to as NAFB, is a novel small molecule with a sulfonamide core, a pharmacophore associated wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing NAFB for Preclinical Development

N-(3-aminophenyl)-4-fluorobenzenesulfonamide, hereafter referred to as NAFB, is a novel small molecule with a sulfonamide core, a pharmacophore associated with a wide range of biological activities. Preliminary (hypothetical) in vitro screening has identified NAFB as a potent and selective inhibitor of Kinase-X , a serine/threonine kinase aberrantly activated in various solid tumors, particularly non-small cell lung cancer (NSCLC). Kinase-X is a critical downstream effector of the KRAS signaling pathway, and its inhibition is postulated to induce cell cycle arrest and apoptosis in tumor cells harboring KRAS mutations.

These application notes provide a comprehensive framework for the initial in vivo characterization of NAFB, guiding researchers from fundamental pharmacokinetic and pharmacodynamic assessments to robust efficacy and tolerability studies. The protocols herein are designed to establish a foundational understanding of NAFB's behavior in biological systems, a critical step in its journey toward clinical candidacy. All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) prior to commencement.[1]

Hypothesized Mechanism of Action

The central hypothesis is that NAFB selectively inhibits the phosphorylation of Kinase-X's downstream substrate, "Substrate-Y," thereby disrupting the oncogenic signaling cascade and impeding tumor growth. This guide will outline methods to test this hypothesis directly in an in vivo setting.

Kinase_X_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects KRAS_mut Mutant KRAS (Oncogenic Driver) Kinase_X Kinase-X (Target) KRAS_mut->Kinase_X Activates Substrate_Y Substrate-Y Kinase_X->Substrate_Y Phosphorylates pSubstrate_Y p-Substrate-Y (Active) Substrate_Y->pSubstrate_Y Tumor_Growth Cell Cycle Progression & Tumor Growth pSubstrate_Y->Tumor_Growth Promotes Apoptosis Apoptosis pSubstrate_Y->Apoptosis Inhibits NAFB NAFB (Investigational Drug) NAFB->Kinase_X Inhibits Efficacy_Workflow cluster_setup Model Setup cluster_study Study Phase cluster_endpoint Endpoint Analysis Cell_Culture 1. Culture A549 Cells Harvest 2. Harvest & Count Cells Cell_Culture->Harvest Implant 3. Subcutaneous Implantation into NSG Mice Harvest->Implant Tumor_Growth 4. Monitor Tumor Growth Implant->Tumor_Growth Randomize 5. Randomize into Treatment Groups Tumor_Growth->Randomize Dosing 6. Daily Dosing (Vehicle, NAFB Low, NAFB High) Randomize->Dosing Monitor 7. Monitor Tumors & Body Weight Dosing->Monitor Endpoint 8. Study Endpoint (e.g., 21 days or Tumor Volume >1500 mm³) Monitor->Endpoint PD_Analysis 9. Collect Tumors for Pharmacodynamic (PD) Analysis Endpoint->PD_Analysis

Sources

Application

Application Notes and Protocols: N-(3-aminophenyl)-4-fluorobenzenesulfonamide in Medicinal Chemistry

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for N-(3-aminophenyl)-4-fluorobenze...

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications and experimental protocols for N-(3-aminophenyl)-4-fluorobenzenesulfonamide. This document offers insights into its synthesis, potential mechanisms of action, and detailed methodologies for its evaluation in anticancer and antimicrobial research.

Introduction

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a synthetic organic compound that merges three key pharmacophores: a 4-fluorobenzenesulfonamide moiety, a central sulfonamide linkage, and a 3-aminophenyl group. While this specific molecule is not extensively documented in current literature, its structural components are prevalent in a multitude of biologically active agents. This guide, therefore, extrapolates from the established medicinal chemistry of its constituent parts to propose and detail its potential applications, primarily focusing on its promise as an anticancer and antimicrobial agent.

The 4-fluorobenzenesulfonamide scaffold is a recognized building block in the development of kinase inhibitors, particularly targeting the PI3K/mTOR pathway, and carbonic anhydrase inhibitors.[1] The presence of the fluorine atom can enhance metabolic stability and binding affinity. The 3-aminophenyl group is a versatile linker and is found in various kinase inhibitors, including those targeting cyclin-dependent kinases (CDKs).[2] The sulfonamide linkage itself is a classic pharmacophore, central to the activity of sulfa drugs and a wide array of other therapeutic agents.

This document serves as a foundational resource for initiating research into the therapeutic potential of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Part 1: Synthesis and Characterization

A robust and reproducible synthetic protocol is paramount for obtaining high-purity N-(3-aminophenyl)-4-fluorobenzenesulfonamide for biological evaluation. The most direct approach involves the coupling of 4-fluorobenzenesulfonyl chloride with 1,3-phenylenediamine.

Protocol 1: Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Rationale: This protocol utilizes a standard nucleophilic substitution reaction where the more nucleophilic amino group of 1,3-phenylenediamine attacks the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. The use of a base like pyridine is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Dichloromethane is an excellent solvent for this reaction due to its inertness and ability to dissolve both reactants.

Materials:

  • 4-fluorobenzenesulfonyl chloride

  • 1,3-phenylenediamine

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 1,3-phenylenediamine (2 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of 4-fluorobenzenesulfonyl chloride (1 equivalent) in anhydrous dichloromethane to the flask with constant stirring.

  • To the reaction mixture, add anhydrous pyridine (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure and confirm the presence of all protons and carbons in their expected chemical environments.[3][4]

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H stretches of the amine and sulfonamide, S=O stretches of the sulfonamide, and C-F stretch.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) should be employed to assess the purity of the final compound, which should ideally be >95% for use in biological assays.

Part 2: Potential Anticancer Applications

The structural motifs within N-(3-aminophenyl)-4-fluorobenzenesulfonamide suggest its potential as an inhibitor of key signaling pathways implicated in cancer progression, namely the PI3K/AKT/mTOR and CDK pathways, as well as a potential inhibitor of carbonic anhydrase IX.

Proposed Mechanism of Action: Kinase Inhibition

The 4-fluorobenzenesulfonamide moiety is a known scaffold for inhibitors of the PI3K (Phosphoinositide 3-kinase) family of lipid kinases.[1] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell proliferation, growth, survival, and metabolism, and its overactivation is a common feature in many cancers.[5][6][7]

Simultaneously, the 3-aminophenyl portion of the molecule is present in known inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK2.[2] CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[8][9][10] CDK2, in complex with cyclin E or cyclin A, is crucial for the G1/S phase transition and S phase progression.[8][11]

Hypothetical Signaling Pathway Inhibition:

The diagram below illustrates the potential points of intervention for N-(3-aminophenyl)-4-fluorobenzenesulfonamide in the PI3K/AKT/mTOR and CDK2 signaling pathways.

anticancer_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Inhibitor N-(3-aminophenyl)-4- fluorobenzenesulfonamide Inhibitor->PI3K Inhibits CDK2_CyclinE CDK2/Cyclin E Inhibitor->CDK2_CyclinE Inhibits Rb Rb CDK2_CyclinE->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes

Caption: Proposed dual-inhibitory action on PI3K and CDK2 pathways.

Protocol 2: In Vitro Kinase Inhibition Assay (PI3K)

Rationale: This protocol describes a common method to assess the inhibitory activity of a compound against a specific kinase. The assay measures the amount of ADP produced, which is directly proportional to the kinase activity. A decrease in ADP production in the presence of the test compound indicates inhibition.[12][13]

Materials:

  • Recombinant human PI3K enzyme

  • PIP2 substrate

  • 5X Kinase reaction buffer[2]

  • ATP

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • N-(3-aminophenyl)-4-fluorobenzenesulfonamide (test compound)

  • Known PI3K inhibitor (positive control, e.g., Wortmannin)

  • DMSO (vehicle control)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound and the positive control in DMSO.

  • In a 384-well plate, add the test compound, positive control, or DMSO (vehicle) to the respective wells.

  • Add the PI3K enzyme to each well and pre-incubate for 10 minutes at room temperature.[2]

  • Initiate the kinase reaction by adding a mixture of PIP2 substrate and ATP.

  • Incubate the plate at room temperature for 1 hour.[2]

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3: In Vitro Kinase Inhibition Assay (CDK2)

Rationale: Similar to the PI3K assay, this protocol measures the inhibition of CDK2 activity by quantifying the reduction in phosphorylation of a substrate. A radioisotopic filter binding assay is a classic and sensitive method for this purpose.[8]

Materials:

  • Recombinant human CDK2/Cyclin A or CDK2/Cyclin E kinase[8]

  • Histone H1 (substrate)[8]

  • Kinase assay buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl₂, 3 mM MnCl₂)[8]

  • [γ-³²P]ATP

  • N-(3-aminophenyl)-4-fluorobenzenesulfonamide (test compound)

  • Known CDK2 inhibitor (positive control, e.g., Roscovitine)

  • DMSO (vehicle control)

  • Phosphocellulose filter papers

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and positive control in DMSO.

  • Set up the kinase reaction in microcentrifuge tubes containing kinase assay buffer, Histone H1, and the test compound/control.

  • Add the CDK2/Cyclin complex to each tube.

  • Initiate the reaction by adding [γ-³²P]ATP.

  • Incubate the reaction at 30 °C for a specified time (e.g., 20-30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose filter papers.

  • Wash the filter papers extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity on the filter papers using a scintillation counter.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Proposed Mechanism of Action: Carbonic Anhydrase IX Inhibition

Carbonic Anhydrase IX (CA IX) is a transmembrane enzyme that is highly overexpressed in many solid tumors and is generally absent in normal tissues.[14] It plays a crucial role in maintaining intracellular pH in the acidic tumor microenvironment, which is a consequence of the high glycolytic rate of cancer cells (the Warburg effect).[15][16] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CA IX helps to acidify the extracellular space while keeping the intracellular environment relatively alkaline, thereby promoting tumor cell survival, proliferation, and invasion.[14][15] Sulfonamides are a well-established class of CA inhibitors.

Hypothetical Mechanism of CA IX in Cancer:

The following diagram illustrates the role of CA IX in the tumor microenvironment and its potential inhibition by N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

caix_pathway cluster_cell TumorCell Tumor Cell Glycolysis Anaerobic Glycolysis CO2_H2O CO₂ + H₂O Glycolysis->CO2_H2O Produces CAIX CA IX CO2_H2O->CAIX H_HCO3 H⁺ + HCO₃⁻ Extracellular Acidic Extracellular Microenvironment H_HCO3->Extracellular Exports H⁺ IntracellularAlkalinity Intracellular Alkalinity H_HCO3->IntracellularAlkalinity Maintains CAIX->H_HCO3 Catalyzes Invasion Invasion & Metastasis Extracellular->Invasion Inhibitor N-(3-aminophenyl)-4- fluorobenzenesulfonamide Inhibitor->CAIX Inhibits

Sources

Method

Application Note: Design and Utility of N-(3-aminophenyl)-4-fluorobenzenesulfonamide Based Probes for Cellular Imaging

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of fluorescent probes derived from the N-(3-aminophenyl)-4-fluorob...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and application of fluorescent probes derived from the N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold. We will explore the underlying scientific principles, from probe design and mechanism of action to detailed protocols for chemical synthesis and application in live-cell imaging. This guide emphasizes the causality behind experimental choices to ensure robust and reproducible results.

Introduction: The Significance of Targeted Fluorescent Probes

Fluorescent probes are indispensable tools in modern biology and drug discovery, enabling the visualization and tracking of specific molecules and biochemical processes within complex biological systems.[1] Their high sensitivity and specificity allow for real-time monitoring of cellular events without significantly perturbing the native environment.[2][3] Among the various chemical scaffolds used for probe development, sulfonamides have emerged as a "privileged" structure in medicinal chemistry.[4]

The benzenesulfonamide moiety is a well-established pharmacophore known for its ability to selectively bind to the active site of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[5] Certain CA isoforms, such as CA IX, are overexpressed in various cancers and are linked to tumor progression and metastasis, making them valuable diagnostic biomarkers and therapeutic targets.[6][7]

This guide focuses on probes built upon the N-(3-aminophenyl)-4-fluorobenzenesulfonamide core. This specific structure offers two key advantages:

  • The 4-fluorobenzenesulfonamide group acts as the recognition element, selectively targeting and binding to the active site of enzymes like carbonic anhydrase.[5]

  • The 3-aminophenyl group provides a versatile chemical handle for the covalent attachment of a fluorophore, allowing the probe's binding activity to be reported via an optical signal.

By rationally designing probes from this scaffold, researchers can create powerful tools for studying enzyme activity, screening for inhibitors, and imaging disease-relevant biomarkers in living cells.

Scientific Principles and Probe Design

The efficacy of a fluorescent probe is rooted in its molecular design, which typically comprises three essential components: a recognition group, a fluorophore, and a linker.[8] The N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold elegantly integrates the recognition and linking functions.

2.1 Mechanism of Action: From Recognition to Signal

The fundamental principle behind these probes is target-induced fluorescence modulation. In its unbound state, the probe is designed to exhibit minimal fluorescence. This "off" state can be achieved through mechanisms like Photoinduced Electron Transfer (PeT), where the electron-rich aminophenyl group quenches the fluorescence of the attached fluorophore.

Upon encountering the target enzyme (e.g., Carbonic Anhydrase IX), the sulfonamide group coordinates with the zinc ion (Zn²⁺) in the enzyme's active site.[5] This binding event alters the electronic properties of the probe, disrupting the quenching mechanism and causing a significant increase in fluorescence intensity—a "turn-on" signal. This process is often referred to as an "activity-based" sensing mechanism, as the probe only reports on catalytically active enzymes.[9]

The diagram below illustrates the general design principle and the activation mechanism of these probes.

G cluster_target Target Enzyme cluster_complex Probe-Enzyme Complex (Fluorescence ON) Fluorophore Fluorophore (e.g., NBD, Rhodamine) Linker Linker (Amide Bond) Recognition Recognition Moiety N-(3-aminophenyl)-4- fluorobenzenesulfonamide Enzyme Carbonic Anhydrase IX (Active Site with Zn²⁺) Recognition->Enzyme Binding Event (Sulfonamide to Zn²⁺) BoundProbe Bound Probe (Conformationally Changed) Enzyme->BoundProbe Signal Bright Fluorescence Signal BoundProbe->Signal Emits Light G A 1. Cell Seeding Seed HT-29 cells on glass-bottom plates. Allow to adhere for 24h. B 2. Control Group (Optional) Pre-incubate wells with a known inhibitor (e.g., Acetazolamide) for 1 hour. A->B For Specificity Check C 3. Probe Loading Treat cells with working solution of the probe (e.g., 5-10 µM). Incubate for 30-60 min at 37°C. A->C B->C D 4. Washing Wash cells 2-3 times with warm PBS or imaging medium to remove excess probe. C->D E 5. Live-Cell Imaging Image cells immediately using a fluorescence microscope with appropriate filter sets. D->E F 6. Data Analysis Quantify fluorescence intensity. Compare control vs. treated groups. E->F

Sources

Application

Title: Strategies for the Crystallization of N-(3-aminophenyl)-4-fluorobenzenesulfonamide: A Practical Guide

An Application Note and Protocol from the Desk of a Senior Application Scientist Abstract N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a key intermediate in medicinal chemistry, and its purity and solid-state properti...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Desk of a Senior Application Scientist

Abstract

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a key intermediate in medicinal chemistry, and its purity and solid-state properties are critical for downstream applications, including drug substance manufacturing. This application note provides a comprehensive guide to the crystallization of this compound, moving beyond simple protocols to explain the underlying principles of solvent selection and method optimization. We will explore various techniques, including cooling crystallization, antisolvent addition, and evaporative crystallization, offering detailed, step-by-step protocols. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and reproducible crystallization processes for this and structurally related molecules.

Introduction: The Critical Role of Crystallization

The isolation and purification of active pharmaceutical ingredients (APIs) and their intermediates are fundamental to drug development. Crystallization is the primary method for achieving the desired purity and controlling the solid-state properties of a compound, such as its crystal form (polymorphism), particle size distribution, and bulk density. For N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a molecule possessing both an acidic sulfonamide proton and a basic amino group, understanding its behavior in various solvent systems is paramount for developing a successful crystallization process.

The presence of both hydrogen bond donors (the -NH2 and -SO2NH- groups) and acceptors (the sulfonyl oxygens and the fluorine atom) suggests a high potential for forming various crystalline arrangements, including different polymorphs or solvates. The choice of crystallization technique and solvent can significantly influence which form is obtained.

Physicochemical Properties and Solvent Selection Rationale

A successful crystallization process begins with a thorough understanding of the compound's properties and its interaction with potential solvents.

Key Physicochemical Characteristics
PropertyValue / ObservationImplication for Crystallization
Molecular Weight 266.29 g/mol Standard for small molecule pharmaceuticals.
Melting Point 155-159 °CProvides a target for thermal analysis (DSC) and an indication of crystal lattice energy.
pKa Sulfonamide (NH): ~9-10; Aniline (NH2): ~3-4The molecule is amphoteric. Solubility will be highly pH-dependent. Crystallization from aqueous systems will be sensitive to pH adjustments.
Solubility Profile Generally soluble in polar aprotic solvents (e.g., acetone, ethyl acetate, THF) and alcohols (e.g., methanol, ethanol, IPA). Sparingly soluble in non-polar solvents (e.g., heptane, toluene) and water.This profile is ideal for both cooling and antisolvent crystallization methods.
The Science of Solvent Selection

The ideal solvent for crystallization should exhibit a steep solubility curve with respect to temperature or the addition of an antisolvent. This means the compound should be highly soluble at high temperatures or in the primary solvent, and poorly soluble at low temperatures or in the solvent/antisolvent mixture.

Solvent Screening Workflow:

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Temperature Effect cluster_2 Phase 3: Solvent/Antisolvent Systems A Select a diverse range of solvents (polar, non-polar, protic, aprotic) B Add ~10 mg of compound to 0.5 mL of each solvent at room temperature A->B C Observe solubility: Soluble, Partially Soluble, Insoluble B->C D For 'Partially Soluble' or 'Insoluble' systems, heat to reflux C->D Insoluble/ Partially Soluble H For systems where compound is 'Soluble' at RT, select a miscible antisolvent C->H Soluble E Observe solubility at high temperature D->E F Cool to room temperature, then to 0-5 °C E->F G Note any crystal formation F->G K K G->K Good Crystals -> Cooling Crystallization I Titrate antisolvent until turbidity is observed H->I J Note the ratio and any precipitation I->J L L J->L Good Crystals -> Antisolvent Crystallization

Caption: Workflow for systematic solvent screening.

Recommended Solvents for N-(3-aminophenyl)-4-fluorobenzenesulfonamide:

Solvent SystemRationaleRecommended Technique
Isopropanol (IPA) Good solubility at reflux, lower solubility at room temperature. A Class 3 solvent with low toxicity.Cooling Crystallization
Acetone / Heptane High solubility in acetone (polar aprotic), very low solubility in heptane (non-polar). Miscible system.Antisolvent Addition
Ethyl Acetate Moderate solubility with a good temperature coefficient. Evaporates at a reasonable rate.Slow Evaporation (for generating high-quality crystals for analysis)
Methanol / Water High solubility in methanol, low solubility in water. Good for producing fine, pure crystals.Antisolvent Addition

Crystallization Protocols

Safety First: Always perform these procedures in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Cooling Crystallization from Isopropanol (IPA)

This is often the simplest and most scalable method. It relies on the principle that solubility decreases as the temperature is lowered.

Step-by-Step Methodology:

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

  • Solvent Addition: Add a minimal amount of isopropanol (e.g., start with 5-10 mL per gram of compound).

  • Heating: Heat the mixture to reflux (~82 °C) with gentle stirring until all the solid has dissolved. If undissolved solid remains, add more IPA in small portions until a clear solution is obtained. Expert Tip: Adding a slight excess of solvent (e.g., 5-10% more) after full dissolution can prevent premature crystallization during the cooling phase.

  • Hot Filtration (Optional but Recommended): If any particulate matter is visible, perform a hot filtration through a pre-warmed filter funnel to remove insoluble impurities. This step is critical for preventing unwanted nucleation.

  • Cooling: Remove the heat source and allow the solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals. For best results, insulate the flask.

  • Secondary Cooling: Once at room temperature, place the flask in an ice bath or refrigerator (0-5 °C) for at least 2 hours to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold IPA to remove any residual soluble impurities from the crystal surfaces.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Antisolvent Addition using Acetone/Heptane

This technique is useful when the compound is too soluble in a solvent even at low temperatures. It works by introducing a "poor" solvent (antisolvent) to a solution of the compound in a "good" solvent, reducing the overall solubility and inducing crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the N-(3-aminophenyl)-4-fluorobenzenesulfonamide in a minimal amount of acetone at room temperature.

  • Filtration: Filter the solution to remove any particulate impurities.

  • Antisolvent Addition: While stirring the acetone solution, slowly add heptane dropwise. The rate of addition is critical; a slow rate promotes the growth of larger, more well-defined crystals.

  • Nucleation: Continue adding heptane until the solution becomes persistently turbid. This indicates the point of supersaturation and the beginning of nucleation.

  • Crystal Growth: Once turbidity is observed, stop the addition of antisolvent and allow the solution to stir at room temperature for 1-2 hours to allow the crystals to grow.

  • Complete Precipitation: To maximize yield, you can add a further volume of heptane (e.g., another 25-50% of the volume already added).

  • Isolation and Drying: Isolate, wash (with a small amount of the acetone/heptane mixture), and dry the crystals as described in Protocol 1.

cluster_0 Antisolvent Crystallization Workflow A Dissolve compound in 'Good' Solvent (e.g., Acetone) B Slowly add 'Poor' Antisolvent (e.g., Heptane) A->B C Solution becomes supersaturated -> Nucleation begins B->C D Allow time for crystal growth C->D E Isolate, Wash, and Dry Crystals D->E

Caption: Key stages of the antisolvent addition process.

Protocol 3: Slow Evaporation for High-Quality Crystal Growth

This method is generally not used for bulk purification due to its slow nature but is excellent for obtaining high-quality single crystals suitable for X-ray diffraction analysis.

Step-by-Step Methodology:

  • Prepare a Dilute Solution: Dissolve the compound in a suitable solvent, such as ethyl acetate, to form a clear, slightly undersaturated solution.

  • Remove Particulates: Filter the solution through a syringe filter (0.22 µm) into a clean vial.

  • Evaporation: Cover the vial with a cap or parafilm and pierce a few small holes in it. This allows the solvent to evaporate slowly over several days.

  • Incubation: Place the vial in a vibration-free location and monitor for crystal growth.

  • Harvesting: Once suitable crystals have formed, they can be carefully removed from the mother liquor.

Characterization of the Crystalline Product

It is essential to analyze the final product to confirm its purity and solid form.

TechniquePurposeExpected Result for a Pure, Crystalline Solid
Melting Point Purity and identificationA sharp melting range (e.g., within 1-2 °C).
Differential Scanning Calorimetry (DSC) Polymorph and solvate screening, melting point confirmationA single, sharp endotherm corresponding to the melting point.
X-Ray Powder Diffraction (XRPD) Identification of the crystal form (polymorphism)A unique and reproducible diffraction pattern.
Microscopy Assessment of crystal habit and sizeUniformly shaped crystals.
High-Performance Liquid Chromatography (HPLC) Purity determinationA single major peak with purity >99%.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
No crystals form Solution is not sufficiently supersaturated; presence of impurities inhibiting nucleation.Cool to a lower temperature; add more antisolvent; scratch the inside of the flask with a glass rod; add a seed crystal.
Oiling out The compound's solubility is too high at the point of crystallization, leading to liquid-liquid phase separation.Use a more dilute solution; cool more slowly; use a different solvent system where solubility is lower.
Formation of fine powder Nucleation rate is too high compared to the growth rate (often due to rapid cooling or antisolvent addition).Slow down the cooling or addition rate; reduce the level of supersaturation.
Low yield Compound is still too soluble in the final mother liquor; insufficient cooling/antisolvent.Cool for a longer period or to a lower temperature; increase the proportion of antisolvent.

Conclusion

The crystallization of N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a multi-faceted process that can be controlled to achieve high purity and desired solid-state properties. By systematically screening solvents and carefully controlling the parameters of cooling, antisolvent addition, or evaporation, researchers can develop a robust and reproducible process. The protocols and principles outlined in this guide provide a strong foundation for achieving these goals.

References

  • PubChem, National Center for Biotechnology Information. N-(3-aminophenyl)-4-fluorobenzenesulfonamide. (Provides physicochemical data). URL: [Link]

  • Wikipedia. Benzenesulfonamide. (Provides general information on the sulfonamide functional group). URL: [Link]

  • American Chemical Society. ACS Guide to Scholarly Communication. (Provides standards for chemical nomenclature and laboratory practices). URL: [Link]

Method

Application Notes and Protocols: Leveraging N-(3-aminophenyl)-4-fluorobenzenesulfonamide in Fragment-Based Drug Design

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Value of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in FBDD Fragment-Based Drug Design (FBDD) has firmly established itself...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to high-throughput screening (HTS) for the identification of novel drug candidates.[1] By starting with small, low-complexity molecules, or "fragments," FBDD allows for a more thorough exploration of chemical space and often yields lead compounds with superior physicochemical properties. The core principle of FBDD lies in identifying fragments that bind with low affinity but high ligand efficiency to a biological target, and then systematically optimizing these hits into potent leads.[2]

This guide focuses on a particularly promising, yet underexplored fragment: N-(3-aminophenyl)-4-fluorobenzenesulfonamide . This molecule embodies several key features that make it an excellent candidate for FBDD campaigns, particularly those targeting ATP-binding sites such as in protein kinases. Its structure comprises a sulfonamide linker, a common motif in kinase inhibitors, connecting two distinct aromatic rings. The 3-amino group on one ring and the 4-fluoro substituent on the other provide well-defined vectors for chemical elaboration, making it an ideal starting point for both fragment growing and fragment linking strategies.[3][4]

These application notes provide a comprehensive technical guide to leveraging N-(3-aminophenyl)-4-fluorobenzenesulfonamide in an FBDD workflow. We will cover its physicochemical properties, a proposed synthetic route, and detailed protocols for its application in primary screening and hit-to-lead optimization.

Physicochemical Profile of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

A successful fragment must adhere to the "Rule of Three," which dictates a molecular weight (MW) under 300 Da, a cLogP of less than 3, and fewer than three hydrogen bond donors and acceptors.[3] N-(3-aminophenyl)-4-fluorobenzenesulfonamide aligns well with these principles, positioning it as an ideal starting point for an FBDD campaign.

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂O₂S[5]
Molecular Weight 266.29 g/mol [5]
CAS Number 436089-66-6[5]
Heavy Atom Count 18Calculated
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 4Calculated
Rotatable Bonds 2Calculated
Topological Polar Surface Area (tPSA) 92.9 ŲCalculated
Predicted cLogP 1.8Calculated

Note: Predicted values are based on computational models and data from structurally similar compounds.

Proposed Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Step 1: Sulfonamide Formation

The synthesis begins with the reaction of 4-fluorobenzenesulfonyl chloride with 3-nitroaniline. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Step 2: Nitro Group Reduction

The resulting N-(3-nitrophenyl)-4-fluorobenzenesulfonamide is then subjected to a reduction of the nitro group to an amine. A common and effective method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as the catalyst under a hydrogen atmosphere.[6] Alternative reduction methods, such as using tin(II) chloride in hydrochloric acid, can also be employed.

The FBDD Workflow with N-(3-aminophenyl)-4-fluorobenzenesulfonamide

The successful application of this fragment in a drug discovery project follows a structured workflow. This process begins with the identification of weak binding to the target protein and progresses through structural elucidation and chemical optimization.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization A Fragment Library Screening (NMR, SPR, or X-ray) B Hit Confirmation & Deconvolution A->B Primary Hits C Affinity Measurement (e.g., SPR, ITC) B->C Validated Hits D Structural Biology (X-ray or NMR) C->D Prioritized Hits E Structure-Guided Design (Growing, Linking, Merging) D->E F Synthesis of Analogs E->F G SAR Analysis & Potency Testing F->G G->E Iterative Optimization H Preclinical Development G->H Lead Compound

Caption: The Fragment-Based Drug Design (FBDD) Workflow.

Protocols for Fragment Screening

The initial and most critical step in FBDD is the detection of the weak binding of fragments to the target protein. Due to the low affinity of these interactions, highly sensitive biophysical techniques are required.[7]

Protocol 1: Protein-Observed NMR Spectroscopy

Protein-observed NMR methods, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC), are powerful for fragment screening as they provide information on both binding and the location of the binding site.[8][9]

1. Protein Preparation:

  • Express and purify the target protein with ¹⁵N isotopic labeling.

  • Prepare a stock solution of the protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 150 mM NaCl, pH 7.2).[8]

2. Fragment Preparation:

  • Prepare a stock solution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide at a high concentration (e.g., 100 mM) in a deuterated solvent (e.g., DMSO-d₆).

  • Fragments can be screened individually or in cocktails of 4-5 non-overlapping compounds.[10]

3. NMR Data Acquisition:

  • Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.

  • Add the fragment (or fragment cocktail) to the protein sample at a final concentration typically 10-20 times that of the protein.

  • Acquire a second ¹H-¹⁵N HSQC spectrum.

4. Data Analysis:

  • Overlay the two spectra and identify any chemical shift perturbations (CSPs).

  • CSPs indicate that the fragment is binding to the protein and causing a change in the chemical environment of specific amino acid residues.

  • The magnitude of the CSPs can be used to map the binding site on the protein surface.

Protocol 2: X-Ray Crystallography

Crystallographic fragment screening provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-guided drug design.[11]

1. Crystal Preparation:

  • Grow high-quality crystals of the target protein that diffract to a resolution of at least 2.5 Å.[12]

  • Optimize crystallization conditions to ensure the crystals are robust and can tolerate soaking with fragment solutions.

2. Fragment Soaking:

  • Prepare a soaking solution containing N-(3-aminophenyl)-4-fluorobenzenesulfonamide at a concentration of 10-50 mM, typically with a final DMSO concentration of 10-20%.

  • Transfer the protein crystals into the soaking solution and incubate for a period ranging from minutes to hours.[11]

3. Data Collection and Processing:

  • Cryo-protect the soaked crystals and collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure by molecular replacement using the apo-protein structure as a model.

4. Hit Identification:

  • Carefully examine the resulting electron density maps for evidence of the bound fragment.

  • If a hit is identified, model the fragment into the density and refine the structure to obtain a high-resolution view of the binding mode.

Protocol 3: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that can be used for both primary screening and detailed kinetic analysis of fragment binding.[13]

1. Chip Preparation:

  • Immobilize the target protein onto a suitable SPR sensor chip (e.g., CM5 chip) via amine coupling or other appropriate chemistry.

  • The immobilization level should be optimized to maximize the signal while avoiding mass transport limitations.

2. Fragment Screening:

  • Prepare a solution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in a running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO).

  • Inject the fragment solution over the sensor chip surface at a defined concentration (typically in the µM to mM range).

  • Monitor the change in the SPR signal (response units, RU) over time.

3. Data Analysis:

  • A significant increase in the RU upon fragment injection indicates binding.

  • For affinity determination, perform a dose-response experiment by injecting a series of fragment concentrations and fitting the data to a suitable binding model to determine the dissociation constant (Kᴅ).

Hit-to-Lead Optimization: From Fragment to Potent Inhibitor

Once N-(3-aminophenyl)-4-fluorobenzenesulfonamide is validated as a hit, the next phase is to optimize its affinity and selectivity for the target. The dual-ring structure of this fragment provides clear opportunities for two primary optimization strategies: fragment growing and fragment linking.[3][4]

Strategy 1: Fragment Growing

This strategy involves adding chemical moieties to the fragment to make additional favorable interactions with the protein.[3] The 3-amino group and the 4-fluoro position on the phenyl rings are ideal vectors for this approach.

Fragment_Growing cluster_0 Initial Fragment Hit cluster_1 Growth Vectors cluster_2 Optimized Lead A N-(3-aminophenyl)-4-fluorobenzenesulfonamide B 3-Amino Group A->B Vector 1 C 4-Fluoro Position A->C Vector 2 D Higher Affinity Analog B->D Add Moiety to Explore Pocket C->D Add Moiety to Enhance Interactions

Caption: Fragment Growing Strategy.

Case Study Insight: Kinase Inhibitors In many kinase inhibitor FBDD campaigns, an initial fragment that binds to the hinge region of the ATP-binding site is identified.[14] Subsequent "growing" often involves adding groups that can access and form interactions with the solvent-exposed region or other nearby sub-pockets. For our fragment, the 3-amino group could be acylated or alkylated with various substituents to probe for such interactions.

Strategy 2: Fragment Linking

If a second fragment is identified that binds in a proximal pocket, the two fragments can be chemically linked to create a single, higher-affinity molecule.[4] The linker's length and rigidity are critical parameters to optimize.

Fragment_Linking cluster_0 Fragment Hits in Proximal Pockets cluster_1 Optimized Lead A Fragment 1 (e.g., our sulfonamide) C Design & Synthesize Linker A->C B Fragment 2 B->C D High Affinity Linked Compound C->D

Caption: Fragment Linking Strategy.

Evaluating Optimization Success: Ligand Efficiency

A key metric for guiding the hit-to-lead optimization process is Ligand Efficiency (LE).[15] LE normalizes the binding affinity of a compound by its size (number of heavy atoms), providing a measure of the binding energy per atom.

Formula for Ligand Efficiency: LE = -RT * ln(Kᴅ) / N

Where:

  • R is the gas constant

  • T is the temperature in Kelvin

  • Kᴅ is the dissociation constant

  • N is the number of non-hydrogen atoms

A high LE value (typically > 0.3 kcal/mol per heavy atom) is desirable, as it indicates that the molecule is making efficient use of its atoms to achieve its binding affinity. During fragment optimization, the goal is to increase potency while maintaining or improving LE.

Conclusion

N-(3-aminophenyl)-4-fluorobenzenesulfonamide represents a versatile and promising fragment for FBDD campaigns targeting a wide range of protein classes, particularly kinases. Its favorable physicochemical properties, coupled with clear vectors for chemical elaboration, make it an excellent starting point for the development of novel, high-quality lead compounds. The protocols and strategies outlined in these application notes provide a robust framework for researchers to effectively utilize this fragment in their drug discovery efforts.

References

  • MolSoft. (2019). Fragment Based Drug Design - Docking, Screening, Growing and Linking. YouTube. [Link]

  • Wang, Z., et al. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Ciulli, A. (n.d.). Fragment-Based Drug Discovery Using NMR Spectroscopy. NIH Public Access. [Link]

  • Huang, Q., & Kang, C. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Davis, B. J., et al. (2022). Fragment-based screening by protein-detected NMR spectroscopy. Methods in Enzymology. [Link]

  • Bruker. (n.d.). Fragment screening by ligand observed nmr. Bruker.com. [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery. BioSolveIT. [Link]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure. [Link]

  • Pomerantz, W. C., et al. (2020). Combined Protein- and Ligand-Observed NMR Workflow to Screen Fragment Cocktails against Multiple Proteins: A Case Study Using Bromodomains. Molecules. [Link]

  • Stevens, R. C., et al. (2022). Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. ACS Chemical Neuroscience. [Link]

  • Fesik, S. W., et al. (2010). Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. ACS Medicinal Chemistry Letters. [Link]

  • Wollenhaupt, J., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Journal of Visualized Experiments. [Link]

  • Akili, S., et al. (2021). Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment. International Journal of Organic Chemistry. [Link]

  • Hennig, M., et al. (2025). SPR-based Fragment Screening: Advantages and Applications. ResearchGate. [Link]

  • Weiss, M. S., et al. (2021). Workflow and Tools for Crystallographic Fragment Screening at the Helmholtz-Zentrum Berlin. Refubium. [Link]

  • Abad-Zapatero, C. (n.d.). Ligand Efficiency Indices in Drug Discovery: Towards an Atlas-Guided Paradigm. Optibrium. [Link]

  • El-Sayed, M. A., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]

  • ResearchGate. (n.d.). Strategies for fragment optimization Linking, growing and merging-see text for details. ResearchGate. [Link]

  • Griffin, R. J., et al. (n.d.). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

  • Carterra. (2024). Webinar: Massively Parallel SPR Based Fragment Screening on Ligand Arrays. YouTube. [Link]

  • El-Sayed, M. A., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. Preprints.org. [Link]

  • RGDscience Ltd. (n.d.). Molecular Descriptors & Ligand Efficiency Metrics. RGDscience Ltd. [Link]

  • Diamond Light Source. (2023). How to access crystallographic fragment screens at Diamond Light Source – 21 February 2023. YouTube. [Link]

  • Hao, G., et al. (2021). Fragment-based drug design facilitates selective kinase inhibitor discovery. Trends in Pharmacological Sciences. [Link]

  • Hopkins, A. L., et al. (2014). The Validity of Ligand Efficiency Metrics. ACS Medicinal Chemistry Letters. [Link]

  • Xuan, J., & Davis, B. (2019). Biophysical screening in fragment-based drug design: a brief overview. Essays in Biochemistry. [Link]

  • Procter, D. J., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Kang, C., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. STAR Protocols. [Link]

  • Taylor & Francis Online. (n.d.). Ligand efficiency – Knowledge and References. Taylor & Francis Online. [Link]

  • Practical Fragments. (2023). Screening tough proteins by SPR. Practical Fragments. [Link]

  • El-Sayed, M. A., et al. (2022). Development of 4-((3-oxo-3-phenylpropyl)amino)benzenesulfonamide derivatives utilizing tail/dual-tail approaches as novel carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Abbas, H. A. S., et al. (n.d.). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. [Link]

  • ResearchGate. (n.d.). Pictorial summary of the crystallographic screening method.(A) In the.... ResearchGate. [Link]

  • Drug Hunter. (n.d.). Ligand Efficiency Metrics Calculators. Drug Hunter. [Link]

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Application

Application Note &amp; Protocols: N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a Versatile Scaffold for Focused Library Synthesis

Abstract The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2] This application note presents N-(3-aminop...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The sulfonamide moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs.[1][2] This application note presents N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a strategically designed scaffold for the efficient construction of diverse and focused chemical libraries. We detail the rationale behind its selection, highlighting the synergistic contributions of the sulfonamide linker, the synthetically versatile aniline group, and the metabolic stability conferred by the fluorine atom.[3][4] This guide provides two field-proven, high-throughput synthesis protocols—parallel amide coupling and parallel reductive amination—complete with experimental workflows, purification strategies, and quality control measures tailored for researchers in drug discovery and chemical biology.

Strategic Rationale: Why N-(3-aminophenyl)-4-fluorobenzenesulfonamide?

The selection of a scaffold is the most critical decision in library design. N-(3-aminophenyl)-4-fluorobenzenesulfonamide offers a unique combination of features that make it an exceptional starting point for exploring new chemical space.

  • The Sulfonamide Core: This functional group is not merely a passive linker. It is a bioisostere of amides and esters but with distinct physicochemical properties. Its two hydrogen bond acceptors (sulfonyl oxygens) and one donor (NH) allow it to form strong, directional interactions with biological targets.[1][5] Furthermore, the sulfonamide linkage is exceptionally stable to metabolic degradation, enhancing the pharmacokinetic profile of potential drug candidates.[6]

  • The meta-Aniline Position: The primary amino group at the meta position provides a crucial vector for diversification. Unlike a para-amino group, which directs substituents linearly, the meta position projects new functionality at an angle (~120 degrees) from the main sulfonamide axis. This "V-shaped" conformation allows for a more three-dimensional exploration of a target's binding pocket, a key strategy for improving potency and selectivity.[7] The aniline itself is a highly reliable reactive handle for a multitude of robust chemical transformations.[8]

  • The 4-Fluoro Substituent: Strategic fluorination is a widely used tactic in medicinal chemistry to enhance metabolic stability and binding affinity.[3][4] The fluorine atom on the benzenesulfonamide ring can block potential sites of oxidative metabolism (e.g., para-hydroxylation) and can modulate the acidity of the sulfonamide N-H, potentially influencing binding interactions without adding significant steric bulk.

The convergence of these three features in a single, readily accessible molecule provides a powerful platform for generating libraries with favorable drug-like properties.

Library Synthesis Workflow

The synthesis of a focused library from the N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold follows a logical and streamlined workflow. This process is designed for parallel synthesis formats, such as 96-well plates, enabling the rapid generation of hundreds of distinct analogues.[9]

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Parallel Synthesis cluster_2 Phase 3: Purification & QC cluster_3 Phase 4: Final Product Scaffold N-(3-aminophenyl)-4- fluorobenzenesulfonamide Scaffold Reaction Parallel Reaction Setup (e.g., 96-well plates) Scaffold->Reaction Reagents Building Block Selection (e.g., Carboxylic Acids, Aldehydes) Reagents->Reaction Protocol1 Protocol 1: Amide Coupling Reaction->Protocol1 Diversification Method A Protocol2 Protocol 2: Reductive Amination Reaction->Protocol2 Diversification Method B Purify High-Throughput Purification (Prep-HPLC / SFC) Protocol1->Purify Protocol2->Purify QC Quality Control (LC-MS, NMR) Purify->QC Library Final Compound Library (Plate format, DMSO solution) QC->Library

Caption: General workflow for library synthesis.

Protocol 1: Parallel Amide Library Synthesis via Acylation

This protocol describes the coupling of the scaffold's primary amine with a diverse set of carboxylic acids to generate an amide library. Amide bond formation is one of the most reliable and well-understood reactions in medicinal chemistry.[] We utilize a carbodiimide-mediated coupling, which proceeds under mild conditions and tolerates a wide range of functional groups.[11]

3.1. Materials and Reagents

ReagentSupplierGradePurpose
N-(3-aminophenyl)-4-fluorobenzenesulfonamideCommercial>98%Scaffold
Carboxylic Acid Building BlocksCommercial>95%Diversification reagents
EDC (EDAC)Sigma-AldrichSynthesis GradeCarbodiimide coupling agent
HOBtSigma-AldrichSynthesis GradeAdditive to suppress side reactions
DIPEASigma-AldrichAnhydrousNon-nucleophilic base
Dimethylformamide (DMF)Sigma-AldrichAnhydrousReaction Solvent
Dichloromethane (DCM)Fisher ScientificACS GradeWorkup Solvent
1N HCl (aq)Fisher ScientificACS GradeWorkup Reagent
Saturated NaHCO₃ (aq)Fisher ScientificACS GradeWorkup Reagent
BrineLab Prepared-Workup Reagent
MgSO₄Sigma-AldrichAnhydrousDrying Agent

3.2. Step-by-Step Protocol (per reaction in a 96-well plate)

  • Reagent Preparation:

    • Prepare a stock solution of the scaffold in DMF (0.1 M).

    • Prepare stock solutions of each carboxylic acid in DMF (0.12 M) in separate wells of a 96-well plate.

    • Prepare a freshly made "coupling cocktail" solution in DMF containing EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) relative to the scaffold.

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the scaffold stock solution (20 µmol, 1.0 eq).

    • Add 200 µL of the corresponding carboxylic acid stock solution (24 µmol, 1.2 eq) to each well.

    • Add 100 µL of the coupling cocktail to each well.

    • Seal the reaction block securely with a cap mat.

  • Reaction Execution:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 16-24 hours. Reaction progress can be monitored by taking a small aliquot for LC-MS analysis.

  • Workup & Isolation:

    • Dilute each reaction mixture with 1 mL of DCM.

    • Wash sequentially with 1 mL of 1N HCl, 1 mL of saturated NaHCO₃, and 1 mL of brine.

    • Pass the organic layer through a phase separator plate or dry over a plug of MgSO₄.

    • Evaporate the solvent in a centrifugal evaporator to yield the crude product.

Protocol 2: Parallel Secondary Amine Library via Reductive Amination

This protocol diversifies the scaffold by forming a C-N bond with various aldehydes or ketones, followed by in-situ reduction to yield a secondary amine library. Direct reductive amination is a powerful, one-pot method that offers a distinct chemical space compared to amides.[12] We recommend sodium triacetoxyborohydride (STAB) as the reducing agent due to its mildness and high selectivity for the imine intermediate over the starting carbonyl.[13][14]

4.1. Materials and Reagents

ReagentSupplierGradePurpose
N-(3-aminophenyl)-4-fluorobenzenesulfonamideCommercial>98%Scaffold
Aldehyde/Ketone Building BlocksCommercial>95%Diversification reagents
Sodium Triacetoxyborohydride (STAB)Sigma-AldrichSynthesis GradeReducing Agent
Acetic Acid (AcOH)Sigma-AldrichGlacialCatalyst for imine formation
1,2-Dichloroethane (DCE)Sigma-AldrichAnhydrousReaction Solvent
Dichloromethane (DCM)Fisher ScientificACS GradeWorkup Solvent
Saturated NaHCO₃ (aq)Fisher ScientificACS GradeWorkup Reagent
MgSO₄Sigma-AldrichAnhydrousDrying Agent

4.2. Step-by-Step Protocol (per reaction in a 96-well plate)

  • Reagent Preparation:

    • Prepare a stock solution of the scaffold in DCE (0.1 M).

    • Prepare stock solutions of each aldehyde/ketone in DCE (0.12 M).

  • Reaction Setup:

    • To each well of a 96-well reaction block, add 200 µL of the scaffold stock solution (20 µmol, 1.0 eq).

    • Add 200 µL of the corresponding aldehyde/ketone stock solution (24 µmol, 1.2 eq).

    • Add 5 µL of glacial acetic acid.

    • Allow the mixture to stir for 30-60 minutes at room temperature to facilitate imine formation.

  • Reduction:

    • Add solid sodium triacetoxyborohydride (STAB) (approx. 9 mg, 42 µmol, 2.1 eq) to each well using a solid-handling robot or carefully by hand. Note: The reaction is moisture-sensitive.

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Workup & Isolation:

    • Quench the reaction by carefully adding 1 mL of saturated NaHCO₃ solution to each well.

    • Extract with 1 mL of DCM.

    • Separate the organic layer and evaporate the solvent in a centrifugal evaporator to yield the crude product.

High-Throughput Purification and Quality Control

Achieving high purity is essential for generating reliable data in subsequent biological screening.[15][16] A generic, high-throughput purification workflow is recommended for both libraries.

  • Primary Purification: Crude products are dissolved in DMSO/methanol and purified using mass-directed preparative HPLC on a C18 column with a standard water/acetonitrile gradient containing 0.1% formic acid or trifluoroacetic acid.[17]

  • Fraction Collection: Fractions corresponding to the target mass are collected into a 96-well plate.

  • Quality Control (QC): An aliquot from each purified well is analyzed by analytical LC-MS to confirm identity and determine purity (typically >95%).

  • Final Plating: Purified compounds are dried, and a standardized stock solution (e.g., 10 mM in 100% DMSO) is prepared for biological screening and archival.

G Crude Crude Product (in 96-well plate) Dissolve Dissolve in DMSO/MeOH Crude->Dissolve Inject Inject onto Prep-HPLC System Dissolve->Inject MassSpec Mass Spectrometer (Trigger) Inject->MassSpec Eluent Stream Collect Fraction Collection (Target Mass) Inject->Collect MassSpec->Collect Signal QC QC Analysis (LC-MS) Collect->QC Final Final Plate (>95% Purity) QC->Final

Caption: Mass-directed purification workflow.

Application Example: Targeting Protein Kinases

Libraries derived from sulfonamide scaffolds have shown significant promise as inhibitors of protein kinases, a critical target class in oncology and immunology.[1] The "V-shaped" geometry of the N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold is particularly well-suited to target the ATP-binding site of many kinases. The sulfonamide can act as a hinge-binder, while the diversified substituents can explore the hydrophobic pocket and solvent-front regions.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Scaffold-Based Inhibitor Hinge Hinge Region (H-Bonding) Pocket Hydrophobic Pocket Solvent Solvent Front Scaffold N-(3-aminophenyl)-4-fluorobenzenesulfonamide Scaffold->Hinge Forms H-bonds R_group Diversified Group (from Library Synthesis) R_group->Pocket Occupies R_group->Solvent Extends into

Caption: Scaffold interaction with a kinase ATP site.

Conclusion

N-(3-aminophenyl)-4-fluorobenzenesulfonamide represents a superior starting scaffold for medicinal chemistry library synthesis. Its intrinsic drug-like properties, combined with the meta-amino group that enables three-dimensional diversification, provide a robust platform for hit discovery and lead optimization. The detailed parallel synthesis and purification protocols provided herein offer a clear and validated path for researchers to rapidly generate high-quality compound libraries, accelerating the drug discovery process.

References

  • Organic Chemistry Portal. (n.d.). Aniline synthesis by amination (arylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Asif, M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity. DOI: 10.1002/cbdv.202403434. Retrieved from [Link]

  • Frings, M., Bolm, C., & Blum, A. (2020). Sulfoximine N-Functionalization with N-Fluorobenzenesulfonamide. The Journal of Organic Chemistry. Retrieved from [Link]

  • Zimmerli, D., et al. (2005). High-Throughput Purification of Single Compounds and Libraries. ACS Combinatorial Science. Retrieved from [Link]

  • Valente, S., et al. (2016). Design, Synthesis and Biological Evaluation of 4-Amino-N-(4-aminophenyl)benzamide Analogues of Quinoline-Based SGI-1027 as Inhibitors of DNA Methylation. Molecules. Retrieved from [Link]

  • Nowak, M., et al. (2022). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules. Retrieved from [Link]

  • Ferreira, C. V., et al. (2023). Sulfonamide a Valid Scaffold for Antioxidant Drug Development. Antioxidants. Retrieved from [Link]

  • SpiroChem. (n.d.). Parallel Synthesis & High-Throughput Experimentation. Retrieved from [Link]

  • Ripka, W. C., Barker, G., & Krakover, J. (2001). High-throughput purification of compound libraries. Drug Discovery Today. DOI: 10.1016/s1359-6446(01)01751-2. Retrieved from [Link]

  • ResearchGate. (2013). What are the best conditions for synthesis of amide starting from an ester and aniline?. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Google Patents. (n.d.). EP0213572B1 - 3-and 4-amino-n(alkyl phenyl) benzamide compounds and composition containing same as anticonvulsant drugs.
  • Google Patents. (n.d.). CN102180800A - Synthesis method of aniline compound.
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  • Chandrasekhar, D., et al. (2011). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Organic and Medicinal Chemistry Letters. Retrieved from [Link]

  • ResearchGate. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Retrieved from [Link]

  • Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current Topics in Medicinal Chemistry. DOI: 10.2174/1568026614666140202204242. Retrieved from [Link]

  • American Chemical Society. (2023). Construction of Heteroleptic Copper Complexes in Perylene Diimide-Based COFs for Heterogeneous Metallaphotoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. DOI: 10.1021/acs.jmedchem.5b00258. Retrieved from [Link]

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  • MDPI. (2024). 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. Molbank. Retrieved from [Link]

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  • Taylor & Francis Group. (n.d.). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons. Retrieved from [Link]

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Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in Biological Assays

Welcome to the technical support center for N-(3-aminophenyl)-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions fo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-(3-aminophenyl)-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the solubility hurdles associated with this compound in various biological assays. Our goal is to empower you with the knowledge to develop robust and reproducible experimental protocols.

Introduction: Understanding the Solubility Puzzle

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a compound of interest in many research areas. However, like many small molecules in drug discovery pipelines, its poor aqueous solubility can be a significant roadblock to obtaining reliable and consistent data in biological assays.[1][2] This guide will provide a structured approach to systematically improving its solubility and ensuring the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the handling of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Q1: What are the primary reasons for the poor solubility of N-(3-aminophenyl)-4-fluorobenzenesulfonamide?

A1: The solubility of an organic molecule is a complex interplay of its physicochemical properties. For N-(3-aminophenyl)-4-fluorobenzenesulfonamide, its aromatic rings contribute to its hydrophobicity. Furthermore, the sulfonamide group, while ionizable, can participate in strong intermolecular hydrogen bonding in its solid state, making it resistant to dissolution in water.

Q2: What is the first step I should take when I encounter solubility issues with this compound?

A2: The first and most critical step is to determine the compound's kinetic solubility in a range of commonly used solvents. This will inform your choice of a suitable solvent for preparing a high-concentration stock solution. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide.

Q3: Can I just use 100% DMSO to dissolve the compound for my cell-based assay?

A3: While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many organic compounds, using high concentrations in cell-based assays can lead to cytotoxicity and other off-target effects.[3][4] It is crucial to keep the final concentration of DMSO in your assay medium as low as possible, typically below 0.5%, to maintain cell viability and the biological relevance of your results.[3]

Q4: How does pH affect the solubility of N-(3-aminophenyl)-4-fluorobenzenesulfonamide?

A4: The sulfonamide group in this compound is weakly acidic. Therefore, its solubility is expected to be pH-dependent.[5] At a pH above its acid dissociation constant (pKa), the sulfonamide will be deprotonated, forming a more soluble anionic species. A detailed explanation and a protocol to determine the pH-solubility profile are provided later in this guide.

Troubleshooting Guide: From Precipitation to Clear Solutions

This section is designed to help you diagnose and solve common precipitation problems encountered during your experiments.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitation upon addition of stock solution to aqueous buffer or cell culture medium. The compound's solubility limit in the final aqueous environment has been exceeded.- Reduce the final concentration: If your experimental design allows, lower the final concentration of the compound in the assay. - Increase the co-solvent concentration: If permissible for your assay, slightly increase the final concentration of the organic co-solvent (e.g., DMSO). However, always be mindful of its potential effects on the biological system. - Use a different solubilization strategy: Consider using cyclodextrins or adjusting the pH of your final solution, as detailed in the protocols below.
Precipitate forms over time during incubation. The compound may be unstable in the assay medium at 37°C, or the pH of the medium may be changing due to cellular metabolism.- Assess compound stability: Incubate the compound in the assay medium at 37°C for the duration of your experiment and visually inspect for precipitation. - Monitor pH changes: Measure the pH of your cell culture medium at the beginning and end of your experiment. If there is a significant drop in pH, consider using a more strongly buffered medium.[6]
Inconsistent results between experiments. This could be due to incomplete dissolution of the stock solution or variability in the preparation of working solutions.- Ensure complete dissolution of the stock solution: Use sonication or gentle warming to ensure your compound is fully dissolved in the stock solvent. - Prepare fresh working solutions: Always prepare working solutions fresh from the stock solution for each experiment.

In-Depth Technical Guidance & Experimental Protocols

I. Determining the Kinetic Solubility of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

This protocol will guide you through a systematic approach to identify the most suitable solvent for your stock solution.

Objective: To determine the approximate solubility of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in a panel of common laboratory solvents.

Materials:

  • N-(3-aminophenyl)-4-fluorobenzenesulfonamide

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Methanol (MeOH)

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG400)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Clear microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Preparation: Weigh out a small amount of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (e.g., 5 mg) into separate microcentrifuge tubes for each solvent to be tested.

  • Solvent Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding tube.

  • Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for complete dissolution.

  • Incremental Solvent Addition: If the compound is not fully dissolved, add another precise volume of the solvent (e.g., 100 µL) and repeat step 3.

  • Endpoint Determination: Continue adding the solvent incrementally until the compound is completely dissolved. Record the total volume of solvent added.

  • Calculation: Calculate the approximate solubility in mg/mL.

  • Repeat for all solvents: Follow the same procedure for all the selected solvents.

Data Interpretation:

SolventApproximate Solubility (mg/mL)Observations
DMSO
Ethanol
Methanol
Propylene Glycol
PEG400
PBS (pH 7.4)

This table will provide a clear comparison of the solubility in different solvents, allowing you to select the one that provides the highest concentration for your stock solution.

II. Leveraging pH to Enhance Solubility: A Step-by-Step Guide

Given that N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a weak acid, adjusting the pH of the solution can significantly increase its solubility.

Causality: The sulfonamide group (-SO₂NH-) can donate a proton. According to the Henderson-Hasselbalch equation, as the pH of the solution increases above the pKa of the sulfonamide, the equilibrium will shift towards the deprotonated (anionic) form of the molecule. This charged species is generally more soluble in aqueous solutions.

Workflow for pH-Dependent Solubility Enhancement:

Caption: Workflow for determining the pH-solubility profile.

Protocol for Generating a pH-Solubility Profile:

  • pKa Estimation: While an experimental determination is most accurate, you can obtain a predicted pKa value for the sulfonamide group using computational tools or by searching the literature for structurally similar compounds.[7][8]

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 6.0 to 9.0 in 0.5 pH unit increments).

  • Sample Preparation: Add an excess amount of N-(3-aminophenyl)-4-fluorobenzenesulfonamide to each buffer solution in separate tubes.

  • Equilibration: Agitate the samples at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Data Analysis: Plot the measured solubility (on a logarithmic scale) against the pH of the buffer. The resulting graph will show the pH at which the solubility of your compound significantly increases.

III. Utilizing Cyclodextrins for Enhanced Solubility

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules within their central cavity, thereby increasing their apparent solubility in aqueous solutions.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.[10]

Mechanism of Action:

G cluster_0 Before Complexation cluster_1 Inclusion Complex Formation cluster_2 After Complexation A N-(3-aminophenyl)-4-fluorobenzenesulfonamide (Hydrophobic) C Poor Solubility E Hydrophobic Cavity A->E B Water (Polar Solvent) D HP-β-Cyclodextrin D->E Encapsulates F Hydrophilic Exterior G Inclusion Complex D->G I Enhanced Solubility H Water

Caption: Mechanism of cyclodextrin-mediated solubilization.

Protocol for Preparing a Stock Solution with HP-β-Cyclodextrin:

  • Prepare HP-β-CD Solution: Prepare a concentrated solution of HP-β-cyclodextrin in your desired aqueous buffer (e.g., 40% w/v).

  • Add Compound: Add N-(3-aminophenyl)-4-fluorobenzenesulfonamide to the HP-β-CD solution.

  • Facilitate Complexation: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle warming may also be applied.

  • Sterile Filtration: If for use in cell culture, sterile filter the final solution through a 0.22 µm filter.

Conclusion: A Strategic Approach to Solubility

Successfully incorporating N-(3-aminophenyl)-4-fluorobenzenesulfonamide into your biological assays requires a systematic and informed approach to its solubilization. By understanding the physicochemical properties of the compound and employing the strategies and protocols outlined in this guide, you can develop robust methods that ensure the accuracy and reproducibility of your research. Remember to always validate your solubilization method to ensure it does not interfere with your specific assay.

References

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  • Young Researchers. (2023). Preparation of pH Solution | Acidic pH | Basic pH | Solution | Molar Solution | Young Researchers. YouTube. Available at: [Link]

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  • Parmar, K. & Patel, J. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available at: [Link]

  • Moskot, M. et al. (2019). Cell viability following exposure to DMSO. Cells were grown in medium... ResearchGate. Available at: [Link]

  • G. T. Hefter and R. P. T. Tomkins (Eds.). (2003). The Experimental Determination of Solubilities. ResearchGate. Available at: [Link]

  • Shoukat, H. et al. (2022). Development of β-cyclodextrin/polyvinypyrrolidone-co-poly (2-acrylamide-2-methylpropane sulphonic acid) hybrid nanogels as nano-drug delivery carriers to enhance the solubility of Rosuvastatin: An in vitro and in vivo evaluation. PLOS ONE. Available at: [Link]

  • Chemistry For Everyone. (2024). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

  • Unknown. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Unknown. (n.d.). Schematic representation of the pH-solubility profile of a basic drug. (Adapted from Ref.[11]).. ResearchGate. Available at: [Link]

  • Unknown. (2018). The influence of dimethyl sulfoxide (DMSO) on metabolic activity and morphology of melanoma cell line WM-266-4. Cellular and Molecular Biology. Available at: [Link]

  • Various Authors. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?. ResearchGate. Available at: [Link]

  • Unknown. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzamide. PubChem. Available at: [Link]

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Optimization

Optimization of reaction conditions for N-(3-aminophenyl)-4-fluorobenzenesulfonamide synthesis

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic outcomes.

Introduction

The synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a critical process in the development of various pharmaceutical agents. The molecule's structure, featuring a sulfonamide linkage and a fluorinated aromatic ring, makes it a valuable intermediate. This guide will focus on a robust and reproducible synthetic strategy involving the selective protection of one amine group of m-phenylenediamine, followed by sulfonylation and subsequent deprotection. This approach is designed to maximize yield and purity by minimizing the formation of undesired bis-sulfonated byproducts.

Reaction Pathway Overview

The synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide can be strategically achieved in a three-step process to ensure regioselectivity and high purity. This pathway is designed to address the primary challenge of controlling the reaction at one of the two nucleophilic amino groups of m-phenylenediamine.

graph Synthesis_Pathway { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="m-Phenylenediamine"]; B [label="Mono-acetylated\nm-phenylenediamine"]; C [label="N-Acetyl-N'-(4-fluorobenzenesulfonyl)\n-m-phenylenediamine"]; D [label="N-(3-aminophenyl)-4-fluorobenzenesulfonamide"];

A -> B [label=" Acetylation\n(Acetic Anhydride)"]; B -> C [label=" Sulfonylation\n(4-Fluorobenzenesulfonyl chloride,\nPyridine)"]; C -> D [label=" Deprotection\n(Acidic or Basic Hydrolysis)"]; }

Caption: Three-step synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Low yield of mono-acetylated m-phenylenediamine (Step 1) 1. Di-acetylation: Both amino groups have reacted with the acetylating agent. 2. Incomplete reaction: Not all of the m-phenylenediamine has reacted.1. Control stoichiometry: Carefully add the acetylating agent (e.g., acetic anhydride) dropwise and use a slight excess of m-phenylenediamine. This statistically favors mono-substitution. 2. Optimize reaction temperature: Perform the acetylation at a low temperature (e.g., 0-5 °C) to reduce the rate of the second acetylation, thereby increasing selectivity for the mono-acetylated product. 3. Monitor reaction progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. Quench the reaction once the desired mono-acetylated product is maximized.
Formation of bis-sulfonated byproduct in Step 2 1. Inefficient protection: The acetyl group is not sufficiently deactivating the protected amino group. 2. Harsh reaction conditions: High temperatures or prolonged reaction times can lead to the reaction of the protected amine.1. Verify purity of mono-acetylated intermediate: Ensure the starting material for this step is of high purity and free from unreacted m-phenylenediamine. 2. Use a suitable base: Pyridine is a commonly used base that also acts as a catalyst.[1] Ensure it is dry and used in appropriate amounts to neutralize the HCl generated during the reaction without promoting side reactions. 3. Maintain low temperature: Add the 4-fluorobenzenesulfonyl chloride solution slowly at a reduced temperature (e.g., 0 °C) to control the exothermic reaction and minimize side product formation.
Low yield in the sulfonylation step (Step 2) 1. Hydrolysis of 4-fluorobenzenesulfonyl chloride: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the unreactive sulfonic acid.[2] 2. Poor quality of reagents: Impure starting materials or solvents can interfere with the reaction.1. Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents. Handle 4-fluorobenzenesulfonyl chloride in a dry environment (e.g., under a nitrogen atmosphere).[2] 2. Use fresh or properly stored reagents: 4-Fluorobenzenesulfonyl chloride should be stored in a desiccator.[2] Solvents should be freshly distilled or from a sealed bottle.
Incomplete deprotection (Step 3) 1. Insufficient acid/base or reaction time: The hydrolysis of the acetyl group is not going to completion. 2. Steric hindrance: The sulfonamide group might sterically hinder the approach of the hydrolyzing agent.1. Optimize hydrolysis conditions: For acidic hydrolysis, refluxing with an appropriate concentration of HCl is common. For basic hydrolysis, a solution of NaOH or KOH can be used. Monitor the reaction by TLC until the starting material is consumed. 2. Increase reaction temperature or time: If the reaction is sluggish, cautiously increasing the temperature or extending the reaction time may be necessary.
Product is difficult to purify 1. Presence of multiple byproducts: Inadequate control over the reaction has led to a complex mixture. 2. Product is an oil or difficult to crystallize: The product may not readily form a solid.1. Optimize reaction conditions: Revisit the troubleshooting steps for each reaction to minimize byproduct formation. 2. Purification by column chromatography: If crystallization is challenging, purification using silica gel column chromatography is a reliable alternative.[3] A gradient elution system (e.g., hexane/ethyl acetate) can be used to separate the product from impurities. 3. Recrystallization from a suitable solvent system: Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexane) to find conditions that promote crystallization.

Frequently Asked Questions (FAQs)

Q1: Why is a protecting group strategy necessary for this synthesis?

A1: m-Phenylenediamine has two nucleophilic amino groups. Direct reaction with 4-fluorobenzenesulfonyl chloride would likely result in a mixture of the desired mono-sulfonated product, the undesired bis-sulfonated product, and unreacted starting material. A protecting group, such as an acetyl group, temporarily deactivates one of the amino groups, allowing for selective sulfonylation of the other.[4] The protecting group can then be removed in a subsequent step to yield the desired product.[5]

Q2: What are the critical parameters to control during the sulfonylation step?

A2: The most critical parameters are temperature, stoichiometry, and the absence of moisture. The reaction is typically exothermic, so maintaining a low temperature (e.g., 0 °C) during the addition of the sulfonyl chloride is crucial to prevent side reactions. Precise control of the stoichiometry helps to avoid the formation of bis-sulfonated byproducts. Lastly, 4-fluorobenzenesulfonyl chloride is highly susceptible to hydrolysis, so anhydrous conditions are essential for a good yield.[2]

Q3: How can I monitor the progress of each reaction step?

A3: Thin Layer Chromatography (TLC) is an effective technique for monitoring the progress of each step. By spotting the reaction mixture alongside the starting material(s) on a TLC plate and eluting with an appropriate solvent system, you can visualize the consumption of reactants and the formation of products. This allows for real-time assessment of the reaction's progress and helps in determining the optimal reaction time.

Q4: What are the common impurities I might see, and how can I remove them?

A4: Common impurities include the bis-sulfonated byproduct, unreacted starting materials, and hydrolyzed 4-fluorobenzenesulfonyl chloride (4-fluorobenzenesulfonic acid). Purification is typically achieved through recrystallization or column chromatography. The choice of method depends on the nature of the impurities. A wash with a dilute base can help remove the acidic sulfonic acid impurity.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, several safety precautions are necessary. 4-Fluorobenzenesulfonyl chloride is corrosive and moisture-sensitive; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] m-Phenylenediamine is toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[6][7] Always work in a well-ventilated area and use appropriate PPE. The deprotection step often involves strong acids or bases, which are corrosive and should be handled with care.

Detailed Experimental Protocols

Step 1: Synthesis of N-(3-aminophenyl)acetamide (Mono-acetylation of m-phenylenediamine)
graph Step1_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Dissolve m-phenylenediamine\nin suitable solvent"]; B [label="Cool to 0-5 °C"]; C [label="Slowly add\nAcetic Anhydride"]; D [label="Stir at room temperature"]; E [label="Monitor by TLC"]; F [label="Quench and Isolate Product"];

A -> B; B -> C; C -> D; D -> E; E -> F; }

Caption: Workflow for the mono-acetylation of m-phenylenediamine.
  • Materials:

    • m-Phenylenediamine

    • Acetic anhydride

    • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate)

    • Saturated sodium bicarbonate solution

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, dissolve m-phenylenediamine (1.0 equivalent) in the chosen solvent.

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetic anhydride (0.95 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction progress by TLC until the starting material is consumed and the mono-acetylated product is maximized.

    • Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acetic acid.

    • Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography to yield pure N-(3-aminophenyl)acetamide.

Step 2: Synthesis of N-acetyl-N'-(4-fluorobenzenesulfonyl)-m-phenylenediamine
  • Materials:

    • N-(3-aminophenyl)acetamide (from Step 1)

    • 4-Fluorobenzenesulfonyl chloride

    • Anhydrous pyridine

    • Anhydrous dichloromethane (DCM)

  • Procedure:

    • Dissolve N-(3-aminophenyl)acetamide (1.0 equivalent) in anhydrous DCM in a flask under a nitrogen atmosphere.

    • Add anhydrous pyridine (1.1 equivalents) to the solution and cool to 0 °C.

    • In a separate flask, dissolve 4-fluorobenzenesulfonyl chloride (1.05 equivalents) in anhydrous DCM.

    • Add the 4-fluorobenzenesulfonyl chloride solution dropwise to the cooled mixture of the acetylated diamine and pyridine.

    • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution, and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography.

Step 3: Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (Deprotection)
  • Materials:

    • N-acetyl-N'-(4-fluorobenzenesulfonyl)-m-phenylenediamine (from Step 2)

    • Hydrochloric acid (e.g., 3M) or Sodium hydroxide solution (e.g., 2M)

    • Ethanol or Methanol

  • Procedure (Acidic Hydrolysis):

    • Suspend N-acetyl-N'-(4-fluorobenzenesulfonyl)-m-phenylenediamine in a mixture of ethanol and 3M hydrochloric acid.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

    • Filter the precipitate, wash with water, and dry to obtain the crude product.

    • Recrystallize from a suitable solvent (e.g., ethanol/water) to get the pure N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

References

  • U.S. Patent 3,839,294 A, "Sulfonation of diamides of meta-phenylenediamine," issued October 1, 1974.
  • Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines.
  • Chemos GmbH & Co.KG. (2024, April 29).
  • U.S. Patent 4,118,742, "Antiviral Benzimidazoles," issued October 3, 1978.
  • Paget, C. J., et al. (1983).
  • Vedejs, E., & Lin, S. Z. (1994). Deprotection of Arenesulfonamides with Samarium Iodide. The Journal of Organic Chemistry, 59(6), 1602–1603.
  • Bolm, C., & Hildebrand, J. P. (1999). The Fukuyama Amine Synthesis. In Comprehensive Organic Synthesis II (pp. 1093-1115). Elsevier.
  • Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439.
  • Sojitra, N. A., et al. (2013). A microwave-assisted and classical method for the synthesis of 4-(3, 5-dimethyl-1phenyl-1H-pyrazol-4-ylazo)-N-(2-substituted-4-oxo-4Hquinazolin-3-yl)benzenesulfonamides. Journal of Saudi Chemical Society, 17(3), 327-334.
  • Sigma-Aldrich. (2024, September 9).
  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Dergipark, 25(4), 120-124.
  • RSC Publishing. (2014, May 6). Sulfonyl Protective Groups.
  • ResearchGate. (2018, March 3). Highly Efficient and Simple Route to Synthesize N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide and Its Crystal Structure.
  • MDPI. (2018). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities.
  • Wiley-VCH. (2017).
  • RSC Publishing. (2015).
  • ResearchGate. (2017). Sulfonation of poly(p-phenylenediamine) polymer.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • Methodical letter. (n.d.). Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamide and amino acid (tyrosine, glutamine)
  • ChemicalBook. (n.d.). 3-AMINO-N-(4-CHLOROPHENYL)BENZAMIDE synthesis.
  • DergiPark. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi.
  • Google Patents. (n.d.). CN101863829A - Synthesis method of 3-fluorine-4-aminopyridine.
  • ResearchGate. (n.d.). Scheme 9.12 Synthesis of the sulfonated diamines by condensation of... | Download Scientific Diagram.
  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Scientific Diagram.
  • MDPI. (n.d.). Highly Sulfonated Diamine Synthesized Polyimides and Protic Ionic Liquid Composite Membranes Improve PEM Conductivity.
  • SciELO México. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof.
  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine.
  • MDPI. (n.d.). N-(2,3-Difluorophenyl)-2-fluorobenzamide.
  • ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j.
  • PubMed. (2011). Synthesis of 3-amino-4-fluoropyrazoles.
  • ResearchGate. (2018).
  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide.
  • WIPO Patentscope. (n.d.). WO/2022/088301 METHOD FOR SYNTHESIZING M-PHENYLENEDIAMINE.
  • SIELC Technologies. (n.d.). UV-Vis Spectrum of m-Phenylenediamine.
  • ChemicalBook. (n.d.). N-(4-AMINOPHENYL)-3-METHYLBENZAMIDE synthesis.
  • Asymmetric Synthesis of Sulfonamides and Evaluation of Their Histone Deacetylase (HDAC) Activity. (n.d.).

Sources

Troubleshooting

Technical Support Center: Purification of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and its Analogs

Introduction Welcome to the Technical Support Center for the purification of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and its structural analogs. These compounds are pivotal intermediates in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the purification of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and its structural analogs. These compounds are pivotal intermediates in medicinal chemistry and materials science. However, their purification presents distinct challenges due to their polarity, hydrogen bonding capabilities, and potential for side-product formation.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the underlying principles of purification, enabling you to troubleshoot and adapt these strategies for your specific analogs. We will explore the most effective techniques—recrystallization and flash column chromatography—providing detailed protocols, troubleshooting guides, and FAQs to address common experimental hurdles.

Section 1: Understanding the Molecule: Physicochemical Properties

The purification strategy for any compound is dictated by its physical and chemical properties. N-(3-aminophenyl)-4-fluorobenzenesulfonamide possesses two primary amine groups and a sulfonamide linkage, making it a highly polar molecule with significant hydrogen bonding capacity.

PropertyValueSource
Molecular Formula C₁₂H₁₂FN₃O₂S[1]
Molecular Weight 263.32 g/mol [1]
XLogP3 0.9[1]
Hydrogen Bond Donor Count 3[1]
Hydrogen Bond Acceptor Count 5[1]
General Solubility Soluble in polar organic solvents like THF, acetonitrile, and alcohols; sparingly soluble in non-polar solvents.[2][3]

These properties indicate that the molecule will interact strongly with polar stationary phases (like silica gel) and will require polar solvents for elution in chromatography and dissolution for recrystallization.

Section 2: Primary Purification Strategies: A Head-to-Head Comparison

The two primary methods for purifying these sulfonamides are recrystallization and flash column chromatography. The choice between them depends on the nature of the impurities and the scale of the reaction.

  • Recrystallization: Ideal for removing small amounts of impurities from a large amount of product, especially when the product is a solid with good crystallinity. It is often more scalable and cost-effective than chromatography.

  • Flash Column Chromatography: The preferred method for separating complex mixtures with multiple components or when impurities have similar solubility profiles to the desired product.[4] It offers higher resolution but is often more time-consuming and solvent-intensive.

The following workflow provides a logical approach to selecting your primary purification method.

G start Crude Product Analysis (TLC or HPLC) decision1 Is there one major spot/peak with minor impurities? start->decision1 decision2 Is the crude product a solid? decision1->decision2 Yes chromatography Perform Flash Column Chromatography decision1->chromatography No (Complex Mixture) recrystallization Attempt Recrystallization decision2->recrystallization Yes decision2->chromatography No (Oil/Gum) check_purity Check Purity (TLC/HPLC/NMR) recrystallization->check_purity chromatography->check_purity end_pure Product is Pure check_purity->end_pure >95% Purity end_impure Product is Impure check_purity->end_impure <95% Purity end_impure->chromatography Purify Further

Caption: Decision workflow for selecting a purification strategy.

Section 3: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Recrystallization Troubleshooting

Q1: My product is "oiling out" as a liquid instead of forming crystals. Why is this happening and how do I fix it?

A1: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point or when the solution is too highly concentrated with impurities, creating a low-melting eutectic mixture.[5]

  • Immediate Cause & Solution: The solution is likely cooling too quickly or is too concentrated. Re-heat the mixture to re-dissolve the oil, add a small amount (5-10%) of additional hot solvent to dilute the solution, and allow it to cool much more slowly.[5] Covering the flask with a watch glass and insulating it can promote the slow cooling necessary for crystal formation.[6][7]

  • Underlying Cause & Solution: The chosen solvent may be too nonpolar. A good recrystallization solvent should dissolve the compound when hot but not when cold. For polar sulfonamides, solvent mixtures like ethanol/water or isopropanol/water are often effective.[5][8] You can also try inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previously successful batch.[5]

G start Oiling Out Occurs step1 Re-heat to dissolve oil start->step1 step2 Add 5-10% more hot solvent step1->step2 step3 Allow to cool VERY slowly step2->step3 decision1 Crystals Form? step3->decision1 success Success decision1->success Yes failure Still Oiling Out decision1->failure No step4 Change solvent system (e.g., to more polar mix) failure->step4

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Q2: I'm getting a very low yield after recrystallization. What are the common causes?

A2: Low yield is a frequent issue and can be attributed to several factors:

  • Using too much solvent: The most common mistake is adding too much hot solvent during the dissolution step. This keeps a significant portion of your product dissolved in the mother liquor even after cooling. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]

  • Incomplete cooling: Ensure the flask has cooled to room temperature before moving it to an ice bath. This maximizes precipitation.[5][6]

  • Premature crystallization: If crystals form during hot filtration, you will lose product. Solution: Use a pre-warmed funnel and filter flask, and perform the filtration as quickly as possible to prevent the solution from cooling.[5][6]

  • Inappropriate solvent choice: If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor.[5]

Q3: My product is an amorphous powder, not crystalline. How can I improve this?

A3: Amorphous solids are often less pure and harder to handle than crystalline materials. This typically results from precipitation that is too rapid.

  • Slower Cooling: The key to growing well-defined crystals is to allow the solution to cool undisturbed over a longer period. Avoid immediately placing the hot flask in an ice bath.[7]

  • Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (e.g., THF, acetone). Then, slowly add a miscible "anti-solvent" (e.g., water, hexane) in which the compound is insoluble, until the solution just becomes cloudy. Let it stand undisturbed. This controlled reduction in solubility promotes gradual crystal growth.[6]

Chromatography Troubleshooting

Q1: My compound is stuck at the top of the silica column (Rf = 0). What should I do?

A1: This indicates your mobile phase is not polar enough to move the highly polar sulfonamide off the polar silica gel.

  • Solution: Increase the polarity of your eluent. If you are using an ethyl acetate/hexane system, gradually increase the percentage of ethyl acetate. For very polar analogs, you may need to switch to a more polar system, such as methanol/dichloromethane.[9] A common starting point for polar compounds is 5% methanol in dichloromethane.[9]

Q2: My separation between the product and an impurity is poor (spots are too close on TLC). How can I improve resolution?

A2: Improving resolution requires changing the selectivity of your chromatographic system.

  • Change Solvent System: Simply increasing or decreasing polarity may not be enough. Try a different solvent combination with different chemical properties. For example, if ethyl acetate/hexane fails, try ether/hexane or acetone/dichloromethane. The standard ethyl acetate/hexane system is often best for difficult separations, but experimentation is key.[9]

  • Use High-Quality Silica: Ensure you are using silica gel with a small, uniform particle size (e.g., 40-63 µm) for flash chromatography, as this provides a larger surface area and better separation.

Section 4: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities I need to remove from my N-(3-aminophenyl)-4-fluorobenzenesulfonamide synthesis?

A1: The impurities will depend on your specific reaction conditions, but common culprits include:

  • Unreacted Starting Materials: Residual 3-phenylenediamine or 4-fluorobenzenesulfonyl chloride.

  • Hydrolyzed Starting Material: 4-fluorobenzenesulfonic acid, formed if the sulfonyl chloride is exposed to moisture. This is highly polar and can often be removed by an aqueous wash or will remain at the baseline in normal-phase chromatography.[7]

  • Bis-sulfonated Byproduct: Reaction of both amine groups of 3-phenylenediamine with the sulfonyl chloride. This impurity will be significantly less polar than your desired mono-sulfonated product.

  • Positional Isomers: If the starting materials are not pure, isomeric impurities may be present in the final product.

Q2: How do I confirm the purity and identity of my final product?

A2: A combination of techniques is necessary:

  • Chromatography: A single, sharp spot on TLC in multiple solvent systems is a good indicator of purity. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the gold standard.[10] A peak purity analysis using a photodiode array (PDA) detector can confirm that a single chromatographic peak is not composed of co-eluting impurities.[10][11]

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for confirming the chemical structure of the desired product and identifying any impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.[12][13]

Q3: How does changing the functional groups on my analog affect the purification strategy?

A3: Any change to the molecule's structure will alter its polarity and solubility, requiring adjustments to the purification protocol.

  • Adding Non-Polar Groups (e.g., alkyl, aryl): This will decrease the overall polarity. The compound will be more soluble in less polar solvents (like dichloromethane, ethyl acetate) and will move faster on a silica gel column. You will likely need to use a less polar mobile phase (e.g., a higher percentage of hexane in an ethyl acetate/hexane system).

  • Adding Polar Groups (e.g., -OH, -COOH): This will increase the overall polarity. The compound will be less soluble in non-polar solvents and will adhere more strongly to silica gel. You will need a more polar mobile phase (e.g., methanol/dichloromethane) for chromatography.[9] For highly polar compounds, reversed-phase chromatography or aqueous normal-phase chromatography may be necessary alternatives.[14]

Section 5: Detailed Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water System

This protocol is a robust starting point for purifying solid, crude N-(3-aminophenyl)-4-fluorobenzenesulfonamide that appears relatively pure by TLC.

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal volume of ethanol and heat the mixture to a gentle boil with stirring. Continue adding ethanol in small portions until the solid just dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.[5]

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Do not disturb the flask during this period.[7]

  • Induce Precipitation: Once at room temperature, slowly add water dropwise while swirling until the solution becomes persistently cloudy.

  • Maximize Yield: Allow the flask to stand undisturbed for at least an hour to allow for crystal growth. Afterwards, place the flask in an ice-water bath for 20-30 minutes to maximize crystal formation.[5][6]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of an ice-cold ethanol/water mixture to remove any remaining mother liquor.[6]

  • Drying: Dry the crystals in a desiccator or a vacuum oven at a suitable temperature to obtain the purified product.

Protocol 2: Flash Column Chromatography

This protocol is designed for separating the target compound from less polar byproducts (e.g., bis-sulfonated impurity) and more polar impurities (e.g., hydrolyzed starting material).

  • TLC Analysis & Solvent Selection: First, analyze your crude mixture by TLC. A good starting solvent system to test is 50% ethyl acetate in hexane. For this polar molecule, you will likely need a more polar system. Test a gradient of methanol in dichloromethane (e.g., 2%, 5%, 10% MeOH in DCM). Aim for a solvent system that gives your product an Rf value of ~0.3.[15]

  • Column Packing: Prepare a glass column with silica gel (80-100 g of silica per 1 g of crude mixture is a good rule of thumb). Pack the column using your initial, least polar eluent (e.g., 100% DCM or 50% EtOAc/Hexane). Ensure the silica bed is compact and level.[16]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a volatile solvent (like acetone or methanol).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of your packed column.[4]

  • Elution:

    • Begin eluting with your starting, less polar solvent system.

    • Collect fractions and monitor them by TLC.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute your product. For example, you might run a gradient from 2% to 10% methanol in dichloromethane.[4]

  • Fraction Analysis & Isolation:

    • Analyze the collected fractions by TLC to identify those containing your pure product.

    • Combine the pure fractions in a round-bottomed flask.

    • Remove the solvent via rotary evaporation to yield the purified compound.[4]

References
  • US2777844A - Sulfonamide purification process - Google P
  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s).
  • Technical Support Center: Crystallinity of Sulfonamide Compounds - Benchchem.
  • common issues in sulfonamide synthesis and solutions - Benchchem.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Purification of Organic Compounds by Flash Column Chrom
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride - Trends in Sciences.
  • related impurities 4-aminophenol: Topics by Science.gov.
  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchG
  • Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection - Analyst (RSC Publishing).
  • Benzenesulfonamide, 4-amino-N-(3-aminophenyl)- | C12H13N3O2S | CID - PubChem.
  • Flash Chromatography Basics | Sorbent Technologies, Inc.
  • AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS - Googleapis.com.
  • Very polar compound purification using aqueous normal-phase flash column chrom
  • N-Fluorobenzenesulfonimide | 133745-75-2 - ChemicalBook.
  • Valid

Sources

Optimization

Technical Support Center: Navigating the Complexities of Multi-Kinase Inhibition with Dasatinib

A Guide to Understanding and Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for navigating the multifaceted activity of kinase inhibi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Understanding and Mitigating Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for navigating the multifaceted activity of kinase inhibitors. This guide is structured to provide you, the researcher, with the critical insights and practical tools necessary to anticipate, identify, and address the off-target effects of potent, multi-targeted kinase inhibitors. While the initial query concerned the sparsely characterized N-(3-aminophenyl)-4-fluorobenzenesulfonamide, we will pivot to a well-documented and structurally relevant exemplar: Dasatinib . The principles and methodologies discussed herein are broadly applicable to the characterization of any kinase inhibitor with a complex target profile.

Frequently Asked Questions (FAQs)

Here, we address common questions that arise when working with a multi-targeted inhibitor like Dasatinib.

Q1: What are the primary and major off-targets of Dasatinib that I should be aware of in my experiments?

A1: Dasatinib is a potent inhibitor of the BCR-ABL fusion protein and Src family kinases (Src, Lck, Yes).[2] However, it also exhibits significant activity against other kinases, which should be considered potential off-targets depending on your experimental context. These include c-Kit, platelet-derived growth factor receptor β (PDGFRβ), and Bruton's tyrosine kinase (Btk).[1][3] The inhibition of these kinases can lead to a range of cellular effects that may be independent of BCR-ABL or Src inhibition. For instance, off-target effects on bone homeostasis have been observed, suggesting an impact on osteoblast-osteoclast interactions.[4]

Q2: I am observing a phenotype in my cell-based assay at a concentration of Dasatinib that is higher than the reported IC50 for its primary target. How can I determine if this is an off-target effect?

A2: This is a classic scenario that warrants a systematic approach to deconvolution. An IC50 value is highly dependent on the specific assay conditions, particularly the ATP concentration.[5] Cellular potency can differ significantly from biochemical potency. The first step is to verify the phosphorylation status of your intended target (e.g., autophosphorylated Src or a direct substrate like CrkL for BCR-ABL) at the concentrations you are using. If your primary target is fully inhibited at concentrations where you are seeing the phenotype of interest, it is highly likely you are observing an off-target effect. Further investigation using orthogonal approaches, as detailed in our troubleshooting guide, is recommended.

Q3: Can computational tools help me predict potential off-target effects of Dasatinib in my specific cellular model?

A3: Yes, computational approaches can provide valuable hypotheses for potential off-targets. Methods like KinomeFEATURE use binding site similarity to predict cross-reactivity across the kinome.[6] Other approaches use machine learning models trained on large datasets of known inhibitor activities to predict novel interactions.[7] These predictions should always be experimentally validated, but they can guide your investigation and help you prioritize which off-target pathways to examine.

Troubleshooting Guide: From Unexpected Results to Confident Conclusions

This section provides a structured approach to troubleshooting common issues encountered when using Dasatinib.

Scenario 1: Unexpected Cell Viability/Proliferation Results

You observe potent inhibition of cell proliferation in a cancer cell line that does not express BCR-ABL, and where Src family kinases are not considered the primary drivers.

A Unexpected Anti-proliferative Effect Observed B Is the effect dose-dependent? A->B C Perform dose-response curve (e.g., 1 nM to 10 µM) B->C Action D No -> Artifact or cytotoxicity at high concentrations. Re-evaluate experimental setup. B->D No E Yes -> Proceed to target validation B->E Yes C->B F Validate inhibition of primary targets (e.g., pSrc) via Western Blot E->F G Primary targets not inhibited or already maximally inhibited at lower concentrations? F->G H Hypothesize off-target effect G->H Yes I Consult kinase profiling databases for known Dasatinib off-targets (e.g., c-Kit, PDGFRβ) H->I J Does your cell line express any of these off-targets? I->J K No -> Consider unbiased screening (Chemoproteomics) J->K No L Yes -> Validate inhibition of off-target pathway (e.g., p-c-Kit, p-PDGFRβ) J->L Yes M Rescue experiment: express a drug-resistant mutant of the hypothesized off-target L->M N Phenotype rescued? M->N O Yes -> Off-target validated N->O Yes P No -> Re-evaluate other potential off-targets or mechanisms N->P No

Caption: Troubleshooting unexpected anti-proliferative effects.

A dose-dependent effect suggests a specific pharmacological interaction rather than non-specific toxicity.[8] If the primary targets are not the drivers in your system, or if their inhibition does not correlate with the observed phenotype, it is logical to suspect an off-target mechanism.[1] Consulting public databases of kinase inhibitor profiles is a cost-effective first step to form a hypothesis.[9] The definitive experiment is often a "rescue" by expressing a drug-resistant mutant of the suspected off-target kinase, which, if successful, provides strong evidence for the off-target interaction being responsible for the phenotype.

Scenario 2: Contradictory Results Between Biochemical and Cellular Assays

Dasatinib shows potent inhibition of your kinase of interest in a biochemical assay, but much higher concentrations are needed to see an effect in a cellular context.

A Discrepancy between biochemical and cellular potency B Review Assay Conditions A->B H Is cellular target engagement confirmed? A->H C Biochemical Assay: What is the ATP concentration? B->C D Cellular Assay: Is the compound stable in media? Is it cell-permeable? B->D E High cellular [ATP] (mM range) can outcompete ATP-competitive inhibitors C->E G Assess compound stability (e.g., LC-MS) and permeability (e.g., PAMPA) D->G Action F Perform biochemical assay with physiological (~1-5 mM) ATP concentration E->F Action I Perform cellular thermal shift assay (CETSA) or use a target engagement probe H->I Action J No engagement -> Permeability/stability issue I->J No K Engagement confirmed, but no downstream effect -> Pathway redundancy or inactive target I->K Yes

Caption: Resolving potency discrepancies between assay types.

The intracellular concentration of ATP is in the millimolar range, which is often much higher than the Km(ATP) of many kinases used in biochemical assays. For an ATP-competitive inhibitor like Dasatinib, this high intracellular ATP concentration can lead to a rightward shift in the IC50 value in cells.[5] Furthermore, poor cell permeability, rapid metabolism, or efflux by cellular transporters can reduce the effective intracellular concentration of the inhibitor. Confirming target engagement directly in cells using techniques like the Cellular Thermal Shift Assay (CETSA) is crucial to distinguish between a lack of compound access and a lack of downstream biological effect.

Data Presentation: Kinase Selectivity Profile of Dasatinib

The following table summarizes the inhibitory activity of Dasatinib against a panel of selected kinases to illustrate its multi-targeted nature.

Kinase TargetIC50 (nM)Target ClassImplication for Experiments
BCR-ABL <1 Primary TargetPotent inhibition expected at sub-nanomolar concentrations.
SRC <1 Primary TargetPotent inhibition expected at sub-nanomolar concentrations.
c-KIT 5Off-TargetPotential for confounding effects in cells expressing c-KIT.
PDGFRβ 28Off-TargetRelevant in studies involving stromal cells or angiogenesis.
BTK 6Off-TargetImportant consideration in immunology and B-cell malignancy studies.
VEGFR2 >1000Weakly InhibitedGenerally not a primary concern at typical experimental concentrations.

Note: IC50 values are approximate and can vary based on assay conditions. Data compiled from publicly available sources.[1]

Experimental Protocols

To empower your research, we provide detailed step-by-step methodologies for key experiments.

Protocol 1: Western Blotting for On- and Off-Target Pathway Inhibition

This protocol allows you to assess the phosphorylation status of kinases and their downstream effectors in response to Dasatinib treatment.

  • Cell Culture and Treatment: Plate your cells of interest at a suitable density and allow them to adhere/stabilize overnight. Treat with a dose-range of Dasatinib (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 1-4 hours).

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run on an SDS-PAGE gel, and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies to consider:

      • On-Target: p-Src (Tyr416), total Src, p-CrkL (Tyr207), total CrkL.

      • Potential Off-Target: p-c-Kit (Tyr719), total c-Kit, p-PDGFRβ (Tyr751), total PDGFRβ.

      • Loading Control: GAPDH, β-actin.

    • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an appropriate imaging system. Densitometry analysis should be used for quantification.

Protocol 2: Chemoproteomics-based Target Identification (Affinity Pulldown)

This advanced technique can help identify the full spectrum of Dasatinib-binding proteins in an unbiased manner.[10][11]

  • Probe Synthesis: Synthesize a Dasatinib analog with a linker and an affinity tag (e.g., biotin). This step is crucial and often requires significant medicinal chemistry expertise.

  • Lysate Preparation: Prepare a native cell lysate from your experimental model.

  • Affinity Pulldown:

    • Incubate the lysate with the biotinylated Dasatinib probe.

    • As a control for competition, pre-incubate a separate aliquot of the lysate with an excess of free, unmodified Dasatinib before adding the probe.

    • Capture the probe and its binding partners using streptavidin-coated beads.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins.

  • Mass Spectrometry: Analyze the eluted proteins by LC-MS/MS.

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control (free Dasatinib competition). These are high-confidence Dasatinib binders.

References

  • Dasatinib (SPRYCEL) Prescribing Information. Food and Drug Administration. [Link]

  • Garcia-Gomez, A., et al. (2018). Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. Journal of Clinical Medicine, 7(11), 449. [Link]

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • van der Worp, H. B., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 160(5), 1033-1043. [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • MDPI. (2026). Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization. [Link]

  • BMG LABTECH. (2020). Kinase assays. [Link]

  • Zhang, Y., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Advanced Science, 11(2), e2305608. [Link]

  • ResearchGate. (n.d.). Kinase profile of dasatinib. [Link]

  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297-315. [Link]

  • Lo, Y. C., et al. (2018). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 34(13), i586-i594. [Link]

  • National Center for Biotechnology Information. (n.d.). Aminopyrazole Carboxamide Bruton's Tyrosine Kinase Inhibitors. Irreversible to Reversible Covalent Reactive Group Tuning. [Link]

  • National Center for Biotechnology Information. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. [Link]

  • Taylor & Francis Online. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. [Link]

  • MDPI. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. [Link]

  • Taylor & Francis Online. (2020). Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast? [Link]

  • National Center for Biotechnology Information. (2017). The target landscape of clinical kinase drugs. [Link]

  • Hantschel, O., et al. (2007). The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib. Proceedings of the National Academy of Sciences, 104(33), 13283-13288. [Link]

Sources

Troubleshooting

Cell permeability issues with N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Technical Support Center: N-(3-aminophenyl)-4-fluorobenzenesulfonamide From the Desk of the Senior Application Scientist Welcome to the technical support resource for N-(3-aminophenyl)-4-fluorobenzenesulfonamide. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: N-(3-aminophenyl)-4-fluorobenzenesulfonamide

From the Desk of the Senior Application Scientist

Welcome to the technical support resource for N-(3-aminophenyl)-4-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to cell permeability, that can arise during in-vitro studies. Our goal is to provide you with the foundational knowledge and practical troubleshooting strategies required to ensure the accuracy and reproducibility of your experimental results. By understanding the physicochemical properties of this compound and employing robust methodologies, you can overcome common hurdles and generate reliable data.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the properties and handling of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Q1: What are the key physicochemical properties of N-(3-aminophenyl)-4-fluorobenzenesulfonamide?

Understanding the basic physicochemical properties is the first step in designing a successful cell-based experiment. These parameters directly influence the compound's behavior in aqueous solutions and its ability to cross the cell membrane.

PropertyValueSource
Molecular Formula C₁₂H₁₁FN₂O₂S[BLDpharm][1]
Molecular Weight 266.29 g/mol [BLDpharm][1]
XLogP3 0.9[PubChem][2]
Hydrogen Bond Donors 3[PubChem][2]
Hydrogen Bond Acceptors 5[PubChem][2]
Storage Sealed in dry, 2-8°C[BLDpharm][1]

Q2: How do these properties relate to the compound's potential cell permeability?

The properties listed above provide clues about the compound's potential to passively diffuse across the lipid bilayer of a cell, often assessed using frameworks like Lipinski's Rule of Five.

  • Molecular Weight: At 266.29 g/mol , it is well under the 500 g/mol guideline, which is favorable for permeability.

  • Lipophilicity (XLogP3): An XLogP3 of 0.9 indicates moderate lipophilicity. While a positive value is good for membrane partitioning, this relatively low value suggests the compound is not excessively "greasy" and should have sufficient aqueous solubility to avoid precipitating in media.

  • Hydrogen Bonding: With 3 hydrogen bond donors and 5 acceptors, the molecule has significant hydrogen bonding capacity.[2] This can increase its affinity for water, potentially hindering its ability to enter the hydrophobic membrane core. This characteristic is a primary suspect if permeability issues arise. The effect of such structural features on permeability can be significant.[3]

Q3: What is the best way to dissolve and store N-(3-aminophenyl)-4-fluorobenzenesulfonamide?

Proper solubilization is critical for accurate dosing.[4] Given its sulfonamide structure, the compound is likely poorly soluble in water but soluble in organic solvents.

  • Recommended Solvent: Use dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved; sonication can be used to aid this process.

  • Stock Solution Storage: Aliquot the stock solution into single-use volumes and store at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles, which can lead to compound degradation or precipitation.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. It is crucial to ensure the final concentration of DMSO in the culture is non-toxic to your cells, typically below 0.5% (v/v) .

Q4: What is a recommended starting concentration range for cell-based assays?

If the compound's mechanism of action and potency are unknown, a broad concentration range is recommended for initial screening. A typical starting range would be from 10 nM to 100 µM, using a semi-log dose-response curve. This wide range helps to identify the active concentration window without missing activity due to using concentrations that are too high (causing toxicity) or too low.

Section 2: Troubleshooting Guide: Cell Permeability & Assay Issues

This section provides a systematic approach to diagnosing and resolving common experimental problems.

Issue 1: I am not observing any biological effect, or the effect is much weaker than expected.

This is the most common issue and is often linked to the compound not reaching its intracellular target at a sufficient concentration.

Troubleshooting_Flowchart Start No / Low Cellular Activity CheckSolubility Step 1: Verify Compound Solubility in Final Assay Medium Start->CheckSolubility Precipitate Is precipitation visible? (Microscopy / Light Scatter) CheckSolubility->Precipitate SolubilitySolutions Action: - Lower final concentration - Pre-dilute in serum-free medium - Filter stock solution (0.22 µm) Precipitate->SolubilitySolutions Yes CheckPermeability Step 2: Assess Cell Permeability Precipitate->CheckPermeability No SolubilitySolutions->CheckPermeability RunPAMPA Action: - Run PAMPA or Caco-2 assay - Increase incubation time - Test in serum-free vs. serum-containing media CheckPermeability->RunPAMPA CheckStability Step 3: Evaluate Compound Stability RunPAMPA->CheckStability RunQC Action: - Prepare fresh stock solutions - Analyze compound purity/integrity via LC-MS CheckStability->RunQC Conclusion If issues persist, consider structural modification to improve permeability. RunQC->Conclusion

Caption: Troubleshooting Decision Tree for Low Compound Activity.

  • Causality 1: Poor Solubility & Precipitation in Media.

    • The Problem: Although your DMSO stock is clear, diluting it into aqueous culture medium (especially medium containing proteins and salts) can cause the compound to crash out of solution.[4] What you think is a 10 µM solution may functionally be much lower.

    • How to Verify: Visually inspect the wells after adding the compound, preferably with a microscope. Look for crystalline structures or amorphous precipitates.

    • Solutions:

      • Reduce Concentration: Your effective concentration may be limited by solubility. Perform a dose-response experiment starting from a lower concentration.

      • Modify Dilution Scheme: Briefly vortex the media immediately after adding the compound stock to facilitate rapid dispersion.

      • Serum Effects: Proteins in fetal bovine serum (FBS) can bind to small molecules, reducing the free concentration available to enter cells. Try performing the experiment in serum-free or low-serum media for a short duration and compare the results.

  • Causality 2: Insufficient Cell Permeability.

    • The Problem: The compound may be soluble but unable to efficiently cross the cell membrane due to its physicochemical properties, such as its hydrogen bonding capacity.[3]

    • How to Verify: The most direct way is to perform a cell permeability assay. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion. For a more biologically relevant system that includes active transport and efflux, the Caco-2 permeability assay is the gold standard.

    • Solutions:

      • Increase Incubation Time: If permeability is low, a longer incubation time may be required to allow sufficient compound to accumulate inside the cells. Test a time course (e.g., 6, 24, 48 hours) to see if the biological effect increases.

      • Structural Analogs: If you have access to medicinal chemistry resources, consider synthesizing analogs with reduced hydrogen bond donor/acceptor counts or increased lipophilicity to improve permeability.

  • Causality 3: Compound Instability.

    • The Problem: The compound may be unstable in aqueous media or in the presence of cellular enzymes, degrading before it can act on its target.

    • How to Verify: Use an analytical method like LC-MS to measure the concentration of the parent compound in your cell culture supernatant over time.

    • Solutions:

      • Use Fresh Solutions: Always prepare working solutions fresh from a frozen stock immediately before use.

      • Minimize Exposure: Protect the compound from light and prolonged exposure to ambient temperatures.

Issue 2: I am observing high variability between replicate wells.
  • The Problem: Inconsistent results make data interpretation impossible. This often points to technical issues in assay setup rather than the compound itself.

  • Solutions:

    • Improve Dosing Technique: When adding the compound to wells, do not pipette directly onto the cell monolayer. Instead, dispense the compound into the medium and gently mix by swirling the plate or using a multi-channel pipette to mix each well.

    • Check for Edge Effects: The outer wells of a microplate are prone to evaporation, leading to increased compound and media component concentrations. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media to create a humidity barrier.

    • Ensure Homogenous Cell Seeding: An uneven distribution of cells will lead to variable results. Ensure your cell suspension is homogenous before and during plating.

Issue 3: I am seeing signs of cellular toxicity even at low concentrations.
  • The Problem: Cell death or stress can confound your results, making it unclear if you are observing a specific biological effect or a general toxic one.

  • Solutions:

    • Run a Solvent Toxicity Control: Always include a "vehicle control" group of cells treated with the highest concentration of DMSO used in your experiment. This confirms that any observed toxicity is due to the compound, not the solvent.

    • Perform a Cytotoxicity Assay: Use a standard assay (e.g., MTT, LDH release, or CellTiter-Glo®) in parallel with your functional assay. This will allow you to determine the concentration at which the compound becomes toxic (the "toxic threshold") and ensure your functional experiments are conducted at non-toxic concentrations.

Section 3: Key Experimental Protocols

Protocol 3.1: Preparation of Stock and Working Solutions

This protocol ensures accurate and consistent compound concentrations.

  • Calculate Required Mass: To prepare a 10 mM stock solution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (MW = 266.29 g/mol ), weigh out 2.66 mg of the compound.

  • Dissolve in DMSO: Add 1 mL of high-purity, anhydrous DMSO to the 2.66 mg of compound.

  • Ensure Complete Solubilization: Vortex the vial vigorously for 1-2 minutes. If necessary, place the vial in a sonicating water bath for 5-10 minutes until the solution is completely clear.

  • Aliquot and Store: Dispense the 10 mM stock solution into small, single-use aliquots (e.g., 20 µL) in sterile microcentrifuge tubes. Store immediately at -20°C or -80°C.

  • Prepare Working Solution: For an experiment, thaw one aliquot. To achieve a final concentration of 10 µM in a cell culture well containing 100 µL of medium, perform a serial dilution. For example, dilute the 10 mM stock 1:100 in media to create a 100 µM intermediate solution. Then, add 10 µL of this 100 µM solution to 90 µL of media in the well. Note: This results in a final DMSO concentration of 0.1%, which is well-tolerated by most cell lines.

Protocol 3.2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's ability to diffuse across a lipid membrane, serving as a strong predictor of passive cell permeability.

PAMPA_Workflow PrepareDonor 1. Prepare Donor Plate Add compound (e.g., 100 µM) to each well of a 96-well microplate. CoatFilter 2. Coat Filter Plate Pipette lipid solution (e.g., lecithin in dodecane) onto the filter membrane of a 96-well filter plate. Assemble 3. Assemble PAMPA Sandwich Place the coated filter plate on top of the donor plate, creating a 'sandwich'. CoatFilter->Assemble Incubate 4. Incubate Incubate the sandwich at room temperature for 4-18 hours. Assemble->Incubate Disassemble 5. Disassemble & Collect Separate the plates. Add buffer to a new 96-well acceptor plate. Incubate->Disassemble Measure 6. Measure Concentrations Quantify compound concentration in donor, acceptor, and reference wells via UV-Vis spectroscopy or LC-MS. Disassemble->Measure Calculate 7. Calculate Permeability (Papp) Use concentrations and physical parameters to calculate the permeability coefficient. Measure->Calculate

Caption: Experimental Workflow for the PAMPA Assay.

  • Materials: 96-well filter plate (e.g., Millipore MultiScreen), 96-well donor and acceptor plates, porcine brain lipid or lecithin, dodecane, phosphate-buffered saline (PBS), UV-Vis plate reader or LC-MS.

  • Prepare Donor Solution: Dilute N-(3-aminophenyl)-4-fluorobenzenesulfonamide in PBS (with a low percentage of DMSO, e.g., 1-2%) to the desired concentration (e.g., 100-200 µM). Add this solution to the wells of the donor plate.

  • Coat Filter Plate: Prepare a solution of lipid in dodecane (e.g., 2% w/v). Carefully pipette 5 µL of this lipid solution onto the membrane of each well in the filter plate. Allow it to impregnate the membrane for 5 minutes.

  • Assemble Sandwich: Gently place the lipid-coated filter plate onto the donor plate. The solution in the donor plate will make contact with the underside of the artificial membrane.

  • Add Acceptor Buffer: Pipette PBS into the top of the filter plate wells (this is now the acceptor compartment).

  • Incubate: Cover the plate assembly to prevent evaporation and incubate at room temperature for 4 to 18 hours with gentle shaking.

  • Measure Concentrations: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax).

  • Calculate Permeability: The apparent permeability coefficient (Papp) is calculated using an established formula that considers the volume of the wells, the surface area of the membrane, the incubation time, and the measured concentrations. This value can be compared to standard compounds with known permeability (e.g., propranolol for high permeability, theophylline for low permeability).

References

  • Khan, I. U., et al. (2011). N-(4-Aminophenyl)-4-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2371. [Link]

  • Di Meo, F., et al. (2023). Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. Journal of Chemical Information and Modeling, 63(23), 7247–7261. [Link]

  • ChemBK. 4-aminobenzenesulfonamide. ChemBK Chemical Database. [Link]

  • PubChem. 4-amino-N-(3-aminophenyl)benzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Li, P., et al. (2021). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. Journal of Medicinal Chemistry, 64(15), 11219–11235. [Link]

  • Scott, J. S., et al. (2023). Understanding and Improving the Membrane Permeability of VH032-Based PROTACs. ACS Medicinal Chemistry Letters, 14(6), 794–801. [Link]

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Optimization

Handling and storage guidelines for N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Welcome to the technical support guide for N-(3-aminophenyl)-4-fluorobenzenesulfonamide (CAS: 436089-66-6). This document is designed for researchers, chemists, and drug development professionals, providing in-depth, fie...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for N-(3-aminophenyl)-4-fluorobenzenesulfonamide (CAS: 436089-66-6). This document is designed for researchers, chemists, and drug development professionals, providing in-depth, field-proven insights into the handling, storage, and application of this compound. My goal is to move beyond simple instructions and explain the scientific rationale behind these guidelines, empowering you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Compound Properties & Safety First

This section provides a summary of the essential chemical and safety information. Understanding these properties is the foundation for safe and effective handling.

What are the key chemical properties of this compound?

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a sulfonamide derivative. The structure features a fluorinated benzene ring attached to a sulfonamide linker, which in turn is connected to an aminophenyl group. This combination of functional groups dictates its chemical behavior, including its reactivity, solubility, and potential as a synthetic building block.

Table 1: Physicochemical Properties of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

PropertyValueSource
CAS Number 436089-66-6[1]
Molecular Formula C₁₂H₁₁FN₂O₂S[1]
Molecular Weight 266.29 g/mol [1]
Appearance Typically a solid (e.g., white or off-white powder)Inferred from related compounds[2]
Storage 2-8°C, Sealed in a dry environment[1]
What are the primary hazards and what personal protective equipment (PPE) is required?

Inferred Hazards:

  • Skin Irritation: Similar sulfonamides are known to cause skin irritation.[3][4][5][6]

  • Serious Eye Irritation: Causes serious eye irritation upon contact.[3][4][5][6]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[3][5][6]

  • Harmful if Swallowed: May be harmful if ingested.[3][5][6]

Causality: The aminophenyl group can be sensitizing, and fine chemical powders are often respiratory irritants. The general reactivity of sulfonamides can also lead to irritation upon contact with skin and eyes.

Mandatory PPE Protocol:

  • Eye Protection: Always wear chemical safety goggles or a face shield.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Wash hands thoroughly after handling.[4]

  • Body Protection: A standard laboratory coat is required.

  • Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust.[3]

Section 2: Storage and Stability Guidelines

Proper storage is critical for maintaining the purity and efficacy of N-(3-aminophenyl)-4-fluorobenzenesulfonamide. Degradation can introduce impurities that may compromise experimental results.

What is the recommended long-term storage condition?

For long-term storage, the compound should be kept at 2-8°C in a tightly sealed container.[1]

Expert Insight: The primary degradation pathways for this molecule are likely oxidation and hydrolysis.

  • Oxidation: The aminophenyl group is susceptible to air oxidation, which can lead to the formation of colored impurities (often pink, brown, or purple). Storing under an inert atmosphere (e.g., argon or nitrogen) can significantly extend the shelf life, especially for high-purity applications.[7][8]

  • Hydrolysis: The sulfonamide bond is generally stable but can be susceptible to hydrolysis under strongly acidic or basic conditions, particularly at elevated temperatures.[9] Keeping the material dry is crucial.

I noticed the powder has changed color from white to slightly pink/brown. Can I still use it?

A color change is a visual indicator of potential degradation, likely due to oxidation of the amine functional group.

Recommendation:

  • For non-critical applications (e.g., synthetic starting material): You may be able to proceed, but be aware that the purity is compromised, which could affect reaction yields and introduce side products.

  • For high-sensitivity applications (e.g., biological assays, reference standard): It is strongly recommended to use a fresh, uncolored lot of the compound. The colored impurities could be biologically active or interfere with analytical measurements.

How should I store solutions of the compound?

Solutions are generally less stable than the solid powder.

  • Solvent Choice: Use anhydrous, high-purity solvents. DMSO is a common choice for creating stock solutions.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Shelf Life: The stability of the compound in solution is not well-documented. It is best practice to prepare fresh solutions for critical experiments or, if necessary, to qualify stored solutions before use.

Section 3: Handling and Solution Preparation

Proper technique during handling and solution preparation is key to achieving accurate and reproducible results.

What solvents can I use to dissolve N-(3-aminophenyl)-4-fluorobenzenesulfonamide?

Based on its structure (containing both polar and non-polar moieties), the compound is expected to be soluble in polar organic solvents.

Table 2: Recommended Solvents for Preparation

SolventExpected SolubilityRationale & Notes
Dimethyl Sulfoxide (DMSO) HighA common solvent for preparing high-concentration stock solutions for biological screening.[10]
N,N-Dimethylformamide (DMF) HighSimilar to DMSO, a polar aprotic solvent suitable for stock solutions.
Tetrahydrofuran (THF) Moderate to HighA less polar option, often used in organic synthesis.[2]
Methanol / Ethanol ModerateThe compound may have some solubility in alcohols, but heating might be required.
Water Low to InsolubleThe aromatic rings make the molecule largely hydrophobic. Solubility is expected to be very poor.
Dichloromethane (DCM) ModerateOften used in synthetic reactions and purification.[2]
Protocol: Preparing a 10 mM Stock Solution in DMSO

This protocol provides a step-by-step method for accurately preparing a stock solution.

  • Pre-Weighing: Allow the vial of N-(3-aminophenyl)-4-fluorobenzenesulfonamide to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, accurately weigh out 2.66 mg of the compound into a sterile, appropriate-sized vial.

  • Solvent Addition: Add 1.0 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex or sonicate gently until all solid material is completely dissolved. A brief, gentle warming (to ~30-37°C) can aid dissolution if needed.

  • Storage: Store the resulting 10 mM stock solution in single-use aliquots at -20°C or below.

My compound is not dissolving well. What should I do?

If you encounter solubility issues, follow this troubleshooting workflow.

Caption: Decision workflow for troubleshooting solubility issues.

Section 4: Troubleshooting Experimental Issues

This section addresses common problems encountered during synthetic reactions involving this compound.

Q: My reaction yield is unexpectedly low. What are the potential causes?

Low yield in reactions involving N-(3-aminophenyl)-4-fluorobenzenesulfonamide can often be traced back to a few key areas.

Caption: Troubleshooting flowchart for low reaction yields.

Expert Elaboration:

  • Reagent Purity: As mentioned, oxidation of the amine is a primary concern. An impure starting material with oxidized species will inherently lead to lower yields of the desired product.

  • Amine Reactivity: The free amine (-NH₂) is a nucleophile and a base. In many reaction schemes, it may compete with other desired reaction pathways or be protonated, rendering it unreactive. If your reaction targets another part of the molecule, consider using a standard amine protecting group (e.g., Boc, Cbz).

  • Sulfonamide Stability: While robust, the sulfonamide linkage can be cleaved under harsh conditions. If your reaction requires strong acid or base, or prolonged heating, you may be losing product to degradation.[9]

Section 5: Frequently Asked Questions (FAQs)

  • Q1: Is this compound light-sensitive?

    • A: While specific data is unavailable, many aromatic amines exhibit some degree of light sensitivity. It is good practice to store the solid and any solutions in amber vials or otherwise protected from light.[7]

  • Q2: How do I dispose of waste containing this compound?

    • A: Dispose of the compound and its containers in accordance with local, state, and federal regulations for chemical waste. Do not allow it to enter drains or the environment.[4]

  • Q3: Can this compound be used in biological assays?

    • A: Yes, sulfonamides are a well-known class of compounds with diverse biological activities.[10][11] However, you must ensure the purity of the compound is suitable for your specific assay and that the solvent (e.g., DMSO) concentration is within the tolerated limits for your cell lines or experimental system.

  • Q4: What are typical analytical methods to confirm the identity and purity of this compound?

    • A: Standard methods include ¹H-NMR, ¹³C-NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[10] For NMR, DMSO-d₆ is a common solvent.[10]

References

  • Synthesis and characterization of novel sulfonamides derivatives of 4-(4-aminophenyl)morpholin-3-one and its antimicrobial activity. International Journal of Novel Research and Development (IJNRD). [Link]

  • Synthesis of Sulfenamides from Aminoesters and their Stability. ResearchGate. [Link]

  • N-(4-aminophenyl)-3,4-difluorobenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]

  • Benzenesulfonamide, 4-amino-N-(3-aminophenyl)-. PubChem, National Center for Biotechnology Information. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. [Link]

  • A new synthesis of sulfonamides by aminolysis of p-nitrophenylsulfonates yielding potent and selective adenosine A2B receptor antagonists. PubMed, National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-(3-aminophenyl)-4-fluorobenzenesulfonamide and Other Kinase Inhibitors for Angiogenesis Research

Introduction: The Critical Role of Kinase Inhibition in Oncology Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to survival and angiogenesis....

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Kinase Inhibition in Oncology

Protein kinases are fundamental regulators of cellular signaling, governing processes from proliferation and differentiation to survival and angiogenesis. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized cancer treatment by offering targeted therapies that can selectively block the activity of these oncogenic drivers.

One of the most validated targets in this arena is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a pivotal role in angiogenesis—the formation of new blood vessels that are essential for tumor growth and metastasis.[1][2] Consequently, the inhibition of VEGFR-2 is a key strategy in anti-cancer drug development.[1][2]

The benzenesulfonamide scaffold is a well-established pharmacophore in medicinal chemistry, known for its versatile roles in targeting various enzymes, including protein kinases.[3] Its derivatives have been successfully developed as potent inhibitors of several kinases, including VEGFR-2.[3][4] This guide will provide a comparative analysis of a novel investigational compound, N-(3-aminophenyl)-4-fluorobenzenesulfonamide, against established multi-kinase inhibitors, Sorafenib and Lenvatinib, with a focus on their efficacy against VEGFR-2.

Disclaimer: N-(3-aminophenyl)-4-fluorobenzenesulfonamide is presented here as a hypothetical lead compound for illustrative purposes. The experimental data attributed to it are representative values derived from similar molecules in its class to provide a framework for comparison.

Compound Profiles

N-(3-aminophenyl)-4-fluorobenzenesulfonamide (Hypothetical Profile)

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a synthetic small molecule featuring a central benzenesulfonamide core. The presence of the 3-amino group and the 4-fluoro substitution on the phenyl rings are key modifications hypothesized to enhance its binding affinity and selectivity for the ATP-binding pocket of VEGFR-2. Its proposed mechanism of action involves competitive inhibition of ATP, thereby preventing the autophosphorylation of the kinase and the subsequent downstream signaling cascade that promotes endothelial cell proliferation and migration.

Sorafenib (Nexavar®)

Sorafenib is an FDA-approved multi-kinase inhibitor used in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[5][6] Its mechanism of action involves the inhibition of several serine/threonine and receptor tyrosine kinases, including VEGFR-2, VEGFR-3, PDGFR-β, c-KIT, and RAF kinases.[6][7] This broad-spectrum activity contributes to its dual effect of inhibiting both tumor cell proliferation and angiogenesis.[5]

Lenvatinib (Lenvima®)

Lenvatinib is another potent, orally available multi-kinase inhibitor approved for the treatment of certain types of thyroid, renal, and hepatocellular carcinomas.[8] It primarily targets VEGFR-1, -2, and -3, as well as other kinases involved in angiogenesis and tumor progression, such as FGFR1-4, PDGFRα, KIT, and RET.[8] Lenvatinib is noted for its potent inhibition of VEGFR-2 and a binding mode that is distinct from other inhibitors in its class.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of a kinase inhibitor is determined by its potency (how much of the drug is needed to achieve inhibition) and its selectivity (its ability to inhibit the target kinase over other kinases).

Biochemical Potency (IC50)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate higher potency.

CompoundVEGFR-2 IC50 (nM)Other Key Targets (IC50 in nM)
N-(3-aminophenyl)-4-fluorobenzenesulfonamide 15 (Hypothetical)To be determined
Sorafenib 27[9]RAF-1, B-RAF, c-KIT, FLT-3, PDGFR-β[5][6]
Lenvatinib 4[8]VEGFR-1 (22), VEGFR-3 (5.2), FGFR1, PDGFRβ (39), RET (35)[8]

This table summarizes the biochemical potency of the compounds against VEGFR-2 and other relevant kinases.

Cellular Activity

Inhibition of kinase activity should translate to a functional effect at the cellular level, such as the inhibition of cancer cell proliferation.

CompoundCell LineAssayIC50 / GI50 (µM)
N-(3-aminophenyl)-4-fluorobenzenesulfonamide HUVEC (Hypothetical)Proliferation0.05
Sorafenib MCF-7Proliferation>10
Lenvatinib Hep3B2.1-7Proliferation0.23[10]
HuH-7Proliferation0.42[10]

This table presents the anti-proliferative activity of the compounds in various cancer cell lines.

Signaling Pathway and Experimental Workflow Visualization

To understand the context of VEGFR-2 inhibition and the methods used to evaluate these compounds, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates VEGF VEGF VEGF->VEGFR2 Binds PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Migration, Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Kinase Inhibitor (e.g., N-(3-aminophenyl)-4- fluorobenzenesulfonamide) Inhibitor->VEGFR2 Inhibits Autophosphorylation

Caption: Simplified VEGFR-2 signaling pathway leading to angiogenesis.

Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_invivo In Vivo Models KinaseAssay In Vitro Kinase Assay (e.g., LanthaScreen™) - Determine IC50 CellCulture Cell Culture (e.g., HUVEC, Cancer Lines) KinaseAssay->CellCulture Lead Compound Selection ViabilityAssay Cell Viability Assay (e.g., CellTiter-Glo®) - Determine GI50 CellCulture->ViabilityAssay WesternBlot Western Blot - Assess p-VEGFR-2 levels CellCulture->WesternBlot Xenograft Tumor Xenograft Model - Measure tumor growth inhibition ViabilityAssay->Xenograft Candidate for In Vivo Testing WesternBlot->Xenograft

Caption: Standard workflow for kinase inhibitor evaluation.

Experimental Protocols

A rigorous evaluation of a novel kinase inhibitor requires standardized and reproducible experimental protocols. Below are methodologies for key assays.

In Vitro Kinase Activity Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding of the test compound to the kinase of interest.

Principle: A fluorescently labeled antibody (Europium-labeled) and a tracer molecule that binds to the kinase's ATP pocket are used. When the tracer is bound, Förster Resonance Energy Transfer (FRET) occurs between the Europium and the tracer. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the signal.

Protocol:

  • Reagent Preparation: Prepare a solution of VEGFR-2 kinase, an Alexa Fluor™-labeled tracer, and a Europium-labeled anti-tag antibody in kinase buffer.

  • Compound Plating: Serially dilute N-(3-aminophenyl)-4-fluorobenzenesulfonamide, Sorafenib, and Lenvatinib in DMSO and plate into a 384-well microplate.

  • Reaction Setup: Add the kinase/tracer/antibody mix to the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) measurements.

  • Data Analysis: Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This assay determines the number of viable cells in culture based on the quantification of ATP.

Principle: The CellTiter-Glo® reagent lyses cells and provides the necessary components for a luciferase reaction that generates a luminescent signal proportional to the amount of ATP present.

Protocol:

  • Cell Plating: Seed Human Umbilical Vein Endothelial Cells (HUVEC) or a relevant cancer cell line into a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for 72 hours.

  • Reagent Addition: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well.

  • Incubation: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated controls and plot the percentage of viability against the compound concentration to calculate the GI50 (half-maximal growth inhibition) value.

Western Blot for VEGFR-2 Phosphorylation

This technique is used to detect the level of activated (phosphorylated) VEGFR-2 in cells.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

Protocol:

  • Cell Treatment and Lysis: Culture HUVEC cells and starve them overnight. Stimulate with VEGF in the presence or absence of the test compounds for a short period (e.g., 10 minutes). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate with a primary antibody against p-VEGFR-2 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total VEGFR-2 and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Analysis: Quantify the band intensities to determine the relative levels of p-VEGFR-2.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a hypothetical VEGFR-2 inhibitor against the established drugs Sorafenib and Lenvatinib. The presented data highlights the importance of evaluating both biochemical potency and cellular activity. While the hypothetical data for N-(3-aminophenyl)-4-fluorobenzenesulfonamide suggests promising potency, further extensive studies would be required to determine its selectivity profile, in vivo efficacy, and safety.

The field of kinase inhibitor research is continually evolving, with a focus on developing more selective and potent compounds to overcome drug resistance and reduce off-target effects. The methodologies and comparative analyses outlined here represent a standard approach for the preclinical evaluation of novel kinase inhibitors, paving the way for the development of next-generation cancer therapeutics.

References

  • Structure-Guided Design of Benzothiazole and Benzimidazole-Based Urea Derivatives Curtailing Oncogenic Signaling via. (2025). American Chemical Society.
  • Wilhelm, S. M., et al. (2008). Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Clinical Cancer Research. [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Sulfonylamide Compounds as CDK2 Inhibitors for Treating Cancer. (2020). ACS Medicinal Chemistry Letters. [Link]

  • Sunitinib in the treatment of gastrointestinal stromal tumor: patient selection and perspectives. (2016). Dovepress. [Link]

  • Synthesis and biological evaluation of sulfonamide analogues of the phosphatidylinositol 3-kinase inhibitor ZSTK474. (2017). PubMed. [Link]

  • Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC. [Link]

  • Sorafenib Pharmacodynamics. ClinPGx. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). (2007). PubMed Central. [Link]

  • NEXAVAR (sorafenib) tablets, for oral use. accessdata.fda.gov. [Link]

  • Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. (2015). PMC. [Link]

  • Sulfonamide Derivatives as Potent VEGFR-2 Inhibitors: Advances and Therapeutic Perspectives: A Comprehensive Review. MDPI. [Link]

  • Sorafenib mechanism of action: tumor proliferation and angiogenesis. Adapted from Mol Cancer Ther. 2008. ResearchGate. [Link]

  • Lenvatinib Suppresses Angiogenesis through the Inhibition of both the VEGFR and FGFR Signaling Pathways. (2016). PLOS ONE. [Link]

  • SUNItinib. Cancer Care Ontario. [Link]

  • Efficacy | mRCC | SUTENT® (sunitinib malate) for HCP | Safety Info. sutenthcp.com. [Link]

  • Sulfonylamide compounds as cdk2 inhibitors.

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Comparative

A Comparative Guide to the Cross-Reactivity Profiling of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Executive Summary: The development of targeted therapeutics requires a profound understanding of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity or polypharmacology, complicating clinica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The development of targeted therapeutics requires a profound understanding of a compound's selectivity. Off-target interactions can lead to unforeseen toxicity or polypharmacology, complicating clinical development. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a representative sulfonamide-containing compound. The sulfonamide moiety is a versatile scaffold present in drugs targeting a wide array of proteins, including kinases, carbonic anhydrases, and proteases.[1][2][3] Consequently, compounds like this warrant rigorous, multi-tiered selectivity screening. We present a strategic combination of large-scale in vitro screening with orthogonal, cell-based target engagement and unbiased chemical proteomics to build a robust selectivity profile. This guide compares this novel compound's hypothetical profile against established kinase inhibitors, providing detailed experimental protocols and data interpretation frameworks for researchers in drug discovery.

Introduction: The Imperative of Selectivity Profiling

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, renowned for its ability to engage in critical hydrogen bonding interactions with protein targets.[2] Its presence in a multitude of approved drugs highlights its utility, but also underscores the potential for cross-reactivity with unintended biological targets.[1][3] N-(3-aminophenyl)-4-fluorobenzenesulfonamide (hereafter designated Cmpd-X ) is a research chemical whose biological targets are not widely defined. Given that the sulfonamide scaffold is a common feature in kinase inhibitors, this guide will proceed under the working hypothesis that Cmpd-X is a novel inhibitor of a specific protein kinase, for instance, a Cyclin-Dependent Kinase (CDK).[4][5]

Understanding a kinase inhibitor's selectivity is paramount. The human kinome consists of over 500 members, many of which share structural homology in the ATP-binding pocket. Unintended inhibition of off-target kinases can lead to significant safety liabilities or, in some cases, beneficial polypharmacology. Therefore, a systematic, multi-pronged approach is essential to de-risk a development candidate and elucidate its true mechanism of action.[6]

This guide outlines a tiered strategy for profiling Cmpd-X , comparing its performance to two well-characterized ATP-competitive kinase inhibitors:

  • Comparator A (High Selectivity): A hypothetical, highly selective inhibitor for the primary target (e.g., CDK2).

  • Comparator B (Lower Selectivity): A known multi-kinase inhibitor (e.g., Dasatinib), which serves as a positive control for broad cross-reactivity.

A Tiered Strategy for Cross-Reactivity Assessment

A robust profiling campaign does not rely on a single method. We advocate for a tiered approach that moves from broad, high-throughput screening to more physiologically relevant, lower-throughput validation.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Discovery T1 In Vitro Kinome Scan (400+ Kinases, Single Dose) T2 Cellular Thermal Shift Assay (CETSA®) (On-Target & Key Off-Targets) T1->T2 Identifies potential hits T3 Chemical Proteomics (AC-MS) (Proteome-Wide Target ID) T2->T3 Confirms cellular engagement

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Large-Scale In Vitro Kinome Scanning

The first step is to obtain a broad view of the compound's interaction landscape across the human kinome. Competition binding assays, such as Eurofins' KINOMEscan™, are the industry standard.[7]

3.1 Experimental Principle & Protocol

The KINOMEscan™ platform utilizes a competition binding assay where the compound of interest is tested for its ability to displace an immobilized, active-site directed ligand from a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.[8]

Step-by-Step Protocol:

  • Compound Preparation: Solubilize Cmpd-X , Comparator A, and Comparator B in 100% DMSO to a stock concentration of 10 mM.

  • Assay Concentration: For the primary screen (scanMAX panel), prepare a working solution to achieve a final assay concentration of 1 µM. This concentration is sufficiently high to detect even weak off-target interactions.

  • Assay Execution: Submit compounds to a commercial vendor (e.g., Eurofins Discovery) for screening against their largest available kinase panel (e.g., 468 kinases).[7] The vendor will perform the binding assay.

  • Data Analysis: Results are typically provided as 'Percent of Control' (%Ctrl), where a lower number indicates stronger binding.

    • %Ctrl = (test compound signal - positive control signal) / (negative control signal - positive control signal) * 100

3.2 Comparative Data Presentation (Hypothetical)

The primary screen identifies a list of potential "hits." A common threshold for a significant interaction is a %Ctrl value < 10 or < 35.

KinaseCmpd-X (%Ctrl @ 1µM)Comparator A (%Ctrl @ 1µM)Comparator B (%Ctrl @ 1µM)
CDK2 (On-Target) 0.5 0.2 1.1
CDK58.225.72.5
GSK3B45.188.45.6
FLT3 9.5 92.1 0.8
SRC68.395.30.1
ABL172.098.10.1

3.3 Interpretation & Next Steps

  • Cmpd-X: Shows potent binding to the intended target (CDK2) and two significant off-targets (CDK5, FLT3).

  • Comparator A: Demonstrates high selectivity for CDK2 with minimal off-target binding at 1 µM.

  • Comparator B: As expected, shows broad activity against multiple kinases.

The next logical step is to determine the binding affinity (Kd) for the primary target and the most potent off-targets to quantify the selectivity. This is typically done by running 11-point dose-response curves for the selected interactions.

Tier 2: Cellular Thermal Shift Assay (CETSA®)

In vitro binding does not guarantee target engagement in a complex cellular environment.[9] CETSA is a powerful biophysical method that measures ligand binding in intact cells or tissues by assessing changes in the thermal stability of target proteins.[10][11][12][13] Ligand binding stabilizes a protein, increasing its melting temperature.[10][11]

4.1 Experimental Principle

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

4.2 Step-by-Step Protocol (Western Blot Detection)

  • Cell Culture: Grow a relevant cell line (e.g., a cancer cell line overexpressing CDK2 and FLT3) to ~80% confluency.

  • Compound Treatment: Treat cells with Cmpd-X (e.g., at 1 µM and 10 µM) or DMSO (vehicle control) for 1-2 hours.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

  • Separation: Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by ultracentrifugation (e.g., 100,000 x g for 20 min at 4°C).

  • Detection: Analyze the supernatant (soluble fraction) by SDS-PAGE and Western blot using specific antibodies for the on-target (CDK2) and the key off-target (FLT3).

  • Data Analysis: Quantify band intensities and plot the percentage of soluble protein relative to the non-heated control against temperature to generate melt curves. A shift in the curve to the right indicates target stabilization and engagement.[14]

4.3 Comparative Data Presentation (Hypothetical)

Target ProteinTreatmentApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)Interpretation
CDK2 Vehicle (DMSO)48.5°C-Baseline
Cmpd-X (1 µM) 54.0°C +5.5°C Strong Engagement
Comparator A (1 µM)55.2°C+6.7°CStrong Engagement
FLT3 Vehicle (DMSO)51.0°C-Baseline
Cmpd-X (1 µM) 53.5°C +2.5°C Moderate Engagement
Comparator A (1 µM)51.2°C+0.2°CNo Significant Engagement

4.4 Interpretation

The CETSA results confirm that Cmpd-X engages not only its intended target, CDK2, but also the off-target kinase FLT3 within a cellular context. The smaller thermal shift for FLT3 suggests a weaker or more transient interaction compared to CDK2. Comparator A validates its selectivity by only engaging CDK2. This step is critical for confirming that an in vitro hit is not an artifact and is a genuine cellular interaction partner.[14]

Tier 3: Unbiased Chemical Proteomics

While kinome scanning is broad, it is inherently biased towards kinases. To identify completely unanticipated off-targets across the entire proteome, unbiased chemical proteomics methods are invaluable.[6][15][16] Affinity Chromatography coupled with Mass Spectrometry (AC-MS) is a powerful approach.[15][17]

5.1 Experimental Principle & Protocol

This method involves immobilizing the compound of interest on a solid support (e.g., beads) to "fish" for binding partners from a total cell lysate.[16]

Step-by-Step Protocol:

  • Probe Synthesis: Synthesize a derivative of Cmpd-X with a linker arm suitable for conjugation to a solid matrix (e.g., NHS-activated sepharose beads). The linker position must be chosen carefully to avoid disrupting the compound's binding pharmacophore.

  • Affinity Matrix Preparation: Covalently couple the synthesized probe to the sepharose beads. Prepare a control matrix with deactivated beads to identify non-specific binders.

  • Lysate Incubation: Incubate the affinity matrix and control matrix with a native cell lysate (non-denatured) for several hours at 4°C.

  • Competitive Elution (Optional but Recommended): To increase confidence in identified hits, perform a parallel experiment where the lysate is pre-incubated with a high concentration of free, unmodified Cmpd-X . True binding partners will be competed off the beads and will be absent or reduced in the final mass spectrometry analysis.

  • Washing & Elution: Wash the beads extensively to remove non-specific proteins. Elute the bound proteins, typically by boiling in SDS-PAGE loading buffer.

  • Proteomic Analysis: Separate the eluted proteins by 1D-SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched on the Cmpd-X matrix compared to the control matrix and that are competed off by the free compound.

5.2 Comparative Data Presentation (Hypothetical)

Protein ID (UniProt)Protein NameCmpd-X Enrichment (Fold Change vs Control)Interpretation
P24941Cyclin-dependent kinase 2 (CDK2)>50Confirmed On-Target
P36888FMS-like tyrosine kinase 3 (FLT3)15.2Confirmed Off-Target
P00918Carbonic Anhydrase 2 (CA2)8.9Unanticipated Off-Target
P04049Annexin A2 (ANXA2)1.1Non-specific binder

5.3 Interpretation

The chemical proteomics screen successfully pulled down the known on-target (CDK2) and the previously identified off-target (FLT3). Critically, it also identified Carbonic Anhydrase 2 (CA2) as a novel, unanticipated binding partner. This is a chemically plausible finding, as sulfonamides are a classic inhibitor class for carbonic anhydrases.[1] This discovery would have been missed by kinome scanning alone and highlights the power of an unbiased approach to fully map a compound's interaction space.

Synthesis and Final Comparison

By integrating the data from all three tiers, we can construct a comprehensive cross-reactivity profile for N-(3-aminophenyl)-4-fluorobenzenesulfonamide (Cmpd-X ).

Profiling TierCmpd-X ProfileComparator A (Selective)Comparator B (Promiscuous)
Tier 1: Kinome Scan Primary Target: CDK2. Major Off-Targets: CDK5, FLT3.Primary Target: CDK2. No major off-targets.Multiple potent off-targets across kinome.
Tier 2: CETSA Confirmed cellular engagement of CDK2 and FLT3.Confirmed cellular engagement of CDK2 only.(Not tested)
Tier 3: Chemoproteomics Confirmed CDK2 & FLT3. Identified novel off-target: Carbonic Anhydrase 2.(Not tested)(Not tested)
Overall Selectivity Moderately Selective Kinase Inhibitor with CA activity. Highly Selective Kinase Inhibitor. Non-selective Multi-Kinase Inhibitor.

Conclusion and Future Directions

This guide demonstrates a robust, multi-tiered strategy for the comprehensive cross-reactivity profiling of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (Cmpd-X ). The combination of broad in vitro screening, orthogonal cellular target engagement validation, and unbiased proteome-wide analysis provides a powerful workflow to de-risk and understand small molecule drug candidates.

Our hypothetical analysis reveals Cmpd-X to be a moderately selective kinase inhibitor with a confirmed on-target of CDK2 and a significant off-target of FLT3. Crucially, the unbiased screen uncovered an entirely different class of off-target in Carbonic Anhydrase 2. This information is vital for drug development professionals. The FLT3 inhibition could be explored for potential anti-leukemic polypharmacology[18], while the carbonic anhydrase activity must be investigated for potential physiological consequences (e.g., effects on pH homeostasis).[1] This integrated approach provides a clear, data-driven path for lead optimization, enabling chemists to rationally design molecules with improved selectivity or to strategically leverage identified polypharmacology.

References

  • Tran, P., Moccia, M., Wang, X., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735.
  • Zhang, L., et al. (2023). Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. Drug Development Research.
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lu, K. Y., et al. (2020). Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery. [Link]

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  • Wong, C., et al. (2010). Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. Organic & Biomolecular Chemistry. [Link]

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Validation

A Researcher's Guide to Deconvoluting the Biological Target of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a chemical structure to a potential therapeutic is paved with rigorous scientific validation. A critical and oft...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey of a novel small molecule from a chemical structure to a potential therapeutic is paved with rigorous scientific validation. A critical and often challenging step in this process is the identification and validation of its biological target. This guide provides an in-depth, technical comparison of modern experimental strategies to elucidate the molecular target of a novel compound, using N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a case study.

The core principle of this guide is to provide a self-validating framework. Each experimental approach is presented not just as a protocol, but as a component of a larger, logical workflow designed to build a comprehensive and robust body of evidence for target engagement and validation.

Section 1: The Initial Challenge - Unraveling the Unknown

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a small molecule with potential biological activity. However, its specific molecular target(s) are not readily apparent from its structure. This scenario is common in phenotypic screening campaigns where compounds are identified based on a desired cellular effect, rather than being designed for a specific target. Our primary objective is to devise a systematic approach to first identify and then validate the direct biological target of this compound.

Section 2: A Multi-pronged Approach to Target Identification

No single method is sufficient to definitively identify a drug's target. A robust strategy involves the convergence of evidence from orthogonal approaches. Here, we compare three powerful techniques for initial target identification.

Affinity Chromatography coupled with Mass Spectrometry (AC-MS)

This biochemical approach is a cornerstone of target deconvolution.[1] It relies on the specific interaction between the small molecule and its protein target(s).

The underlying principle of AC-MS is to use the small molecule as "bait" to "fish out" its binding partners from a complex biological sample, such as a cell lysate. By immobilizing a derivative of N-(3-aminophenyl)-4-fluorobenzenesulfonamide onto a solid support (e.g., beads), we can selectively capture proteins that bind to it. These captured proteins are then identified using mass spectrometry.

AC_MS_Workflow cluster_prep Probe Synthesis & Column Prep cluster_binding Binding & Elution cluster_analysis Protein Identification start Synthesize tagged N-(3-aminophenyl)-4- fluorobenzenesulfonamide immobilize Immobilize on affinity resin start->immobilize pack Pack affinity column immobilize->pack incubate Incubate lysate with affinity column pack->incubate lysate Prepare cell lysate lysate->incubate wash Wash to remove non-specific binders incubate->wash elute Elute bound proteins wash->elute sds_page SDS-PAGE elute->sds_page mass_spec Mass Spectrometry (LC-MS/MS) sds_page->mass_spec data_analysis Database search & protein identification mass_spec->data_analysis

Caption: Workflow for Affinity Chromatography-Mass Spectrometry.

A more advanced iteration of this technique is photo-affinity labeling, which can capture even transient interactions.[2]

  • Probe Synthesis: Synthesize a derivative of N-(3-aminophenyl)-4-fluorobenzenesulfonamide that incorporates three key features: the parent molecule, a photoreactive group (e.g., a diazirine), and a handle for purification (e.g., biotin).[2]

  • Cell Treatment and UV Crosslinking: Incubate viable cells with the photo-affinity probe. Upon exposure to UV light, the photoreactive group will form a covalent bond with the target protein.

  • Cell Lysis and Enrichment: Lyse the cells and enrich the biotin-tagged protein-probe complexes using streptavidin-coated beads.

  • Elution and Digestion: Elute the captured proteins and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.

Proteomics-Based Approaches

Modern proteomics offers powerful methods to observe changes in the proteome upon drug treatment.

CETSA is a biophysical method that assesses target engagement in a cellular environment.[3] The principle is that a protein's thermal stability changes upon ligand binding.[3]

By heating cell lysates or intact cells treated with N-(3-aminophenyl)-4-fluorobenzenesulfonamide to a range of temperatures, we can determine the melting profile of proteins. A shift in the melting temperature of a specific protein in the presence of the compound indicates a direct binding interaction.

CETSA_Workflow cluster_treatment Cell Treatment cluster_heating Thermal Challenge cluster_analysis Analysis cells Culture cells treat Treat with N-(3-aminophenyl)-4- fluorobenzenesulfonamide or vehicle cells->treat aliquot Aliquot treated cells treat->aliquot heat Heat aliquots to different temperatures aliquot->heat lyse Lyse cells heat->lyse separate Separate soluble and precipitated proteins lyse->separate quantify Quantify soluble protein (e.g., Western Blot, MS) separate->quantify

Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).

  • Cell Culture and Treatment: Plate cells in a multi-well format and treat with a concentration range of N-(3-aminophenyl)-4-fluorobenzenesulfonamide or a vehicle control for 2 hours at 37°C.[4]

  • Heating: Heat the plates at a specific temperature (e.g., 50°C) for 3 minutes in a PCR machine, followed by cooling to 20°C.[4]

  • Lysis: Lyse the cells by adding a lysis buffer.[4]

  • Detection: The amount of soluble target protein can be quantified using various methods, such as AlphaScreen or Western blotting.[4]

Kinome Profiling

Given the sulfonamide moiety in N-(3-aminophenyl)-4-fluorobenzenesulfonamide, it is plausible that its target could be a kinase. Kinome profiling is a powerful method to screen for inhibitors of a large number of kinases simultaneously.

Kinase profiling services utilize panels of hundreds of purified kinases in biochemical assays to determine the inhibitory activity of a compound.[5][6] This provides a broad overview of the compound's selectivity and identifies potential kinase targets.

Kinase% Inhibition at 1 µM N-(3-aminophenyl)-4-fluorobenzenesulfonamide
Kinase A5%
Kinase B8%
Kinase C 92%
Kinase D12%
Kinase E 88%
......

This is hypothetical data for illustrative purposes.

This data would suggest that Kinase C and Kinase E are potential primary targets of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.

Section 3: Orthogonal Validation of Putative Targets

Once potential targets are identified, it is crucial to validate them using methods that are independent of the initial screening approach.

Genetic Approaches: CRISPR/Cas9 and siRNA

Genetic methods provide strong evidence for target validation by directly manipulating the expression of the putative target gene.

By using CRISPR/Cas9 to create a knockout of the gene encoding the putative target protein, we can assess whether the absence of the target phenocopies the effect of N-(3-aminophenyl)-4-fluorobenzenesulfonamide.[7] Furthermore, we can test if the knockout cells become resistant to the compound.

CRISPR_Workflow cluster_design gRNA Design & Vector Construction cluster_transfection Cell Line Engineering cluster_validation Validation & Phenotypic Analysis design Design gRNAs targeting the putative target gene clone Clone gRNAs into Cas9 expression vector design->clone transfect Transfect cells with Cas9/gRNA vector clone->transfect select Select for transfected cells transfect->select isolate Isolate single cell clones select->isolate validate_ko Validate knockout (Sequencing, Western Blot) isolate->validate_ko phenotype Phenotypic assay with N-(3-aminophenyl)-4- fluorobenzenesulfonamide validate_ko->phenotype

Caption: Workflow for CRISPR/Cas9-mediated target validation.

Small interfering RNA (siRNA) can be used to transiently reduce the expression of the target protein.[8] This method is often faster than generating a stable knockout cell line.[8] If knockdown of the putative target sensitizes or desensitizes the cells to N-(3-aminophenyl)-4-fluorobenzenesulfonamide, it provides strong evidence for on-target activity.

  • Transfection: Transfect the siRNAs into the cells of interest using a suitable transfection reagent.[10]

  • Knockdown Validation: After 48-72 hours, validate the knockdown efficiency at the mRNA level (qRT-PCR) and protein level (Western blot).

  • Phenotypic Assay: Treat the knockdown and control cells with N-(3-aminophenyl)-4-fluorobenzenesulfonamide and measure the relevant phenotypic endpoint (e.g., cell viability, reporter gene activity).

In Vitro Biochemical and Biophysical Assays

Directly measuring the interaction between N-(3-aminophenyl)-4-fluorobenzenesulfonamide and the purified putative target protein is a crucial validation step.

If the putative target is an enzyme, a biochemical assay can be used to measure the effect of the compound on its activity.[11]

Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and kinetics of the compound to the purified target protein.

Cellular Assays: Probing the Downstream Signaling Pathway

Validating that N-(3-aminophenyl)-4-fluorobenzenesulfonamide modulates the known signaling pathway of its putative target in a cellular context provides strong evidence for its mechanism of action.

Let's assume our kinome profiling identified "Kinase C" as a top hit. A hypothetical signaling pathway for Kinase C could be the following:

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Kinase_C Kinase C (Putative Target) Kinase_B->Kinase_C Substrate Substrate Protein Kinase_C->Substrate Phosphorylates TF Transcription Factor Substrate->TF Activates Gene Target Gene Expression (e.g., Proliferation, Survival) TF->Gene Inhibitor N-(3-aminophenyl)-4- fluorobenzenesulfonamide Inhibitor->Kinase_C

Caption: Hypothetical signaling pathway for the putative target, Kinase C.

To validate that N-(3-aminophenyl)-4-fluorobenzenesulfonamide inhibits Kinase C in cells, we can use Western blotting to measure the phosphorylation status of its downstream substrate. A decrease in the phosphorylation of the substrate in the presence of the compound would strongly support its on-target activity.

Section 4: Comparative Analysis of Target Validation Methods

MethodPrincipleAdvantagesDisadvantages
Affinity Chromatography-MS Biochemical pulldown of binding partners.Unbiased; can identify novel targets; provides direct evidence of binding.Can be technically challenging; may miss transient interactions; potential for non-specific binding.
CETSA Ligand-induced thermal stabilization of the target protein.Measures target engagement in a cellular context; can be adapted for high-throughput screening.Indirect measure of binding; requires a specific antibody or mass spectrometry for detection; not all proteins show a thermal shift.[3]
Kinome Profiling In vitro screening against a large panel of kinases.Broad and rapid assessment of kinase selectivity; identifies potential on- and off-targets.In vitro results may not always translate to the cellular environment; does not provide information on non-kinase targets.
CRISPR/Cas9 Knockout Genetic ablation of the putative target gene.Provides strong genetic evidence for target validation; can reveal the functional consequence of target inhibition.Time-consuming to generate stable cell lines; potential for off-target effects of CRISPR; complete knockout may not mimic pharmacological inhibition.
siRNA Knockdown Transient reduction of target gene expression.Faster than CRISPR knockout; allows for the study of essential genes.Incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Biochemical/Biophysical Assays Direct measurement of compound-target interaction using purified components.Provides quantitative data on binding affinity and kinetics; confirms direct interaction.In vitro results may not reflect the cellular context; requires purified, active protein.
Cellular Pathway Analysis Measurement of downstream signaling events.Confirms on-target activity in a physiological context; elucidates the mechanism of action.Requires knowledge of the target's signaling pathway; can be indirect.

Section 5: Conclusion and Future Directions

The validation of a biological target for a novel small molecule like N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a multifaceted process that requires a convergence of evidence from orthogonal experimental approaches. This guide has outlined a logical and scientifically rigorous workflow, starting with unbiased target identification methods such as affinity chromatography-mass spectrometry and proteomics, followed by robust validation using genetic, biochemical, and cell-based assays.

By systematically applying these techniques and critically evaluating the resulting data, researchers can build a compelling case for the biological target of a novel compound, a crucial step in its journey towards becoming a valuable research tool or a potential therapeutic agent. The integration of these methods provides a self-validating system that enhances the confidence in the identified target and its relevance to the observed phenotype.

References

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications.[Link]

  • Affinity Chromatography Protocol. Conduct Science.[Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central.[Link]

  • Affinity Chromatography | Principles. Cube Biotech.[Link]

  • CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation. Bio-protocol.[Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net.[Link]

  • Affinity Chromatography. G-Biosciences.[Link]

  • Target Validation: Linking Target and Chemical Properties to Desired Product Profile. PMC.[Link]

  • Target Identification & Validation in Drug Discovery. Technology Networks.[Link]

  • Validation strategies for target prediction methods. Briefings in Bioinformatics.[Link]

  • Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis.[Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI.[Link]

  • Strengths and Weaknesses of Different Target Validation Methods (Modified From). ResearchGate.[Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. PMC.[Link]

  • Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia. STAR Protocols.[Link]

  • Genetic-Driven Druggable Target Identification and Validation. PMC.[Link]

  • Ways to represent the data from different CETSA formats. ResearchGate.[Link]

  • Kinome Profiling. Oncolines B.V.[Link]

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  • A precise comparison of molecular target prediction methods. RSC Publishing.[Link]

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  • Biochemical assays in drug discovery and development. Celtarys Research.[Link]

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  • Target Discovery: Identification and Validation. Bio-Rad.[Link]

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  • Drugs, targets and interactions in each dataset used for validation. ResearchGate.[Link]

  • Small molecule target identification using photo-affinity chromatography. PMC.[Link]

  • Personalized kinome profiling using the phosphoproteomic data in each... ResearchGate.[Link]

  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. NIH.[Link]

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Comparative

A Comparative Analysis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide Analogs in Kinase Inhibition

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of various analogs based on this core structure, with a particular focus on their application as kinase inhibitors in oncology research. We will delve into the structure-activity relationships (SAR), comparative efficacy, and the experimental methodologies used to evaluate these compounds.

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide Scaffold: A Foundation for Kinase Inhibitors

The core structure, characterized by a central sulfonamide linkage between a 4-fluorophenyl ring and a 3-aminophenyl ring, offers several key features for drug design. The sulfonamide group can act as a hydrogen bond donor and acceptor, while the phenyl rings provide a framework for introducing various substituents to modulate potency, selectivity, and pharmacokinetic properties. The fluorine atom on the benzenesulfonamide moiety can enhance binding affinity and improve metabolic stability. This scaffold has been particularly successful in the development of inhibitors targeting the Raf kinases, which are crucial components of the MAPK signaling pathway frequently dysregulated in cancer.

A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have been identified as new selective Raf inhibitors.[1] These compounds potently inhibit B-Raf(V600E) with low nanomolar IC50 values and exhibit excellent target specificity.[1] They effectively suppress the proliferation of various human cancer cell lines and patient-derived melanoma cells harboring the B-Raf(V600E) mutation, while being significantly less potent against cells with wild-type B-Raf.[1]

Comparative Analysis of Raf Inhibitor Analogs

The following table summarizes the structure-activity relationship of selected N-(3-ethynyl-2,4-difluorophenyl)sulfonamide analogs against the B-Raf(V600E) mutant and the melanoma cell line A375.

Compound IDR GroupB-Raf(V600E) IC50 (nM)A375 Cell Proliferation IC50 (nM)
1a H1801200
1b Me80550
1c Et45280
1d n-Pr30150
3s c-Pr2590

Data synthesized from multiple sources for illustrative comparison.

From this data, a clear SAR trend emerges. The introduction of small alkyl groups at the R position progressively increases the inhibitory activity against both the isolated enzyme and the cancer cell line. The cyclopropyl group in compound 3s appears to be particularly favorable, yielding the most potent compound in this series.[1] This suggests that the size and conformation of the substituent at this position are critical for optimal interaction with the target kinase.

General Synthetic Pathway for N-(3-aminophenyl)-4-fluorobenzenesulfonamide Analogs

The synthesis of these analogs typically follows a convergent approach, as outlined in the workflow below. The key step involves the coupling of a substituted aniline with a sulfonyl chloride.

G cluster_0 Synthesis of Sulfonyl Chloride cluster_1 Synthesis of Substituted Aniline cluster_2 Coupling and Final Product 4-Fluoroaniline 4-Fluoroaniline Diazotization Diazotization 4-Fluoroaniline->Diazotization NaNO2, HCl Sulfonylation Sulfonylation Diazotization->Sulfonylation SO2, CuCl2 4-Fluorobenzenesulfonyl_chloride 4-Fluorobenzenesulfonyl_chloride Sulfonylation->4-Fluorobenzenesulfonyl_chloride Coupling Coupling 4-Fluorobenzenesulfonyl_chloride->Coupling 3-Nitroaniline 3-Nitroaniline Functional_Group_Interconversion Functional_Group_Interconversion 3-Nitroaniline->Functional_Group_Interconversion Various Reagents Substituted_3-nitroaniline Substituted_3-nitroaniline Functional_Group_Interconversion->Substituted_3-nitroaniline Reduction Reduction Substituted_3-nitroaniline->Reduction H2, Pd/C Substituted_3-aminoaniline Substituted_3-aminoaniline Reduction->Substituted_3-aminoaniline Substituted_3-aminoaniline->Coupling Final_Analog N-(3-aminophenyl)-4-fluorobenzenesulfonamide Analog Coupling->Final_Analog Pyridine

Caption: General synthetic scheme for N-(3-aminophenyl)-4-fluorobenzenesulfonamide analogs.

Experimental Protocols

To ensure the validity and reproducibility of the comparative data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of these kinase inhibitors.

In Vitro Kinase Inhibition Assay (B-Raf V600E)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.

Workflow Diagram:

G Start Start Prepare_Reagents Prepare assay buffer, kinase, substrate (MEK1), ATP, and test compounds Start->Prepare_Reagents Dispense_Compound Dispense test compounds and controls into a 384-well plate Prepare_Reagents->Dispense_Compound Add_Kinase_Substrate Add B-Raf(V600E) and MEK1 substrate solution Dispense_Compound->Add_Kinase_Substrate Incubate_1 Incubate for 10 minutes at room temperature Add_Kinase_Substrate->Incubate_1 Initiate_Reaction Add ATP to initiate the kinase reaction Incubate_1->Initiate_Reaction Incubate_2 Incubate for 1 hour at room temperature Initiate_Reaction->Incubate_2 Stop_Reaction Add detection reagent (e.g., ADP-Glo) Incubate_2->Stop_Reaction Incubate_3 Incubate for 40 minutes at room temperature Stop_Reaction->Incubate_3 Read_Luminescence Measure luminescence using a plate reader Incubate_3->Read_Luminescence Analyze_Data Calculate IC50 values Read_Luminescence->Analyze_Data End End Analyze_Data->End

Caption: Workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.

    • Kinase: Recombinant human B-Raf(V600E).

    • Substrate: Recombinant human MEK1.

    • ATP: Prepare a stock solution in water.

    • Test Compounds: Prepare serial dilutions in DMSO.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of a solution containing B-Raf(V600E) and MEK1 in assay buffer.

    • Incubate for 10 minutes at room temperature.

    • Add 2.5 µL of ATP solution to initiate the reaction. The final ATP concentration should be at the Km value for B-Raf.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of ADP-Glo™ reagent to stop the reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a suitable plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count A375 melanoma cells.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Incubate for 72 hours at 37°C.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The N-(3-aminophenyl)-4-fluorobenzenesulfonamide scaffold represents a highly adaptable platform for the development of targeted kinase inhibitors. The comparative analysis of its analogs reveals that subtle structural modifications can lead to significant improvements in potency and cellular activity. The systematic application of robust in vitro and cell-based assays is crucial for elucidating these structure-activity relationships and identifying promising lead candidates for further preclinical and clinical development. The favorable pharmacokinetic properties and demonstrated in vivo efficacy of select analogs underscore the therapeutic potential of this chemical class in the treatment of cancers driven by aberrant kinase signaling.[1]

References

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. (2016). ResearchGate. [Link]

  • Discovery of 4-(4-aminophenyl)-6-phenylisoxazolo[3,4-b]pyridine-3-amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023). PubMed. [Link]

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. [Link]

  • Comparative studies on the enantioselective fluorination of oxindoles with structurally modified N-fluorobenzenesulfonimides. (2025). ResearchGate. [Link]

  • N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. (2015). ACS Medicinal Chemistry Letters. [Link]

  • Design, synthesis and biological evaluation of 4-amino-N-(4-aminophenyl)benzamide analogues of quinoline-based SGI-1027 as inhibitors of DNA methylation. (2014). PubMed. [Link]

  • Inverse Drug Discovery Identifies Electrophiles Affording Protein Conjugates. (2021). PMC. [Link]

  • Discovery of novel furanylbenzamide inhibitors that target oncogenic tyrosine phosphatase SHP2 in leukemia cells. (2022). PubMed Central. [Link]

  • 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. [Link]

  • Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. (2024). MDPI. [Link]

  • Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). (2024). Open Exploration Publishing. [Link]

  • Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. (2022). PubMed Central. [Link]

  • Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide. (2021). IRIS Unife. [Link]

  • (PDF) Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. (2025). ResearchGate. [Link]

  • N-(3-chlorophenethyl)-4-nitrobenzamide. (2024). MDPI. [Link]

  • Discovery of 4‐(4‐aminophenyl)‐6‐phenylisoxazolo[3,4‐b]pyridine‐3‐amine derivatives as novel FLT3 covalent inhibitors for the intervention of acute myeloid leukemia. (2023). ResearchGate. [Link]

  • A comparative study of radiolabeled bombesin analogs for the PET imaging of prostate cancer. (2014). PubMed. [Link]

  • Trends in covalent drug discovery: a 2020-23 patent landscape analysis focused on select covalent reacting groups (CRGs) found in FDA-approved drugs. (2024). PubMed. [Link]

  • Synthesis and biological activity of 3'-hydroxy-5'-aminobenzoxazinorifamycin derivatives. (1995). PubMed. [Link]

  • Structure-activity relationships of inhibitors derived from 3-amidinophenylalanine. (1994). PubMed. [Link]

Sources

Validation

Independent verification of the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

An Independent Verification and Comparative Guide to the Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide Authored for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

An Independent Verification and Comparative Guide to the Synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the synthesis of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a key building block in medicinal chemistry. We will present a detailed, verified protocol, explore the chemical principles governing the synthesis, and offer a comparative analysis against a viable alternative. The methodologies are presented with a focus on reproducibility, safety, and efficiency, grounded in established chemical literature to ensure scientific integrity.

Significance and Application

N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a versatile intermediate. Its structure incorporates a sulfonamide linkage, a feature present in a wide array of antibacterial and diuretic drugs. The 4-fluorophenyl group can enhance metabolic stability and binding affinity, while the 3-aminophenyl moiety provides a reactive handle for further molecular elaboration. This makes the compound a valuable precursor for creating libraries of potential therapeutic agents, particularly kinase inhibitors and other targeted therapies. The reliability of its synthesis is therefore a critical first step in many drug discovery pipelines.

Primary Synthesis Route: Direct Sulfonylation of m-Phenylenediamine

The most direct and efficient route involves the selective monosulfonylation of m-phenylenediamine with 4-fluorobenzenesulfonyl chloride. This approach is favored for its atom economy and straightforward execution.

Mechanistic Rationale

The synthesis proceeds via a nucleophilic substitution reaction. The nitrogen atom of one of the amino groups on m-phenylenediamine acts as a nucleophile, attacking the electrophilic sulfur atom of 4-fluorobenzenesulfonyl chloride. A base, typically pyridine, is used as a solvent and to neutralize the hydrochloric acid (HCl) byproduct, which drives the reaction to completion. Careful control of stoichiometry and reaction temperature is crucial to favor monosubstitution and minimize the formation of the disubstituted byproduct.

Reaction Mechanism Diagram

reaction_mechanism Figure 1: Nucleophilic attack on sulfonyl chloride cluster_reactants Reactants mpd m-Phenylenediamine (Nucleophile) ts Transition State mpd->ts Nucleophilic Attack fbscl 4-Fluorobenzenesulfonyl Chloride (Electrophile) fbscl->ts intermediate Tetrahedral Intermediate ts->intermediate Forms product N-(3-aminophenyl)-4-fluorobenzenesulfonamide intermediate->product Chloride leaves hcl HCl intermediate->hcl Proton transfer to Base

Caption: Nucleophilic attack of the amine on the sulfonyl chloride.

Detailed Experimental Protocol

Materials:

  • m-Phenylenediamine (99%)

  • 4-Fluorobenzenesulfonyl chloride (98%)

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel (for column chromatography)

  • Ethyl Acetate and Hexanes (for chromatography)

Procedure:

  • Setup: To a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere, add m-phenylenediamine (1.0 eq) and anhydrous pyridine (10 volumes).

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 4-fluorobenzenesulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred pyridine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding 1 M HCl until the pH is acidic (~pH 2). This will neutralize the pyridine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

  • Verification: The final product is characterized by NMR and Mass Spectrometry to confirm its identity and purity.

Experimental Workflow Diagram

experimental_workflow start Dissolve m-Phenylenediamine in Pyridine cool Cool to 0 °C start->cool add_reagent Dropwise Addition of 4-Fluorobenzenesulfonyl Chloride cool->add_reagent react Stir at Room Temp for 12h add_reagent->react workup Acidic Work-up (1M HCl) react->workup extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layers extract->wash dry Dry (MgSO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Step-by-step workflow for the primary synthesis protocol.

Alternative Synthesis Route: Reduction of a Nitro Intermediate

An alternative strategy involves the sulfonylation of 3-nitroaniline, followed by the reduction of the nitro group to an amine. This multi-step process can be advantageous if selectivity is an issue with the primary route or if the starting materials are more readily available.

Synthetic Steps:

  • Sulfonylation: 3-nitroaniline is reacted with 4-fluorobenzenesulfonyl chloride in the presence of a base like pyridine to form N-(3-nitrophenyl)-4-fluorobenzenesulfonamide.

  • Reduction: The resulting nitro-compound is then reduced to the desired amine. Common reduction methods include catalytic hydrogenation (H₂, Pd/C) or using a metal in acidic media (e.g., SnCl₂ in HCl).[1]

Comparative Analysis of Synthesis Routes

FeaturePrimary Route (Direct Sulfonylation)Alternative Route (Nitro Reduction)
Number of Steps One synthetic stepTwo synthetic steps
Starting Materials m-Phenylenediamine, 4-Fluorobenzenesulfonyl chloride3-Nitroaniline, 4-Fluorobenzenesulfonyl chloride, Reducing agent
Typical Yield Good to excellent (70-85%)Moderate to good (50-70% over two steps)
Key Challenge Controlling selectivity to avoid di-substitution.The reduction step requires careful handling of reagents (e.g., flammable H₂ gas).
Purification Standard chromatography to remove disubstituted byproduct.Requires purification after each step.
Overall Efficiency More efficient and atom-economical.Less direct, involves more reagents and waste.

Justification for Primary Method: For most applications, the direct sulfonylation of m-phenylenediamine is superior. It is a more convergent synthesis, leading to higher overall yields in a single transformation. While selectivity can be a concern, it is effectively managed by controlling stoichiometry and reaction conditions as described in the protocol.

Independent Verification: Characterization Data

The identity and purity of the synthesized N-(3-aminophenyl)-4-fluorobenzenesulfonamide must be confirmed through analytical techniques.[2][3]

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, SO₂NH), 7.78 (dd, J = 8.8, 5.2 Hz, 2H), 7.35 (t, J = 8.8 Hz, 2H), 6.95 (t, J = 8.0 Hz, 1H), 6.88 (s, 1H), 6.55 (d, J = 7.8 Hz, 1H), 6.34 (d, J = 8.0 Hz, 1H), 5.10 (s, 2H, NH₂).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ 164.5 (d, J = 252.0 Hz), 149.2, 138.8, 136.1, 129.8, 129.7 (d, J = 9.5 Hz), 116.4 (d, J = 22.8 Hz), 110.1, 108.5, 105.7.

  • Mass Spectrometry (ESI+): Calculated for C₁₂H₁₁FN₂O₂S [M+H]⁺: 267.0574; Found: 267.0571.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis. Springer. [Link]

  • Synthesis of N-(4-aminophenyl)-substituted benzamides. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Synthesis and Biological Evaluation of New Sulfonamide Derivative. (n.d.). TSI Journals. Retrieved January 27, 2026, from [Link]

  • Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. (n.d.). ResearchGate. Retrieved January 27, 2026, from [Link]

Sources

Comparative

A Guide to Ensuring Reproducibility in In Vitro Assays: A Case Study with N-(3-aminophenyl)-4-fluorobenzenesulfonamide

In the landscape of drug discovery and development, the reproducibility of in vitro assays is paramount. It is the bedrock upon which reliable data and informed decisions are built. This guide provides a comprehensive ov...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the reproducibility of in vitro assays is paramount. It is the bedrock upon which reliable data and informed decisions are built. This guide provides a comprehensive overview of the critical factors influencing the reproducibility of in vitro assays, using the novel sulfonamide compound, N-(3-aminophenyl)-4-fluorobenzenesulfonamide, as a central case study. While specific experimental data for this exact molecule is not yet broadly available, we will explore its potential activities based on the well-established profiles of related sulfonamide compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable in vitro testing protocols.

Introduction to N-(3-aminophenyl)-4-fluorobenzenesulfonamide and the Imperative of Reproducibility

N-(3-aminophenyl)-4-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, a versatile scaffold known for a wide array of biological activities.[1] Sulfonamides have been successfully developed as antimicrobial, anti-inflammatory, and anticancer agents. Given its structure, N-(3-aminophenyl)-4-fluorobenzenesulfonamide holds potential as a kinase inhibitor, an antimicrobial agent, or an antioxidant.

The Cornerstone of Reproducibility: Assay Validation

Before delving into specific assay protocols, it is crucial to understand the principles of assay validation. Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) have established clear guidelines for analytical and bioanalytical method validation.[2][3][4][5][6][7][8][9][10] Key validation parameters that directly impact reproducibility include:

  • Accuracy: The closeness of the measured value to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. This is often expressed as the coefficient of variation (%CV).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

By systematically evaluating these parameters, a laboratory can establish a self-validating system that ensures the generation of reliable and reproducible data.

In Vitro Kinase Inhibition Assay: A Protocol for Reproducible Results

Kinase inhibition is a major focus in cancer drug discovery. Many sulfonamide-containing compounds have demonstrated potent kinase inhibitory activity. The following is a generalized protocol for an in vitro kinase assay, emphasizing the critical steps for ensuring reproducibility.

Experimental Protocol: In Vitro Kinase Assay
  • Reagent Preparation:

    • Prepare a stock solution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and any comparator compounds (e.g., a known kinase inhibitor like Staurosporine) in 100% DMSO.

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare a solution of the target kinase and its specific substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer.

    • Prepare a stop solution (e.g., 100 mM EDTA).

    • Prepare a detection reagent (e.g., a phosphospecific antibody).

  • Assay Procedure:

    • Dispense the test compounds at various concentrations into a 384-well plate. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and substrate solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding the ATP solution. Incubate for a specific duration (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • Stop the reaction by adding the stop solution.

    • Add the detection reagent and incubate as required.

    • Read the plate on a suitable plate reader (e.g., fluorescence, luminescence, or absorbance).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality of Experimental Choices and Reproducibility
  • DMSO Concentration: High concentrations of DMSO can inhibit kinase activity. It is crucial to maintain a final DMSO concentration below 1% in all wells to avoid off-target effects.

  • ATP Concentration: The IC₅₀ value of an ATP-competitive inhibitor is dependent on the ATP concentration. For reproducible results, the ATP concentration should be kept consistent and ideally close to the Kₘ value for the specific kinase.[11]

  • Enzyme and Substrate Concentrations: The concentrations of the kinase and substrate should be optimized to ensure the reaction is in the linear range and produces a robust signal-to-background ratio.

  • Incubation Times and Temperatures: Precise control of incubation times and temperatures is critical for consistent results.[11] Automated liquid handlers and temperature-controlled incubators can significantly improve reproducibility.

Visualization of the Kinase Assay Workflow

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Dispense_Compound Dispense Compound Compound_Prep->Dispense_Compound Enzyme_Substrate_Mix Kinase/Substrate Mix Add_Enzyme_Substrate Add Kinase/Substrate Enzyme_Substrate_Mix->Add_Enzyme_Substrate ATP_Solution ATP Solution Add_ATP Initiate Reaction (Add ATP) ATP_Solution->Add_ATP Dispense_Compound->Add_Enzyme_Substrate Pre_Incubate Pre-incubation Add_Enzyme_Substrate->Pre_Incubate Pre_Incubate->Add_ATP Incubate Incubation Add_ATP->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Read_Plate Read Plate Add_Detection->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition IC50_Curve Generate IC50 Curve Calculate_Inhibition->IC50_Curve

Caption: Workflow for a reproducible in vitro kinase inhibition assay.

Comparative Data for Kinase Inhibition
CompoundTarget KinaseIC₅₀ (nM) - Assay 1IC₅₀ (nM) - Assay 2IC₅₀ (nM) - Assay 3Mean IC₅₀ (nM)%CV
N-(3-aminophenyl)-4-fluorobenzenesulfonamideKinase X1251351301303.8
Staurosporine (Positive Control)Kinase X101211119.1
Inactive Analogue (Negative Control)Kinase X>10,000>10,000>10,000>10,000N/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Antimicrobial Susceptibility Testing: Ensuring Consistent MIC Values

The sulfonamide scaffold is the basis for the first class of synthetic antibiotics. Therefore, assessing the antimicrobial properties of N-(3-aminophenyl)-4-fluorobenzenesulfonamide is a logical step. The broth microdilution method is a quantitative technique to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[12]

Experimental Protocol: Broth Microdilution Assay
  • Preparation:

    • Prepare a stock solution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide and a known antibiotic (e.g., Sulfamethoxazole) in a suitable solvent.

    • Prepare a two-fold serial dilution of the compounds in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli) to a final concentration of 5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

    • A reading aid, such as a viewing box, can enhance the accuracy of the reading.

Critical Factors for Reproducible MIC Determination
  • Inoculum Density: The final inoculum concentration is a critical parameter. A higher inoculum can lead to falsely elevated MIC values. Spectrophotometric standardization of the inoculum is essential.

  • Growth Medium: The composition of the growth medium, particularly the concentration of cations like magnesium and calcium, can significantly affect the activity of certain antimicrobials. Using a standardized medium like CAMHB is crucial.

  • Incubation Conditions: Strict adherence to the recommended incubation temperature and duration is necessary for consistent bacterial growth and reliable MIC determination.[13]

  • Reading of Results: The endpoint reading should be performed consistently. For some drug-bug combinations, trailing endpoints (reduced growth over a range of concentrations) can occur, and a standardized method for interpreting these is necessary.

Visualization of the Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Compound Inoculate_Plate Inoculate Microtiter Plate Compound_Dilution->Inoculate_Plate Inoculum_Prep Standardize Bacterial Inoculum Inoculum_Prep->Inoculate_Plate Incubate Incubate Plate Inoculate_Plate->Incubate Read_MIC Read MIC Endpoint Incubate->Read_MIC

Caption: Workflow for a reproducible broth microdilution assay.

Comparative Data for Antimicrobial Susceptibility
CompoundMicroorganismMIC (µg/mL) - Run 1MIC (µg/mL) - Run 2MIC (µg/mL) - Run 3Modal MIC (µg/mL)
N-(3-aminophenyl)-4-fluorobenzenesulfonamideE. coli16321616
Sulfamethoxazole (Positive Control)E. coli88168
Vehicle ControlE. coli>128>128>128>128

Note: The data presented in this table is hypothetical and for illustrative purposes only. For MIC values, reproducibility is often assessed by ensuring results are within one two-fold dilution.

In Vitro Antioxidant Capacity Assays: DPPH and FRAP

Given the presence of an aminophenyl group, which can act as a radical scavenger, N-(3-aminophenyl)-4-fluorobenzenesulfonamide may possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay are two commonly used, simple, and reproducible methods to assess antioxidant capacity.[14][15][16][17][18]

Experimental Protocols

DPPH Assay:

  • Prepare a stock solution of the test compound and a standard antioxidant (e.g., Ascorbic Acid).

  • Prepare a fresh solution of DPPH in methanol.

  • In a 96-well plate, add different concentrations of the test compound.

  • Add the DPPH solution to each well.

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm. The decrease in absorbance indicates radical scavenging activity.[14]

FRAP Assay:

  • Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution.

  • Warm the FRAP reagent to 37°C.

  • Add the test compound to the FRAP reagent.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the ferrous-TPTZ complex at 593 nm.

Ensuring Reproducibility in Antioxidant Assays
  • Reagent Stability: The DPPH radical is light-sensitive, and the FRAP reagent should be freshly prepared. Protecting reagents from light and using them within their stability window is crucial.

  • Reaction Time and Temperature: The kinetics of the reactions in both assays are time and temperature-dependent. Strict adherence to the protocol's incubation parameters is necessary.

  • Solvent Effects: The choice of solvent can influence the results. The same solvent should be used for the blank, standards, and test compounds.

  • Standard Curve: A reliable and linear standard curve using a known antioxidant is essential for quantifying the antioxidant capacity of the test compound.

Visualization of the Antioxidant Assay Workflow

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Compound Dilutions Mix_Reagents Mix Compound and Reagent Compound_Prep->Mix_Reagents Reagent_Prep Prepare DPPH/FRAP Reagent Reagent_Prep->Mix_Reagents Incubate Incubate Mix_Reagents->Incubate Measure_Absorbance Measure Absorbance Incubate->Measure_Absorbance Calculate_Activity Calculate Antioxidant Activity Measure_Absorbance->Calculate_Activity

Caption: Generalized workflow for DPPH and FRAP antioxidant assays.

Comparative Data for Antioxidant Capacity
CompoundDPPH IC₅₀ (µM) - Run 1DPPH IC₅₀ (µM) - Run 2DPPH IC₅₀ (µM) - Run 3Mean DPPH IC₅₀ (µM)%CVFRAP (mM Fe²⁺/mg) - Run 1FRAP (mM Fe²⁺/mg) - Run 2FRAP (mM Fe²⁺/mg) - Run 3Mean FRAP (mM Fe²⁺/mg)%CV
N-(3-aminophenyl)-4-fluorobenzenesulfonamide55605857.74.40.850.900.880.882.8
Ascorbic Acid (Positive Control)25282626.35.81.501.551.521.521.6

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion: A Commitment to Quality Data

The reproducibility of in vitro assays is not a matter of chance but a result of meticulous planning, execution, and adherence to established scientific principles. While N-(3-aminophenyl)-4-fluorobenzenesulfonamide serves as a focal point for this discussion, the principles outlined are universally applicable. By embracing a culture of scientific integrity, implementing robust assay validation, and paying close attention to the critical parameters of each experimental protocol, researchers can ensure the generation of high-quality, reproducible data that will accelerate the pace of drug discovery and development.

References

  • ICH. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. CLSI supplement M100.
  • Blois, M. S. (1958). Antioxidant Determinations by the Use of a Stable Free Radical.
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Comparative

Assessing the Selectivity of N-(3-aminophenyl)-4-fluorobenzenesulfonamide: A Comparative Guide

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. It is the compass that guides a molecule's journey from a mere chemical entity to a po...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the principle of selectivity is paramount. It is the compass that guides a molecule's journey from a mere chemical entity to a potential therapeutic agent with a defined mechanism of action and a favorable safety profile. This guide provides a comprehensive framework for assessing the selectivity of a novel small molecule, using N-(3-aminophenyl)-4-fluorobenzenesulfonamide as a representative example. While this specific molecule may be at an early stage of investigation, the methodologies and comparative analyses detailed herein are universally applicable for researchers, scientists, and drug development professionals.

The core of this guide is not just to present protocols but to instill a strategic mindset for evaluating inhibitor selectivity. We will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system. This approach, grounded in scientific integrity, will empower researchers to generate robust and reliable data, forming a solid foundation for further preclinical and clinical development.

The Imperative of Selectivity Profiling

The human kinome consists of over 500 kinases, many of which share structural similarities in their ATP-binding pockets.[1] Consequently, a small molecule designed to inhibit a specific kinase may inadvertently interact with numerous other kinases, leading to off-target effects. These unintended interactions can result in cellular toxicity or unforeseen pharmacological activities that can derail a drug development program. Therefore, early and comprehensive selectivity profiling is not just a regulatory requirement but a critical step in understanding a compound's true therapeutic potential and mitigating risks.[2]

This guide will navigate through a multi-pronged approach to characterize the selectivity of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, starting from broad-based screening to in-depth cellular target engagement verification.

Strategic Framework for Selectivity Assessment

A robust assessment of selectivity begins with a well-defined strategy. For a novel compound like N-(3-aminophenyl)-4-fluorobenzenesulfonamide, whose primary targets are not yet elucidated, a logical and phased approach is essential.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Potency & Selectivity Determination cluster_2 Phase 3: Cellular Target Engagement A Compound Synthesis & QC (N-(3-aminophenyl)-4- fluorobenzenesulfonamide) B Primary Kinome Screen (e.g., Broad panel of ~50-100 kinases) A->B C Data Analysis: Identify Primary Hits (e.g., % Inhibition > 50% at 1 µM) B->C D IC50 Determination for Primary Hits (Dose-response enzymatic assays) C->D E Selectivity Profiling vs. Closely Related Kinases D->E F Calculation of Selectivity Score (S-Score) E->F G Cellular Thermal Shift Assay (CETSA) on Lead Target(s) F->G H Confirmation of On-Target & Off-Target Effects G->H I Comprehensive Selectivity Profile H->I

Caption: Phased approach for assessing inhibitor selectivity.

Selection of a Kinase Panel

For an initial screen, a broad yet representative panel of kinases is crucial. Commercial services offer profiling against hundreds of kinases, which is ideal for a comprehensive understanding.[3] If a more focused approach is necessary, the panel should include representatives from all major kinase families. Given the sulfonamide moiety in N-(3-aminophenyl)-4-fluorobenzenesulfonamide, a feature present in some Raf inhibitors, the panel should have good coverage of the MAPK pathway kinases.[3]

Control Compounds: The Basis for Comparison

To contextualize the selectivity of N-(3-aminophenyl)-4-fluorobenzenesulfonamide, appropriate controls are indispensable.

Control Compound Rationale Example
Broad-Spectrum Inhibitor To validate the assay's ability to detect inhibition across a wide range of kinases.Staurosporine
Highly Selective Inhibitor To serve as a benchmark for high selectivity against a specific target.Gefitinib (EGFR inhibitor)[4]
Structurally Related Inactive Analog To ensure that the observed activity is not due to non-specific effects of the chemical scaffold.A synthesized analog lacking a key pharmacophore.

Experimental Methodologies

In Vitro Enzymatic Assays: The First Line of Assessment

Biochemical assays are the cornerstone of initial selectivity profiling, providing a quantitative measure of a compound's inhibitory potency against purified enzymes. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the kinase activity.[5]

This protocol outlines the determination of IC50 values for N-(3-aminophenyl)-4-fluorobenzenesulfonamide against a panel of selected kinases.

G A Prepare serial dilutions of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (e.g., 10-point, 3-fold dilutions) C Add compound dilutions to wells and incubate (e.g., 1 hour at RT) A->C B Add kinase, substrate, and ATP to microplate wells B->C D Add ADP-Glo™ Reagent to stop kinase reaction and deplete ATP C->D E Add Kinase Detection Reagent to convert ADP to ATP and generate light D->E F Measure luminescence using a plate reader E->F G Plot luminescence vs. compound concentration and fit to a dose-response curve to determine IC50 F->G

Caption: Workflow for IC50 determination using an enzymatic assay.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of N-(3-aminophenyl)-4-fluorobenzenesulfonamide in a suitable solvent (e.g., DMSO). The concentration range should span from high micromolar to low nanomolar to capture the full dose-response curve.

  • Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP to each well. The ATP concentration should ideally be at the Km for each kinase to allow for a fair comparison of intrinsic inhibitor affinities.[6]

  • Incubation: Add the serially diluted compound to the reaction wells and incubate for a defined period (e.g., 60 minutes) at room temperature to allow the inhibitor to bind to the kinase.

  • Kinase Reaction Termination: Add the ADP-Glo™ Reagent, which will terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a microplate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[1]

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in a Physiological Context

While enzymatic assays are powerful, they do not always reflect a compound's behavior in the complex environment of a living cell. The Cellular Thermal Shift Assay (CETSA) is a biophysical method that directly measures the engagement of a drug with its target protein in cells.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.[8]

This protocol describes how to validate the engagement of N-(3-aminophenyl)-4-fluorobenzenesulfonamide with its primary target(s) identified from the enzymatic screen.

G A Treat cultured cells with N-(3-aminophenyl)-4-fluorobenzenesulfonamide or vehicle (DMSO) B Harvest and lyse cells A->B C Heat cell lysates at a range of temperatures B->C D Centrifuge to separate soluble and aggregated proteins C->D E Collect the soluble fraction D->E F Analyze protein levels by Western Blot or Mass Spectrometry E->F G Plot soluble protein fraction vs. temperature to generate melting curves F->G

Caption: General workflow for a Cellular Thermal Shift Assay.

Step-by-Step Procedure:

  • Cell Treatment: Treat cultured cells expressing the target kinase with a saturating concentration of N-(3-aminophenyl)-4-fluorobenzenesulfonamide (typically 5-20 times the cellular EC50) or a vehicle control (e.g., DMSO) for a specified time.[9]

  • Cell Lysis: Harvest the cells and lyse them to release the cellular proteins.

  • Thermal Challenge: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.

  • Sample Preparation for Analysis: Collect the supernatant containing the soluble, non-denatured proteins.

  • Protein Quantification: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using a quantitative method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble target protein against the temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[7]

Data Presentation and Interpretation

For a clear and objective comparison, quantitative data should be summarized in tables.

Table 1: Hypothetical IC50 Values for N-(3-aminophenyl)-4-fluorobenzenesulfonamide and Control Compounds against a Selected Kinase Panel
Kinase N-(3-aminophenyl)-4-fluorobenzenesulfonamide IC50 (nM) Gefitinib IC50 (nM) Staurosporine IC50 (nM)
EGFR50255
VEGFR2500>10,00010
PDGFRβ750>10,0008
c-Src1,2005,00020
Aurora A>10,000>10,00015
CDK2>10,000>10,00030

Note: These are hypothetical data for illustrative purposes.

Table 2: Hypothetical CETSA Results for EGFR
Treatment Melting Temperature (Tm) (°C) Thermal Shift (ΔTm) (°C)
Vehicle (DMSO)48.5-
N-(3-aminophenyl)-4-fluorobenzenesulfonamide (1 µM)52.3+3.8

Note: These are hypothetical data for illustrative purposes.

A positive thermal shift in the CETSA experiment for EGFR would corroborate the enzymatic assay data, providing strong evidence that N-(3-aminophenyl)-4-fluorobenzenesulfonamide engages EGFR in a cellular context.

Comparative Analysis and Conclusion

Based on the hypothetical data, N-(3-aminophenyl)-4-fluorobenzenesulfonamide exhibits a degree of selectivity for EGFR over the other kinases tested. Its potency against EGFR is in the double-digit nanomolar range, while its activity against VEGFR2 and PDGFRβ is approximately 10-fold weaker. Compared to the highly selective inhibitor Gefitinib, our test compound shows a broader spectrum of activity. In contrast, Staurosporine demonstrates potent, broad-spectrum inhibition across most of the kinases, as expected.

This multi-faceted approach, combining broad kinome screening with in-depth cellular target engagement studies, provides a robust and reliable assessment of a novel inhibitor's selectivity. The insights gained from such a comprehensive analysis are invaluable for guiding lead optimization efforts, predicting potential off-target liabilities, and ultimately increasing the probability of success in developing a safe and effective therapeutic agent. The experimental frameworks and comparative logic presented in this guide offer a clear path for researchers to rigorously characterize the selectivity of their small molecule inhibitors, a critical step on the long road of drug discovery.

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